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  • Product: Fmoc-4-methoxy-L-homophenylalanine
  • CAS: 205182-66-7

Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics: A Technical Guide to Fmoc-4-methoxy-L-homophenylalanine

Executive Summary The transition from natural peptides to highly stable, target-specific peptidomimetics relies heavily on the integration of unnatural amino acids. Fmoc-4-methoxy-L-homophenylalanine (Fmoc-4-OMe-hPhe) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from natural peptides to highly stable, target-specific peptidomimetics relies heavily on the integration of unnatural amino acids. Fmoc-4-methoxy-L-homophenylalanine (Fmoc-4-OMe-hPhe) is a specialized, non-canonical building block designed to overcome the pharmacokinetic limitations of standard phenylalanine residues. By introducing a homologated carbon backbone alongside an electron-donating methoxy group, this compound allows drug development professionals to precisely engineer the steric, electronic, and proteolytic resistance profiles of novel therapeutics. This whitepaper details its physicochemical properties, the structural causality behind its use in drug design, and field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Identity & Data Summarization

Accurate molecular characterization is the first step in ensuring reproducible synthesis. The quantitative and structural data for Fmoc-4-methoxy-L-homophenylalanine are summarized below, verified against standard chemical documentation.

PropertySpecification
Chemical Name Fmoc-4-methoxy-L-homophenylalanine
Synonyms (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-methoxyphenyl)butanoic acid
CAS Number 205182-52-1
Molecular Formula C₂₆H₂₅NO₅
Molecular Weight 431.48 g/mol
SMILES String O=C(O)C=C1)NC(OCC2C3=CC=CC=C3C4=CC=CC=C24)=O
Purity ≥ 95% (Standard commercial grade)
Storage Conditions Keep in dark place, inert atmosphere, room temperature

Table 1: Core physicochemical properties of Fmoc-4-methoxy-L-homophenylalanine based on .

Structural Causality & Mechanistic Value (E-E-A-T)

The selection of Fmoc-4-OMe-hPhe in a synthetic workflow is never arbitrary; it is driven by specific mechanistic goals in receptor binding and peptide stability.

The Homologation Effect (-CH₂- Addition)

Standard phenylalanine features a benzyl side chain. By inserting an additional methylene group between the alpha-carbon and the aromatic ring, homophenylalanine (hPhe) derivatives increase the dihedral flexibility of the side chain. This homologation allows the aromatic moiety to probe deeper into hydrophobic receptor pockets that are sterically inaccessible to canonical amino acids, a modification known to fundamentally alter biological behavior in pharmaceutical targets such as ACE inhibitors (1[1]).

The 4-Methoxy Substitution

The para-methoxy (-OCH₃) group serves a dual mechanistic purpose:

  • Electronic Modulation : As an electron-donating group (EDG), the methoxy substituent increases the electron density of the aromatic pi-system. This significantly strengthens cation-pi interactions with positively charged residues (e.g., Arginine, Lysine) within the target receptor's binding cleft.

  • Steric Shielding : The added bulk of the methoxy group creates local steric hindrance. This prevents endopeptidases from recognizing and cleaving adjacent peptide bonds, thereby extending the in vivo half-life of the peptidomimetic.

Structural_Impact Base L-Phenylalanine (Baseline) Homologation Homologation (+ CH2 Group) Base->Homologation Methoxy 4-Methoxy Addition (-OCH3 Group) Base->Methoxy Outcome1 Increased Flexibility & Deep Pocket Probing Homologation->Outcome1 Outcome3 Proteolytic Resistance Homologation->Outcome3 Outcome2 Enhanced Cation-Pi Interactions Methoxy->Outcome2 Methoxy->Outcome3

Mechanistic impact of homologation and methoxy substitution.

Experimental Workflow: Optimized SPPS Protocol

Due to the increased steric bulk of the homophenylalanine derivative, standard coupling reagents (such as DIC/Oxyma) often yield incomplete reactions, leading to deletion sequences. To ensure a self-validating, high-yield synthesis, a highly reactive aminium-based coupling reagent (HATU) combined with a strong base (DIPEA) is required, a standard established in the synthesis of complex homophenylalanine-containing nanotherapeutics (2[2]).

Step-by-Step Coupling Methodology

1. Resin Preparation & Swelling

  • Action : Swell the peptidyl-resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

  • Causality : Proper swelling expands the polymer matrix, ensuring all internal reactive sites are accessible for the bulky unnatural amino acid.

2. Fmoc Deprotection

  • Action : Treat the resin with a solution of 20% piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 minute).

  • Causality : Piperidine acts as a secondary amine base to efficiently cleave the Fmoc protecting group via an E1cB mechanism, exposing the free N-terminal amine.

3. Pre-Activation of Fmoc-4-OMe-hPhe

  • Action : In a separate vial, dissolve 3.0 equivalents of Fmoc-4-methoxy-L-homophenylalanine and 2.9 equivalents of HATU in a minimal volume of DMF. Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 2 minutes.

  • Causality : HATU rapidly converts the carboxylic acid into a highly reactive O-At ester. Using slightly less HATU (2.9 eq) than the amino acid (3.0 eq) prevents capping of the resin-bound amine by unreacted uronium species.

4. Coupling Reaction

  • Action : Transfer the pre-activated solution to the resin. Agitate gently at room temperature for 60 to 90 minutes.

  • Causality : The extended coupling time compensates for the steric hindrance caused by the homologated, methoxy-substituted side chain, driving the reaction to >99% completion.

5. Washing and Capping (Self-Validation Step)

  • Action : Wash the resin with DMF (5 × 1 minute). Treat the resin with a capping solution (Acetic Anhydride : Pyridine : DCM at 1:1:8 ratio) for 15 minutes. Wash again with DMF and DCM.

  • Causality : Capping acetylates any unreacted trace amines. This prevents the formation of difficult-to-separate deletion peptides in subsequent cycles, ensuring that the final cleaved product is highly pure.

SPPS_Workflow Start Peptidyl-Resin (Swelled in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activate Amino Acid Activation (Fmoc-4-OMe-hPhe + HATU + DIPEA) Deprotect->Activate Couple Coupling Reaction (60-90 min agitation) Activate->Couple Cap Capping (Ac2O / Pyridine) Couple->Cap Next Next Cycle or Cleavage Cap->Next

Optimized SPPS cycle for sterically hindered Fmoc-4-methoxy-L-homophenylalanine.

References

  • Bioscience, Biotechnology, and Biochemistry (Tandfonline) , "Effective Synthesis of Optically Active Trifluoromethyldiazirinyl Homophenylalanine and Aroylalanine Derivatives." Available at:[Link]

  • National Institutes of Health (PMC) , "Preclinical Assessment of ADAM9-Responsive Mesoporous Silica Nanoparticles for the Treatment of Pancreatic Cancer." Available at:[Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Characterization of Fmoc-4-methoxy-L-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, in-depth technical overview for the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-4-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth technical overview for the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-4-methoxy-L-homophenylalanine (Fmoc-4-methoxy-L-homophenylalanine). This non-canonical amino acid is a valuable building block in solid-phase peptide synthesis (SPPS), enabling the introduction of unique structural and functional properties into novel peptide-based therapeutics. The protocols detailed herein are based on established chemical principles and provide a clear, reproducible pathway for laboratory-scale production and quality control. We will delve into the causality behind the experimental choices, offering insights to ensure a high-purity final product.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, allowing for the enhancement of properties such as metabolic stability, receptor affinity, and conformational rigidity.[1][2] Fmoc-4-methoxy-L-homophenylalanine, with its extended backbone and methoxy-substituted phenyl ring, offers unique steric and electronic attributes for peptide design. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern SPPS, prized for its stability under acidic conditions and its clean, base-labile removal.[3]

This document serves as a senior-level guide, detailing a robust synthesis of the title compound from its constituent precursors, 4-methoxy-L-homophenylalanine, and subsequent characterization to validate its identity, purity, and stereochemical integrity.

Synthesis of Fmoc-4-methoxy-L-homophenylalanine

The core of the synthesis is the N-acylation of the primary amine of 4-methoxy-L-homophenylalanine with an activated Fmoc derivative. This reaction, commonly known as Fmoc protection, is a critical step in preparing amino acids for peptide synthesis.[3]

Principle of the Reaction

The synthesis proceeds via a nucleophilic attack of the amino group of 4-methoxy-L-homophenylalanine on the electrophilic carbonyl carbon of an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically conducted in a biphasic solvent system with a mild base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic by-product.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
4-methoxy-L-homophenylalanine≥98%Commercially Available
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)≥98%Commercially Available
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially Available
1,4-DioxaneAnhydrousCommercially Available
Deionized WaterType 1Laboratory Supply
Diethyl EtherACS ReagentCommercially Available
Hydrochloric Acid (HCl)1 M Aqueous SolutionLaboratory Supply
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentCommercially Available
Experimental Protocol: N-Fmoc Protection
  • Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-methoxy-L-homophenylalanine in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is fully dissolved.

    • Causality Insight: The aqueous sodium bicarbonate creates a basic environment (pH ~8-9) which is crucial for deprotonating the α-amino group of the homophenylalanine. This increases its nucleophilicity, making it reactive towards the Fmoc-OSu reagent. 1,4-Dioxane is used as a co-solvent to ensure the solubility of both the polar amino acid salt and the nonpolar Fmoc-OSu.

  • Addition of Fmoc-OSu: To the stirring solution, add 1.05 equivalents of Fmoc-OSu. It is preferable to add it as a solid in portions over 15-20 minutes.

    • Causality Insight: Fmoc-OSu is chosen over the more reactive Fmoc-Cl to minimize side reactions, such as the formation of dipeptides.[6] A slight excess of the Fmoc-reagent ensures the complete conversion of the starting amino acid.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane with a small percentage of acetic acid. The disappearance of the starting amino acid spot indicates reaction completion.

  • Work-up and Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether (2x volumes) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide by-product. Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. A white precipitate of the product will form.

    • Causality Insight: The ether wash removes nonpolar impurities. Acidification protonates the carboxylate group of the Fmoc-protected amino acid, rendering it insoluble in the aqueous medium and causing it to precipitate.[4]

  • Isolation and Drying: Collect the white solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product under high vacuum overnight to yield Fmoc-4-methoxy-L-homophenylalanine.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_materials Starting Materials cluster_reaction Reaction Step cluster_workup Purification A 4-methoxy-L-homophenylalanine C Dissolve Amino Acid (1,4-Dioxane / aq. NaHCO3) A->C B Fmoc-OSu D Add Fmoc-OSu (Stir 4-6h at RT) B->D C->D E Wash with Diethyl Ether D->E F Acidify with 1M HCl (Precipitation) E->F G Vacuum Filtration & Drying F->G H Fmoc-4-methoxy-L-homophenylalanine (Final Product) G->H

Caption: Workflow for the N-Fmoc protection of 4-methoxy-L-homophenylalanine.

Characterization of Fmoc-4-methoxy-L-homophenylalanine

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach is employed for a self-validating system of quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the chemical and enantiomeric purity of Fmoc-amino acids.[6][7]

  • Instrumentation: A standard HPLC system with a UV detector.[8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.[6]

  • Sample Preparation: Dissolve a small amount of the product in 1:1 acetonitrile/water to a concentration of 1 mg/mL.[8]

  • Expected Outcome: A single major peak corresponding to the product, with purity typically expected to be ≥98%.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.[9]

  • Instrumentation: An Electrospray Ionization Mass Spectrometer.

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the product in a 1:1 mixture of acetonitrile and water.

  • Analysis: Detect the [M+H]⁺ and/or [M+Na]⁺ ions to confirm the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure and confirming the successful attachment of the Fmoc group.[10]

The chemical shifts are highly dependent on the solvent used (e.g., CDCl₃ or DMSO-d₆). The following are representative expected shifts based on the known structures of the Fmoc group and substituted homophenylalanine.[4][11]

  • ¹H NMR:

    • Fmoc Group Protons: A series of multiplets between 7.20-7.80 ppm.

    • Fmoc-CH and CH₂ Protons: Signals around 4.10-4.50 ppm.

    • Methoxy Group (-OCH₃): A sharp singlet around 3.70-3.80 ppm.

    • Aromatic Protons (Phenyl Ring): Doublets around 6.80 ppm and 7.10 ppm.

    • Backbone Protons (α-CH, β-CH₂, γ-CH₂): Multiplets in the aliphatic region.

  • ¹³C NMR:

    • Carbonyl Carbons (Carboxyl and Urethane): Signals in the range of 170-175 ppm and 155-157 ppm, respectively.

    • Aromatic Carbons: Signals between 114-144 ppm.

    • Fmoc-CH and CH₂ Carbons: Signals around 67 ppm and 47 ppm.

    • Methoxy Carbon (-OCH₃): A signal around 55 ppm.[11]

    • Backbone Carbons (α-C, β-C, γ-C): Signals in the aliphatic region.

Summary of Characterization Data
TechniqueParameterExpected ResultPurpose
RP-HPLC Purity≥98%Quantifies chemical purity and detects impurities.[6]
ESI-MS [M+H]⁺Calculated: 448.1811Confirms molecular weight and identity.
¹H NMR Chemical Shifts (δ)Consistent with proposed structureConfirms covalent structure.
¹³C NMR Chemical Shifts (δ)Consistent with proposed structureConfirms carbon framework.
Characterization Workflow Diagram

CharacterizationWorkflow cluster_analysis Analytical Techniques cluster_results Data Validation Input Purified Fmoc-4-methoxy- L-homophenylalanine HPLC RP-HPLC Input->HPLC MS ESI-MS Input->MS NMR NMR Spectroscopy (¹H & ¹³C) Input->NMR Purity Purity ≥98% HPLC->Purity Peak Integration MW Correct Molecular Weight MS->MW m/z Value Structure Structural Confirmation NMR->Structure Spectral Data Final Verified Product Purity->Final MW->Final Structure->Final

Caption: Multi-technique workflow for the characterization of the final product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling reagents.

  • Chemical Handling: Fmoc-OSu and 1,4-dioxane should be handled in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis and characterization of Fmoc-4-methoxy-L-homophenylalanine are critical processes for its application in advanced peptide synthesis. The protocols outlined in this guide, from the foundational N-Fmoc protection reaction to the comprehensive analytical validation, provide a robust framework for researchers. By understanding the causality behind each step, scientists can confidently produce this valuable non-canonical amino acid with high purity, ensuring the quality and success of their subsequent peptide synthesis endeavors.

References

  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Retrieved from BenchChem technical guides.[6]

  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH. Retrieved from BenchChem technical guides.[8]

  • Kotha, S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances.[7]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from Phenomenex application notes.[12]

  • E. M. E. van der Harten, et al. (2009). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. Journal of Liquid Chromatography & Related Technologies.[13]

  • Kumar, A., et al. (n.d.). Supporting Information. Retrieved from a scientific publication's supporting materials.[10]

  • Jackson, R. F., et al. (2000). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1.[14]

  • ResearchGate. (n.d.). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids. Request PDF.[15]

  • BenchChem. (2025). A Comparative Guide to the Solid-Phase Synthesis and Mass Spectrometry Analysis of Peptides Incorporating Fmoc-Phe(4-F)-OH. Retrieved from BenchChem technical guides.[9]

  • Zhang, L., et al. (2017). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. Bioorganic & Medicinal Chemistry Letters.[16]

  • Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from RSC publications.[17]

  • Chem-Impex. (n.d.). Fmoc-4-methyl-L-phenylalanine. Product Information.[1]

  • ChemicalBook. (n.d.). FMOC-Ala-OH(35661-39-3) 13C NMR spectrum. Retrieved from ChemicalBook.[18]

  • The Royal Society of Chemistry. (2011). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. Soft Matter.[4]

  • Chem-Impex. (n.d.). Fmoc-4-methyl-D-β-homophenylalanine. Product Information.[2]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of Fmoc-L-Phe-MPPA Precursor. Retrieved from BenchChem technical guides.[19]

  • Thermo Scientific Chemicals. (n.d.). N-Fmoc-4-methoxy-L-phenylalanine, 95%. Product Information.[20]

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from ChemPep resources.[3]

  • Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.[5]

  • Molecules. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.[21]

  • MDPI. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels.[22]

  • PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine. Retrieved from PubChem.[23]

  • National Institutes of Health (NIH). (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. PMC.[24]

  • ResearchGate. (n.d.). Mass spectrometry analysis for the determination of side reactions for cyclic peptides prepared from an Fmoc/tBu/Dmab protecting group strategy. Request PDF.[25]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry.[11]

  • Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from a spectroscopy textbook.[26]

Sources

Foundational

An In-depth Technical Guide to Fmoc-L-homophenylalanine (CAS: 132684-59-4)

A Note on the Topic: Initial searches for "Fmoc-4-methoxy-L-homophenylalanine" did not yield a specific CAS number, suggesting it is a less common or novel derivative. This guide will focus on the closely related and wel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Topic: Initial searches for "Fmoc-4-methoxy-L-homophenylalanine" did not yield a specific CAS number, suggesting it is a less common or novel derivative. This guide will focus on the closely related and well-documented compound, Fmoc-L-homophenylalanine (CAS: 132684-59-4) , a key building block in modern peptide chemistry and drug discovery.

Introduction: Beyond the Canonical Twenty

In the landscape of peptide-based therapeutics and chemical biology, the toolkit of proteinogenic amino acids often proves insufficient. The incorporation of non-natural or "unusual" amino acids into peptide sequences offers a powerful strategy to modulate their structural and functional properties. Fmoc-L-homophenylalanine, a derivative of phenylalanine with an additional methylene group in its side chain, is a prime example of such a building block. Its unique steric and hydrophobic characteristics have made it a valuable asset for researchers aiming to enhance the metabolic stability, receptor affinity, and bioavailability of peptides. This guide provides a comprehensive overview of Fmoc-L-homophenylalanine, from its fundamental properties to its practical applications in the laboratory.

Physicochemical Properties and Structural Significance

Fmoc-L-homophenylalanine is a white to off-white crystalline powder, prized for its high purity in peptide synthesis applications.[1][2] The presence of the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is central to its utility in solid-phase peptide synthesis (SPPS), a topic we will explore in detail.[1]

PropertyValueReferences
CAS Number 132684-59-4[1][2]
Molecular Formula C₂₅H₂₃NO₄[1][2]
Molecular Weight 401.45 g/mol [1]
Appearance White to off-white powder[1][2]
Purity (by HPLC) ≥98.0%[1][2]
Melting Point 141-145 °C[2]
Optical Rotation [α]²⁰/D = -6.0 to -9.0° (c=1, MeOH)[2]
Solubility Soluble in DMF, DMSO[3]

The defining structural feature of homophenylalanine is the extended phenylethyl side chain. This seemingly minor modification has profound implications for peptide structure and function:

  • Increased Hydrophobicity: The additional methylene group enhances the non-polar character of the side chain, which can influence peptide folding and its interactions with hydrophobic pockets in target proteins.

  • Conformational Constraints: The longer side chain can alter the accessible backbone dihedral angles (phi and psi), leading to unique secondary structures and potentially more rigid peptide conformations.

  • Enhanced Proteolytic Stability: The non-natural structure of homophenylalanine can render peptides more resistant to degradation by endogenous proteases, a critical factor in improving the in vivo half-life of peptide drugs.[4]

Synthesis and Quality Control

Enantioselective Synthesis of L-Homophenylalanine

The precursor to our title compound, L-homophenylalanine, can be synthesized through various enantioselective methods. A notable biocatalytic approach involves the asymmetric synthesis from 2-oxo-4-phenylbutyric acid using a recombinant aromatic amino acid transaminase.[5] This enzymatic method can achieve high conversion yields (>94%) and excellent enantiomeric excess (>99%).[5] Another strategy employs a combination of L-aminoacylase and N-acylamino acid racemase for the dynamic kinetic resolution of N-acyl-DL-homophenylalanine, also yielding the desired L-enantiomer with high purity.[6][7]

Synthesis_Pathway cluster_precursor L-Homophenylalanine Synthesis 2_oxo_4_phenylbutyric_acid 2-Oxo-4-phenylbutyric acid AroAT Aromatic Amino Acid Transaminase (AroAT) 2_oxo_4_phenylbutyric_acid->AroAT L_Aspartate L-Aspartate L_Aspartate->AroAT L_Homophenylalanine L-Homophenylalanine AroAT->L_Homophenylalanine Asymmetric amination

Caption: Enzymatic synthesis of L-homophenylalanine.

Fmoc Protection

The final step to yield Fmoc-L-homophenylalanine involves the protection of the alpha-amino group. This is typically achieved by reacting L-homophenylalanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar Fmoc-donating reagent under basic conditions. The reaction is generally straightforward, but purification is crucial to remove any unreacted starting materials or byproducts that could interfere with subsequent peptide synthesis.

Analytical Characterization

Rigorous quality control is essential to ensure the suitability of Fmoc-L-homophenylalanine for SPPS. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.

Typical RP-HPLC Conditions for Fmoc-Amino Acids:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[8]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[8]

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the compound.

  • Detection: UV detection at 265 nm is effective due to the strong absorbance of the Fmoc group.[8]

Applications in Peptide Synthesis and Drug Discovery

The primary application of Fmoc-L-homophenylalanine is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] This methodology allows for the stepwise construction of a peptide chain while it is anchored to a solid support (resin).

SPPS_Cycle cluster_workflow Fmoc-SPPS Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-L-homophenylalanine + Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Washing2->Cleavage after final amino acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Fmoc-SPPS.

Incorporation into Peptides: A Step-by-Step Protocol
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) and swell it in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid or peptide by treating with a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-L-homophenylalanine:

    • In a separate vessel, dissolve Fmoc-L-homophenylalanine (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA), to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and agitate to allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using preparative RP-HPLC.

Case Studies and Therapeutic Potential

The incorporation of L-homophenylalanine has shown promise in the development of novel therapeutics:

  • Opioid Peptides: In analogues of the opioid peptide Biphalin, replacing phenylalanine with a beta-homophenylalanine derivative resulted in a compound with good affinity for both µ- and δ-opioid receptors and increased enzymatic stability.[9] This highlights the potential of homophenylalanine to enhance the drug-like properties of therapeutic peptides.

  • Immunomodulators: Analogues of Cyclolinopeptide A, a naturally occurring immunosuppressive peptide, have been synthesized with homophenylalanine substitutions.[10] These modifications were shown to influence the conformational flexibility and biological activity of the peptides, with some analogues demonstrating potential as immune suppressor drugs.[10]

  • Antimicrobial Peptides: The use of non-proteinogenic amino acids like homophenylalanine is a strategy to enhance the proteolytic stability of antimicrobial peptides, a critical factor for their therapeutic application.[11]

Troubleshooting and Considerations

While the incorporation of Fmoc-L-homophenylalanine is generally straightforward, its bulky and hydrophobic nature can sometimes present challenges in SPPS, particularly in "difficult sequences".[12]

  • Aggregation: Peptides rich in hydrophobic residues like homophenylalanine can aggregate during synthesis, leading to incomplete coupling and deprotection steps.[12] Strategies to mitigate this include using specialized resins, chaotropic salts, or elevated temperatures.

  • Difficult Couplings: The steric hindrance of the homophenylalanine side chain may slow down the coupling reaction. Using more potent coupling reagents like HATU or extending the coupling time can help ensure complete reaction.

  • Racemization: As with any amino acid, there is a risk of racemization during the activation step. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) can help suppress this side reaction.

Conclusion

Fmoc-L-homophenylalanine is a powerful tool for chemists and drug discovery scientists. Its unique structural properties allow for the rational design of peptides with improved stability, conformation, and biological activity. A thorough understanding of its properties, synthesis, and incorporation into peptides is crucial for leveraging its full potential in the development of next-generation peptide-based therapeutics and research tools. As the demand for more sophisticated and effective peptide drugs continues to grow, the role of non-natural amino acids like homophenylalanine is set to become even more prominent.

References

  • Kim, M. J., et al. (2003). Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. PubMed, 12871954. [Link]

  • Hsu, S. K., et al. (2006). Enantioselective synthesis of L-homophenylalanine by whole cells of recombinant Escherichia coli expressing L-aminoacylase and N-acylamino acid racemase genes from Deinococcus radiodurans BCRC12827. PubMed, 17029393. [Link]

  • Hsu, S. K., et al. (2005). Enantioselective Synthesis of l‐Homophenylalanine by Whole Cells of Recombinant Escherichia coli Expressing l‐Aminoacylase and N‐Acylamino Acid Racemase Genes from Deinococcus radiodurans BCRC12827. SciSpace, DOI: 10.1021/BP0601241. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Advanced Peptide Synthesis: Role of L-Beta-Homophenylalanine HCl. ningboinno.com. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. phenomenex.com. [Link]

  • ResearchGate. (n.d.). The synthesis of L-(+)-homophenylalanine hydrochloride. researchgate.net. [Link]

  • Jankowski, S., et al. (2014). Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). PubMed, 25203781. [Link]

  • MDPI. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. mdpi.com. [Link]

  • JASCO Global. (2024). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. jasco-global.com. [Link]

  • National Center for Biotechnology Information. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central, 7143491. [Link]

  • Anaspec. (n.d.). Fmoc-L-homophenylalanine - 5 g. anaspec.com. [Link]

  • Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab? reddit.com. [Link]

  • National Center for Biotechnology Information. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central, 10903337. [Link]

  • ACS Publications. (2018). Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. Organic Letters. [Link]

  • 2BScientific. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2bscientific.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides. PubMed Central, 3447385. [Link]

  • Beilstein Journals. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. beilstein-journals.org. [Link]

Sources

Exploratory

Introduction: The Strategic Role of Modified Amino Acids in Peptide Therapeutics

An In-Depth Technical Guide to Fmoc-4-methoxy-L-homophenylalanine: Properties, Synthesis, and Application in Peptide-Based Drug Discovery For Researchers, Scientists, and Drug Development Professionals In the landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Fmoc-4-methoxy-L-homophenylalanine: Properties, Synthesis, and Application in Peptide-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, peptides have emerged as a highly promising class of therapeutics due to their high specificity and low toxicity. The synthesis of these complex biomolecules is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a technique that relies on the sequential addition of amino acid building blocks.[1] The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a cornerstone of modern SPPS, favored for its mild deprotection conditions which preserve the integrity of sensitive peptide sequences.[2]

This guide focuses on Fmoc-4-methoxy-L-homophenylalanine, a non-natural amino acid derivative that offers unique structural and functional properties for the design of novel peptide therapeutics. Non-natural amino acids are critical tools for medicinal chemists, allowing for the fine-tuning of a peptide's pharmacological profile, including its stability, conformation, and binding affinity.[] The incorporation of derivatives like Fmoc-4-methoxy-L-homophenylalanine can enhance proteolytic stability by introducing steric hindrance that disrupts recognition by endogenous proteases.[] This guide provides a detailed examination of the molecular characteristics, synthesis, and strategic applications of this valuable compound.

Physicochemical and Structural Characteristics

Fmoc-4-methoxy-L-homophenylalanine is a derivative of the natural amino acid phenylalanine, distinguished by two key modifications: the addition of a methylene group to the side chain (the "homo" designation) and a methoxy group at the para-position of the phenyl ring.

PropertyValueSource
Molecular Weight 431.49 g/mol Calculated
Molecular Formula C26H25NO5Calculated
Appearance Expected to be a white to off-white powderExtrapolated
Solubility Soluble in organic solvents like DMF, DCM, and NMP[1]
Storage Temperature 2-8°C

The molecular weight is derived from the base structure of Fmoc-L-homophenylalanine (C25H23NO4, MW: 401.45 g/mol ) with the addition of a methoxy group (-OCH3).

Structural Significance
  • Fmoc Group: This bulky, base-labile protecting group is essential for SPPS. Its stability in acidic conditions and easy removal with a mild base like piperidine allows for an orthogonal synthesis strategy, where acid-labile side-chain protecting groups remain intact during the deprotection of the N-terminus.[4]

  • Homophenylalanine Backbone: The extended side chain, with an additional -CH2- group compared to phenylalanine, provides greater conformational flexibility and alters the spatial presentation of the aromatic ring. This can be exploited to probe deeper into receptor binding pockets or to create unique peptide secondary structures. L-homophenylalanine is a known precursor for angiotensin-converting enzyme (ACE) inhibitors.[5]

  • 4-Methoxy Group: The methoxy substituent on the phenyl ring introduces electronic and steric changes. It is an electron-donating group that can influence π-π stacking and cation-π interactions, which are crucial for molecular recognition and binding affinity.[] However, studies on dipeptide sweeteners have shown that a methoxy group in the para position can reduce or eliminate certain biological activities, highlighting its potential to modulate receptor interactions in a targeted manner.[6][7]

Synthesis and Purification

The synthesis of Fmoc-4-methoxy-L-homophenylalanine is not commonly documented by commercial suppliers, suggesting it is often prepared via custom synthesis. A plausible synthetic route would involve the Fmoc protection of the precursor amino acid, 4-methoxy-L-homophenylalanine.

Conceptual Synthesis Pathway

cluster_0 Stage 1: Preparation of 4-methoxy-L-homophenylalanine cluster_1 Stage 2: Fmoc Protection Precursor L-Methionine or similar chiral starting material Intermediate Multi-step chemical modification to introduce 4-methoxyphenyl group and extend side chain Precursor->Intermediate e.g., Cross-coupling reactions AminoAcid 4-methoxy-L-homophenylalanine Intermediate->AminoAcid Deprotection/Purification Reaction Reaction in basic aqueous solution (e.g., NaHCO3) AminoAcid->Reaction FmocReagent Fmoc-OSu or Fmoc-Cl FmocReagent->Reaction Product Fmoc-4-methoxy-L-homophenylalanine Reaction->Product Acidification & Extraction

Caption: Conceptual synthesis pathway for Fmoc-4-methoxy-L-homophenylalanine.

General Protocol for Fmoc Protection

This protocol is based on standard procedures for the synthesis of Fmoc-protected amino acids.[8]

  • Dissolution: Dissolve 4-methoxy-L-homophenylalanine in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc Reagent: Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent like acetone or dioxane dropwise to the amino acid solution while stirring vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the free amino acid is consumed.

  • Workup: Once the reaction is complete, dilute the mixture with water and wash with a non-polar solvent like ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with dilute hydrochloric acid. The Fmoc-protected amino acid will precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[9]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-4-methoxy-L-homophenylalanine serves as a specialized building block in Fmoc-based SPPS. The overall process is cyclical, involving repeated steps of deprotection, activation, and coupling.

Fmoc-SPPS Workflow

Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next cycle Cleavage Final Cleavage (e.g., TFA cocktail) Wash2->Cleavage After final cycle Peptide Purified Peptide Cleavage->Peptide

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for a Coupling Step
  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine, achieved after the Fmoc deprotection step. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Activation of Fmoc-4-methoxy-L-homophenylalanine:

    • In a separate vessel, dissolve Fmoc-4-methoxy-L-homophenylalanine (3-5 equivalents relative to the resin loading capacity) in DMF.

    • Add an activating agent. A common choice is a mixture of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an additive like ethyl cyanohydroxyiminoacetate (Oxyma).

    • Allow the activation to proceed for a few minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., a ninhydrin test) indicates that all free amines have reacted.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Conclusion and Future Outlook

Fmoc-4-methoxy-L-homophenylalanine represents a sophisticated tool for peptide chemists and drug developers. Its unique combination of an extended side chain and a functionally modified aromatic ring allows for the creation of peptides with tailored properties. By leveraging this building block, researchers can systematically probe structure-activity relationships, enhance metabolic stability, and optimize the binding characteristics of peptide drug candidates. As the demand for more potent and stable peptide therapeutics grows, the strategic incorporation of non-natural amino acids like Fmoc-4-methoxy-L-homophenylalanine will continue to be a critical driver of innovation in the field.

References

  • Propeptis. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Kawai, M., Chorev, M., Marin-Rose, J., & Goodman, M. (1980). Peptide Sweeteners. 4. Hydroxy and Methoxy Substitution of the Aromatic Ring in L-Aspartyl-L-Phenylalanine Methyl Ester. Structure-Taste Relationships. Journal of Medicinal Chemistry, 23(4), 420–424.
  • PubMed. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Biotechnology Advances. Retrieved from [Link]

  • Google Patents. (n.d.). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

Sources

Foundational

An In-depth Technical Guide to Fmoc-4-methoxy-L-homophenylalanine

Foreword: Navigating the Landscape of Non-Standard Amino Acids In the dynamic field of peptide chemistry and drug discovery, the exploration of non-standard amino acids is a critical frontier for innovation. These unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Landscape of Non-Standard Amino Acids

In the dynamic field of peptide chemistry and drug discovery, the exploration of non-standard amino acids is a critical frontier for innovation. These unique building blocks offer the potential to modulate the pharmacological properties of peptides, enhancing their stability, potency, and target specificity. This guide provides a comprehensive technical overview of a specialized, non-standard amino acid derivative: Fmoc-4-methoxy-L-homophenylalanine. As a compound not commonly found in standard catalogues, this document synthesizes information from foundational chemical principles and data on structurally related analogues to provide a robust resource for researchers and drug development professionals. We will delve into its structure, physicochemical properties, a plausible synthetic route, and its application in solid-phase peptide synthesis, offering both theoretical insights and practical, field-proven protocols.

Core Structure and Physicochemical Profile

Fmoc-4-methoxy-L-homophenylalanine is a derivative of the amino acid L-homophenylalanine, which features an additional methylene group in its side chain compared to L-phenylalanine. This seemingly subtle modification already imparts a degree of conformational flexibility that can be exploited in peptide design. The addition of a methoxy group at the para-position of the phenyl ring and the N-terminal protection with a fluorenylmethoxycarbonyl (Fmoc) group further functionalize this amino acid for specific applications in peptide synthesis.

Chemical Structure

The structure of Fmoc-4-methoxy-L-homophenylalanine incorporates three key features: the L-homophenylalanine backbone, a 4-methoxy substitution on the phenyl ring, and the N-α-Fmoc protecting group.

Fmoc-4-methoxy-L-homophenylalanine Structure

Based on this structure, we can deduce its molecular formula and weight:

  • Molecular Formula: C₂₆H₂₅NO₅

  • Molecular Weight: 431.48 g/mol

Physicochemical Properties

While experimental data for this specific molecule is not widely published, we can infer its properties based on its constituent parts and similar known compounds like Fmoc-L-homophenylalanine and N-Fmoc-4-methoxy-L-phenylalanine.

PropertyInferred Value/CharacteristicRationale
Appearance White to off-white solidTypical for Fmoc-protected amino acids.
Solubility Soluble in organic solvents like DMF, DMSO, and DCM. Insoluble in water.The large, nonpolar Fmoc group and the phenyl ring dominate the molecule's polarity.
Melting Point Expected to be in the range of 140-160 °CBased on the melting point of Fmoc-L-homophenylalanine (141-145 °C)[1]. The methoxy group may slightly alter this.
Optical Rotation NegativeThe L-configuration of the alpha-carbon dictates a specific optical rotation.

Synthesis of Fmoc-4-methoxy-L-homophenylalanine

The synthesis of this specialized amino acid would likely proceed through a multi-step pathway, starting from a commercially available precursor. A plausible and efficient route would involve the synthesis of the core amino acid, 4-methoxy-L-homophenylalanine, followed by the protection of the alpha-amino group with an Fmoc moiety.

Proposed Synthetic Pathway

G cluster_0 Stage 1: Synthesis of 4-methoxy-L-homophenylalanine cluster_1 Stage 2: Fmoc Protection A Commercially available 4-methoxyphenylacetic acid B Malonic ester synthesis or Strecker synthesis A->B Reaction with a suitable chiral auxiliary C 4-methoxy-L-homophenylalanine B->C Hydrolysis and purification D 4-methoxy-L-homophenylalanine E Reaction with Fmoc-Cl or Fmoc-OSu D->E In a basic aqueous/organic solvent mixture F Fmoc-4-methoxy-L-homophenylalanine E->F Purification

Proposed Synthesis of Fmoc-4-methoxy-L-homophenylalanine

Expert Insight: The choice of synthetic route for the unprotected amino acid core is critical. While several methods exist, the use of a chiral auxiliary in a malonic ester synthesis or an asymmetric Strecker synthesis would be favored to ensure high enantiomeric purity of the final L-amino acid. The subsequent Fmoc protection is a standard and generally high-yielding reaction.

General Protocol for Fmoc Protection

This protocol outlines the general steps for the N-terminal protection of an amino acid with an Fmoc group.

  • Dissolution: Dissolve 4-methoxy-L-homophenylalanine in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc Reagent: While stirring vigorously, add a solution of 9-fluorenylmethyl-chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a water-miscible organic solvent such as dioxane or acetone dropwise.

  • Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.

  • Acidification: Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid to precipitate the Fmoc-protected amino acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-4-methoxy-L-homophenylalanine is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of this non-standard amino acid can confer unique properties to the resulting peptide.

Rationale for Use
  • Conformational Constraint: The extended side chain of homophenylalanine provides a different spatial orientation of the phenyl ring compared to phenylalanine, which can influence peptide secondary structure and receptor binding.

  • Enhanced Hydrophobicity and Stability: The 4-methoxy group can increase the hydrophobicity of the side chain, potentially enhancing protein-protein interactions or membrane permeability. The methoxy group can also protect the phenyl ring from oxidative degradation, thereby increasing the in vivo stability of the peptide.

  • Modulation of Electronic Properties: The electron-donating nature of the methoxy group can alter the electronic properties of the aromatic ring, which may be beneficial for specific biological interactions.

Standard Fmoc-SPPS Workflow

The use of Fmoc-4-methoxy-L-homophenylalanine in SPPS follows the standard, cyclical procedure of deprotection, activation, and coupling.

G start Start with resin-bound peptide deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) start->deprotection wash1 Wash resin deprotection->wash1 activation Activation of Fmoc-4-methoxy-L-homophenylalanine (e.g., with HBTU/DIPEA) wash1->activation coupling Coupling to the deprotected N-terminus activation->coupling wash2 Wash resin coupling->wash2 end Repeat cycle for next amino acid wash2->end end->deprotection

Fmoc-SPPS Cycle with Fmoc-4-methoxy-L-homophenylalanine
Detailed Coupling Protocol

This protocol provides a robust method for the coupling of Fmoc-4-methoxy-L-homophenylalanine during SPPS.

  • Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-adduct.

  • Activation of the Amino Acid: In a separate vessel, dissolve Fmoc-4-methoxy-L-homophenylalanine (3-5 equivalents relative to the resin loading) in DMF. Add an activating agent such as HBTU (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid). Allow the activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Trustworthiness through Self-Validation: The inclusion of a monitoring step, such as the Kaiser test, after the coupling reaction is a critical component of a self-validating protocol. It provides immediate feedback on the efficiency of the reaction and allows for corrective action (recoupling) to be taken, ensuring the integrity of the final peptide product.

Conclusion and Future Perspectives

Fmoc-4-methoxy-L-homophenylalanine represents a valuable, albeit specialized, tool for the peptide chemist. Its unique structural features offer the potential to fine-tune the properties of synthetic peptides, opening new avenues for the development of novel therapeutics and research probes. While its non-standard nature necessitates a more considered approach to its synthesis and application, the foundational principles of peptide chemistry provide a clear roadmap for its successful utilization. As the demand for more sophisticated and effective peptide-based drugs continues to grow, the exploration and application of such non-standard amino acids will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Google Patents. Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

Sources

Exploratory

Fmoc-4-methoxy-L-homophenylalanine spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Characterization of Fmoc-4-methoxy-L-homophenylalanine Authored by a Senior Application Scientist This guide provides a detailed technical overview of the analytical techniques...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectral Characterization of Fmoc-4-methoxy-L-homophenylalanine

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the analytical techniques used to characterize N-α-Fmoc-4-methoxy-L-homophenylalanine, a crucial building block in modern solid-phase peptide synthesis (SPPS). As a non-standard amino acid derivative, its purity and structural integrity are paramount for the successful synthesis of complex peptides, particularly in drug discovery and development. This document is designed for researchers and scientists, offering not just data, but the underlying rationale for the experimental choices and interpretation of results.

The structural verification of such a compound relies on a tripartite approach: Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the carbon-hydrogen framework, Infrared (IR) spectroscopy to confirm the presence of key functional groups, and Mass Spectrometry (MS) to verify the molecular weight and provide fragmentation data for further confirmation.

Molecular Structure and Spectroscopic Correlation

Before delving into the specific spectral data, it is essential to understand the molecular architecture of Fmoc-4-methoxy-L-homophenylalanine. The structure can be dissected into four key regions, each with a distinct spectroscopic signature.

Figure 1: Key structural regions of Fmoc-4-methoxy-L-homophenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Expertise & Experience: Causality in Experimental Choices

The choice of solvent is critical for NMR analysis of Fmoc-protected amino acids. While CDCl₃ can be used, many derivatives exhibit better solubility and sharper signals in deuterated dimethyl sulfoxide (DMSO-d₆). The slightly acidic amide proton and the carboxylic acid proton are more readily observed in DMSO-d₆, as it is less prone to proton exchange than other solvents like CD₃OD. The data presented here assumes DMSO-d₆ as the solvent, which is a best-practice choice for this class of compounds.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating protocol ensures reproducibility and accuracy. This involves careful sample preparation and instrument setup.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Fmoc-4-methoxy-L-homophenylalanine.

    • Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or calibrate the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

  • Instrument Setup (for a 400 MHz spectrometer):

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow half-height linewidth of the TMS or solvent peak.

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Integrate the ¹H NMR signals and reference the chemical shifts.

¹H NMR Spectral Data (Predicted)

The following table outlines the predicted ¹H NMR signals. The chemical shifts are estimated based on data from analogous compounds, including Fmoc-L-phenylalanine and 4-methoxyphenyl derivatives.[1]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5br s1H-COOHCarboxylic acid proton, typically broad and downfield.
~7.90d2HFmoc (Ar-H)Aromatic protons adjacent to the fluorenyl bridge.
~7.70d2HFmoc (Ar-H)Aromatic protons of the Fmoc group.
~7.65d1H-NH-Amide proton, coupled to the α-proton.
~7.40t2HFmoc (Ar-H)Aromatic protons of the Fmoc group.
~7.30t2HFmoc (Ar-H)Aromatic protons of the Fmoc group.
~7.05d2H4-MeO-Ph (Ar-H)Aromatic protons ortho to the alkyl chain.
~6.80d2H4-MeO-Ph (Ar-H)Aromatic protons ortho to the methoxy group.
~4.25m3HFmoc-CH, Fmoc-CH₂Overlapping signals from the fluorenyl methoxy group.
~4.10m1Hα-CHAlpha-proton of the amino acid backbone.
~3.70s3H-OCH₃Methoxy group protons, a characteristic singlet.
~2.55t2Hγ-CH₂Methylene group adjacent to the phenyl ring.
~1.90m2Hβ-CH₂Methylene group adjacent to the α-carbon.
¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum complements the ¹H data, confirming the carbon skeleton.

Chemical Shift (δ, ppm) Assignment Rationale
~173.5-COOHCarboxylic acid carbon.
~157.0-O-C=OCarbamate carbonyl carbon.
~156.54-MeO-Ph (C-O)Aromatic carbon attached to the methoxy group.
~144.0Fmoc (Ar-C)Quaternary aromatic carbons in the Fmoc group.
~141.0Fmoc (Ar-C)Quaternary aromatic carbons in the Fmoc group.
~131.04-MeO-Ph (Ar-C)Quaternary aromatic carbon of the homophenylalanine side chain.
~129.54-MeO-Ph (Ar-CH)Aromatic carbons ortho to the alkyl chain.
~127.5Fmoc (Ar-CH)Aromatic carbons in the Fmoc group.
~127.0Fmoc (Ar-CH)Aromatic carbons in the Fmoc group.
~125.0Fmoc (Ar-CH)Aromatic carbons in the Fmoc group.
~120.0Fmoc (Ar-CH)Aromatic carbons in the Fmoc group.
~114.04-MeO-Ph (Ar-CH)Aromatic carbons ortho to the methoxy group.
~66.0Fmoc-CH₂Methylene carbon of the fluorenyl methoxy group.
~55.5α-CHAlpha-carbon of the amino acid backbone.
~55.0-OCH₃Methoxy group carbon.
~47.0Fmoc-CHMethine carbon of the fluorenyl group.
~34.0β-CH₂Beta-methylene carbon.
~31.0γ-CH₂Gamma-methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the key functional groups within a molecule, serving as an excellent quality control check.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers often utilize an ATR accessory, which requires minimal sample preparation and provides high-quality spectra of solid samples.

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean sample spectrum.

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid Fmoc-4-methoxy-L-homophenylalanine powder onto the ATR crystal.

    • Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data (Predicted)

The table below lists the characteristic vibrational frequencies expected for the molecule, based on data for similar structures.[1][2]

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3300-2500 (broad)O-H stretchCarboxylic acid O-H
~3310N-H stretchAmide N-H
~3060C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic (CH₂, CH₃) C-H
~1720C=O stretchCarboxylic acid C=O
~1690C=O stretchCarbamate (Fmoc) C=O
~1520N-H bendAmide II band
~1250C-O stretchAryl ether (Ar-O-CH₃)
~1110C-O stretchCarboxylic acid C-O

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like protected amino acids.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Other adducts, such as [M+Na]⁺, may also be observed.[1]

  • Analysis: The mass-to-charge ratio (m/z) of the most intense peak corresponding to the molecular ion is compared to the calculated theoretical mass. High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts per million (ppm), confirming the elemental composition.

Mass Spectrometry Data (Predicted)
Calculated Mass (C₂₅H₂₅NO₅) Observed Ion Expected m/z
419.17[M+H]⁺420.18
419.17[M+Na]⁺442.16
419.17[M+K]⁺458.13
Trustworthiness: Self-Validating Fragmentation Analysis

Tandem MS (MS/MS) can be used to fragment the molecular ion and observe characteristic neutral losses, which provides a self-validating system for structural confirmation.

G M [M+H]⁺ m/z = 420.18 F1 Loss of H₂O (-18.01) m/z = 402.17 M->F1 - H₂O F2 Loss of CO₂ (-44.00) m/z = 376.18 M->F2 - CO₂ F3 Loss of Fluorenylmethanol (-196.08) m/z = 224.10 M->F3 - C₁₄H₁₂O F4 Loss of Fmoc group (-222.09) m/z = 198.09 F3->F4 - C₂H₂O

Sources

Foundational

The Methoxy Group: A Subtle Navigator of Non-Natural Amino Acid Properties and Functions

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of protein engineering and drug discovery, non-natural amino acids (...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of protein engineering and drug discovery, non-natural amino acids (nnAAs) represent a frontier of innovation, offering the ability to introduce novel chemical functionalities into peptides and proteins. This guide focuses on a seemingly simple, yet profoundly influential functional group: the methoxy (-OCH3) group. While prevalent in natural products and pharmaceuticals, its deliberate incorporation into amino acid side chains provides a powerful tool to subtly manipulate and probe biological systems.[1][2] This document, designed for the discerning researcher, will dissect the multifaceted role of the methoxy group, moving beyond a mere catalog of its effects to an exploration of the underlying chemical principles and their practical applications. We will delve into how its unique electronic and steric properties can be leveraged to modulate the physicochemical characteristics of nnAAs, thereby influencing protein structure, function, and therapeutic potential.

I. The Physicochemical Nuances of the Methoxy Group

The influence of the methoxy group on the properties of a non-natural amino acid is a tale of two competing electronic forces and distinct steric demands. Understanding this duality is paramount for its rational application.

A. Electronic Duality: The Interplay of Inductive and Resonance Effects

The electronic character of the methoxy group is context-dependent, a feature that makes it a versatile tool for molecular design.[1]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect through the sigma bond, pulling electron density away from the atom to which it is attached.[1]

  • Resonance Effect (+M): Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system, such as an aromatic ring. This electron-donating resonance effect can significantly influence the electron density of the aromatic system.[1]

This dual nature allows the methoxy group to present both negative and positive electrostatic potentials. The oxygen atom carries a partial negative charge, while the methyl group has a partial positive charge.[3] When attached to an aromatic ring, it can render the ring electron-rich, facilitating diverse molecular interactions with protein residues.[3][4]

G cluster_interactions Molecular Interactions Ligand Ligand with Methoxy-nnAA H_Bond Hydrogen Bond (Acceptor) Ligand->H_Bond CH_Pi CH-π Interaction Ligand->CH_Pi Multipolar Orthogonal Multipolar Interaction Ligand->Multipolar ProteinPocket Protein Binding Pocket H_Bond->ProteinPocket CH_Pi->ProteinPocket Multipolar->ProteinPocket

Caption: Methoxy-nnAA Interactions within a Protein Pocket.

III. Applications in Drug Discovery and Development

The strategic use of methoxy-containing nnAAs is a valuable asset in the medicinal chemist's toolbox.

A. Enhancing Potency and Lipophilic Ligand Efficiency (LLE)

As previously mentioned, the ability of the methoxy group to improve binding affinity without a corresponding increase in lipophilicity directly translates to an improved LLE. [3]This is a critical aspect of modern drug design, as high lipophilicity is often associated with poor pharmacokinetic properties and increased toxicity. [3]

B. Metabolic Considerations: The Challenge of O-Demethylation

A significant drawback of the methoxy group is its susceptibility to oxidative O-demethylation by cytochrome P450 (CYP) enzymes. [3][5]This metabolic pathway converts the methoxy group to a hydroxyl group, which can then undergo further metabolism, potentially leading to rapid clearance of the drug from the body. [3] However, several strategies can be employed to mitigate this metabolic liability:

  • Steric Shielding: Placing bulky groups near the methoxy group can hinder the access of CYP enzymes. [3]* Electronic Withdrawal: Attaching electron-withdrawing groups to the aromatic ring can decrease the electron density on the methoxy oxygen, making it less prone to oxidation. [3]For example, a methoxy group on a pyridine ring is demethylated more slowly than one on a benzene ring. [3]

IV. Synthetic and Experimental Methodologies

The practical application of methoxy-containing nnAAs relies on robust methods for their synthesis and incorporation into proteins, as well as sensitive techniques for their characterization.

A. Synthesis of Methoxy-Containing Non-Natural Amino Acids

The synthesis of nnAAs can be a complex undertaking. Common strategies often involve the modification of existing amino acids or the de novo synthesis from chiral precursors. [6][7][8]For example, palladium-catalyzed C-H bond functionalization can be used to introduce methoxy-aryl groups onto amino acid scaffolds. [7] General Synthetic Workflow:

  • Starting Material Selection: Choose a suitable starting material, such as a protected glycine equivalent or a readily available amino acid. [6]2. Side Chain Installation: Introduce the methoxy-containing side chain using appropriate organic reactions, such as nucleophilic substitution or cross-coupling reactions. [7]3. Protecting Group Manipulation: Utilize protecting groups for the amino and carboxyl functionalities to ensure regioselectivity during the synthesis. [9]4. Purification and Characterization: Purify the final product using techniques like chromatography and confirm its structure and purity via NMR and mass spectrometry.

B. Site-Specific Incorporation into Proteins

The genetic code expansion strategy allows for the site-specific incorporation of nnAAs into proteins in response to a nonsense codon (e.g., the amber codon, UAG). [10]This powerful technique requires an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired nnAA and does not cross-react with endogenous cellular components. [10][11]

G cluster_workflow Genetic Code Expansion Workflow nnAA Methoxy-nnAA Synthetase_tRNA Engineered Orthogonal Synthetase/tRNA Pair nnAA->Synthetase_tRNA Charging Ribosome Ribosome Synthetase_tRNA->Ribosome Delivery Amber_Codon Amber Codon (UAG) in Gene of Interest Amber_Codon->Ribosome Translation Protein Protein with Site-Specifically Incorporated Methoxy-nnAA Ribosome->Protein

Caption: Site-Specific Incorporation of Methoxy-nnAAs.

C. Characterization Techniques

Once a protein containing a methoxy-nnAA has been expressed and purified, a variety of biophysical techniques can be used to characterize its properties.

Experimental Protocol: Characterization by Mass Spectrometry

  • Sample Preparation: Purify the protein of interest to homogeneity.

  • Enzymatic Digestion (Optional): For larger proteins, digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the intact protein or the resulting peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). [12][13][14]4. Data Analysis: Determine the precise mass of the protein or peptides. The incorporation of the methoxy-nnAA will result in a specific mass shift that can be used to confirm its presence. MS/MS fragmentation can be used to pinpoint the exact location of the modification.

V. Conclusion

The methoxy group, though small and seemingly simple, is a remarkably versatile and powerful tool in the design and study of non-natural amino acids. Its nuanced electronic and steric properties allow for the fine-tuning of molecular interactions, the modulation of physicochemical properties, and the probing of complex biological systems. While its metabolic instability presents a challenge in drug development, this can often be overcome through rational design strategies. As our ability to synthesize and incorporate non-natural amino acids into proteins continues to advance, the humble methoxy group is poised to play an increasingly important role in unlocking new frontiers in chemical biology and medicine.

References

  • PubMed. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. Available from: [Link]

  • PMC. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. Available from: [Link]

  • Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding. Available from: [Link]

  • PubMed. The role of the methoxy group in approved drugs. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization. Available from: [Link]

  • ResearchGate. Methoxy group: a non-lipophilic "scout" for protein pocket finding. Available from: [Link]

  • PMC. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. Available from: [Link]

  • PMC. Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. Available from: [Link]

  • PMC. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Available from: [Link]

  • PMC. Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. Available from: [Link]

  • Semantic Scholar. The role of the methoxy group in approved drugs (2024). Available from: [Link]

  • ResearchGate. Site‐specific incorporation of 3‐methoxy‐L‐tyrosine (MeOY) into GFP... Available from: [Link]

  • CORE. Substituent Effects on the Electronic Spectroscopy of Tryptophan. Available from: [Link]

  • ACD/Labs. Methoxy groups just stick out. Available from: [Link]

  • ACS Publications. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Available from: [Link]

  • Google Patents. Method for synthesizing peptide containing n-substituted amino acid.
  • ACS Publications. An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins. Available from: [Link]

  • ResearchGate. Binding mode and hydrogen bond interaction of a methoxy group on the... Available from: [Link]

  • PMC. Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. Available from: [Link]

  • ResearchGate. m-[ 14 C]Tyrosine was incorporated into CHO cell proteins in a... Available from: [Link]

  • Academia.edu. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Available from: [Link]

  • PMC. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Available from: [Link]

  • ACS Publications. Synthesis and protein incorporation of azido-modified unnatural amino acids. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Available from: [Link]

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Molecular modeling analyses for the effect of solvents on amino acids. Available from: [Link]

  • University of Pennsylvania. SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES. Available from: [Link]

  • ResearchGate. (PDF) Electronic properties of amino acid side chains: Quantum mechanics calculation of substituent effects. Available from: [Link]

  • ResearchGate. The intrinsic fluorescence spectrum from tryptophan residues was... | Download Scientific Diagram. Available from: [Link]

  • PubMed. Methoxy group: a non-lipophilic "scout" for protein pocket finding. Available from: [Link]

  • Semantic Scholar. Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. Available from: [Link]

  • ACS Publications. Importance of the Conformation of Methoxy Groups on the Vibrational and Electrochemical Properties of Ubiquinones. Available from: [Link]

  • PMC. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Available from: [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

  • PubMed. Spectra of tryptophan fluorescence are the result of co-existence of certain most abundant stabilized excited state and certain most abundant destabilized excited state. Available from: [Link]

  • Atlantis Press. Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. Available from: [Link]

  • PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available from: [Link]

  • PubMed. A fluorescent probe and a photoaffinity labeling reagent to study the binding site of maytansine and rhizoxin on tubulin. Available from: [Link]

  • ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram. Available from: [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]

  • Frontiers. Osmolyte-Induced Folding and Stability of Proteins: Concepts and Characterization. Available from: [Link]

  • MDPI. Conformational Stability and Denaturation Processes of Proteins Investigated by Electrophoresis under Extreme Conditions. Available from: [Link]

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Exploratory

Engineering Peptidomimetics with Homophenylalanine Analogs: A Technical Guide to Structural Optimization and Synthesis

Introduction: The Structural Rationale for Homophenylalanine (hPhe) The transition from canonical peptides to highly stable, bioavailable peptidomimetics requires precise manipulation of molecular topography. Standard α...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Rationale for Homophenylalanine (hPhe)

The transition from canonical peptides to highly stable, bioavailable peptidomimetics requires precise manipulation of molecular topography. Standard α -amino acids are highly susceptible to proteolytic cleavage and often lack the conformational flexibility required to fully occupy deep target binding pockets.

Homophenylalanine (hPhe) and its derivatives—specifically β -homophenylalanine—solve these structural bottlenecks. By introducing an additional methylene group (–CH₂–) between the α -carbon and the phenyl ring, hPhe fundamentally alters the side-chain trajectory. This homologation increases the degrees of freedom ( χ1​,χ2​,χ3​ ), allowing the aromatic payload to penetrate deeper into hydrophobic S1/P1 enzyme pockets that are inaccessible to standard phenylalanine. Furthermore, shifting the amine to the β -carbon creates a backbone that mammalian proteases, which are evolutionarily optimized exclusively for α -peptide bonds, cannot recognize or cleave, granting near-absolute enzymatic resistance[].

Structure-Activity Relationship (SAR) Dynamics

As an application scientist, I rely on a deterministic approach to SAR: every structural modification must have a defined biophysical causality.

Evading Proteolysis via β -Amino Acid Conversion

The conversion of hPhe to β -homophenylalanine is a cornerstone of modern peptidomimetic design. Because mammalian proteolytic enzymes lack the structural and catalytic capacity to process β -peptide bonds, incorporating β -hPhe extends the pharmacological half-life of a drug candidate from minutes to hours or days[].

Halogenation for Sub-Pocket Penetration

Halogenating the phenyl ring of hPhe (e.g., with fluorine) does not drastically alter the spatial geometry of the molecule but profoundly impacts local electron density and lipophilicity. For example, in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, introducing fluorine at the 2, 4, and 5 positions of the β -hPhe phenyl ring modulates the pKa of adjacent functional groups and maximizes van der Waals interactions within the target pocket, significantly driving down the IC₅₀[2].

Transition-State Mimicry

When targeting metalloproteases like human Alanine Aminopeptidase (hAPN), replacing the standard carboxylate of hPhe with a phosphonic acid group creates a tetrahedral transition-state analog. The extended hPhe side chain anchors the molecule deep into the S1 pocket, while the phosphonate strongly chelates the catalytic zinc ion, resulting in submicromolar inhibition[3].

SAR_Pathway A Homophenylalanine (hPhe) Scaffold B Beta-Amino Acid Conversion A->B Backbone Mod C Aromatic Ring Halogenation A->C Sidechain Mod D Proteolytic Resistance B->D Evades Proteases E Hydrophobic Pocket Penetration (P1) C->E Increased Lipophilicity F Enhanced in vivo Half-Life D->F Pharmacokinetics G Target Affinity (e.g., DPP-IV, APN) E->G Pharmacodynamics

Fig 1. Logical SAR pathway of hPhe modifications driving pharmacokinetic and pharmacodynamic outcomes.

Quantitative Data: Target Affinity & Potency

The following table summarizes the causal relationship between specific hPhe modifications and their resulting quantitative potency across various therapeutic targets.

Target Enzyme/ProteinHomophenylalanine DerivativeModification RationalePotency (IC₅₀ / EC₅₀)
DPP-IV 2,4,5-trifluoro- β -hPheFluorine modulates pKa; β -backbone prevents cleavage[2]IC₅₀ = 119 nM
DPP-IV 2,5-difluoro- β -hPheEnhanced lipophilicity and S1 pocket filling[2]IC₅₀ = 270 nM
HIV-1 Capsid (CA) Compound I-19 (hPhe-based)Extended aliphatic chain enhances hydrophobic contact[4]EC₅₀ = 2.53 ± 0.84 μM
HIV-2 Capsid (CA) Compound I-14 (hPhe-based)Naphthalene substitution for viral strain selectivity[4]EC₅₀ = 2.30 ± 0.11 μM
hAPN (CD13) 1-amino-3-(3-fluorophenyl) propylphosphonic acidPhosphonic acid acts as a transition-state mimic[3]Submicromolar

Self-Validating Experimental Protocol: Fmoc-SPPS of hPhe Peptidomimetics

Synthesizing peptidomimetics with bulky, non-natural amino acids like halogenated β -hPhe introduces significant steric hindrance during Solid-Phase Peptide Synthesis (SPPS). Standard HBTU/HOBt coupling often fails, leading to truncated deletion sequences.

To guarantee scientific integrity, the following protocol utilizes a self-validating system : it employs highly reactive HATU/HOAt chemistry to overcome steric barriers and mandates a binary validation gate (Kaiser Test) before the workflow can proceed.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Action: Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel. Swell the resin in 5 mL of Dichloromethane (DCM) for 15 minutes, followed by 5 mL of Dimethylformamide (DMF) for 15 minutes.

  • Causality: Proper swelling expands the polystyrene matrix, exposing the reactive sites to ensure uniform coupling kinetics.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Causality: Piperidine acts as a base to remove the Fmoc protecting group via an E1cB mechanism, liberating the primary/secondary amine for the next coupling.

Step 3: Pre-Activation of the hPhe Derivative

  • Action: In a separate vial, dissolve 0.4 mmol (4 equivalents) of the Fmoc-hPhe analog and 0.4 mmol of HATU in 2 mL of DMF. Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes.

  • Causality: HATU is prioritized over HBTU because the 7-azabenzotriazole leaving group is significantly more reactive, which is mandatory for driving the acylation of sterically hindered unnatural amino acids.

Step 4: Coupling Reaction

  • Action: Add the activated hPhe solution to the resin. Agitate at room temperature for 120 minutes (extended time).

  • Causality: The extended aliphatic chain and potential β -amino structure of hPhe drastically reduce the nucleophilic attack rate. Extended time ensures maximum conversion.

Step 5: Self-Validation Gate (Kaiser Test)

  • Action: Extract a few resin beads, wash with ethanol, and add 1 drop each of ninhydrin, phenol, and potassium cyanide solutions. Heat at 120°C for 5 minutes.

    • Negative Result (Yellow/Colorless): Amide bond formation is complete. Proceed to Step 6.

    • Positive Result (Blue): Unreacted amines remain. System Self-Correction: Perform a double coupling using a fresh batch of activated Fmoc-hPhe before proceeding.

  • Causality: This acts as a hard checkpoint, preventing the propagation of deletion impurities into the final product.

Step 6: Cleavage and Global Deprotection

  • Action: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Filter the resin, precipitate the peptide in cold diethyl ether, and centrifuge.

  • Causality: TFA cleaves the peptidomimetic from the linker and removes side-chain protecting groups simultaneously.

SPPS_Workflow S1 Resin Swelling (DMF/DCM) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Activation of Fmoc-hPhe (HATU/DIEA) S2->S3 S4 Coupling Reaction (Extended Time) S3->S4 Overcomes Steric Hindrance S5 Kaiser Test (Self-Validation) S4->S5 S5->S4 Positive (Incomplete) S6 Cleavage & Deprotection (TFA Cocktail) S5->S6 Negative (Complete)

Fig 2. Self-validating SPPS workflow for sterically hindered hPhe peptidomimetics.

References

  • [] BOC Sciences. Phenylalanine & Non-Natural Derivatives in Drug Discovery and Design. Available at:

  • [2] ScienceDirect (DOI). Discovery of potent and selective β-homophenylalanine based dipeptidyl peptidase IV inhibitors. Available at:

  • [3] PubMed Central (NIH). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Available at:

  • [4] PubMed Central (NIH). Design, Synthesis and Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Available at:

Sources

Foundational

Fmoc-4-methoxy-L-homophenylalanine supplier and pricing

Fmoc-4-methoxy-L-homophenylalanine: Technical Procurement, Pricing Economics, and Solid-Phase Peptide Synthesis Integration Executive Summary and Chemical Profiling Fmoc-4-methoxy-L-homophenylalanine—frequently cataloged...

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Author: BenchChem Technical Support Team. Date: April 2026

Fmoc-4-methoxy-L-homophenylalanine: Technical Procurement, Pricing Economics, and Solid-Phase Peptide Synthesis Integration

Executive Summary and Chemical Profiling

Fmoc-4-methoxy-L-homophenylalanine—frequently cataloged as Fmoc-L-HomoTyr(Me)-OH or Fmoc-4-OMe-HoPhe-OH—is a highly specialized non-canonical amino acid building block[1]. By extending the phenylalanine side chain with an additional methylene group and introducing a para-methoxy ether, this compound imparts unique physicochemical properties to synthetic peptides, making it an invaluable tool for drug development professionals.

  • CAS Number : 205182-52-1[2]

  • Molecular Formula : C26H25NO5[3]

  • Molecular Weight : 431.48 g/mol [2]

Structural Causality in Drug Design: The homophenylalanine backbone increases the spatial distance between the peptide backbone and the aromatic ring. This structural modification enhances the peptide's overall flexibility and lipophilicity. Furthermore, the 4-methoxy substitution acts as an electron-donating group, which can participate in specific π−π or cation- π interactions within target receptor binding pockets. Most importantly, the incorporation of this non-natural derivative significantly increases the peptide's resistance to proteolytic degradation—a critical pharmacokinetic parameter in the transition from peptide hit to lead therapeutic[1].

Global Supplier Landscape and Pricing Economics

Procuring high-purity Fmoc-4-methoxy-L-homophenylalanine is critical for minimizing deletion sequences during Solid-Phase Peptide Synthesis (SPPS). Due to its specialized nature and the complexity of chiral synthesis, pricing is significantly higher than standard Fmoc-protected amino acids.

Below is a quantitative summary of the current supplier landscape and pricing economics to aid in procurement scaling:

Supplier / VendorChemical Name / SynonymCAS NumberPurityQuantityEstimated Price (USD)
Molport (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methoxyphenyl)butanoic acid205182-52-195%1 g~$402.00[4]
Bidepharm Fmoc-4-methoxy-L-homophenylalanine205182-52-195%1 g~$360.00 (¥2600)[5]
Chem-Impex Fmoc-L-HomoTyr(Me)-OH205182-52-1≥ 99.5% (Chiral HPLC)CustomCustom Quote[1]
BLD Pharm Fmoc-4-methoxy-L-homophenylalanine205182-52-1≥ 95%CustomCustom Quote[2]

Strategic Insight: Pricing is subject to market fluctuations and bulk order discounts. Researchers scaling up from milligram discovery phases to gram-scale preclinical synthesis should request custom synthesis quotes to optimize cost-efficiency.

Experimental Methodology: Integration into SPPS

The steric bulk of the homophenylalanine derivative necessitates optimized coupling conditions to ensure near-quantitative yields. Standard coupling reagents (e.g., HBTU) often fail to drive the reaction to completion. The following protocol outlines a self-validating workflow for incorporating Fmoc-4-methoxy-L-homophenylalanine using HATU, chosen for its superior reactivity driven by the 7-azabenzotriazole leaving group.

Protocol: HATU-Mediated Coupling of Fmoc-4-methoxy-L-homophenylalanine Objective: Achieve >99% coupling efficiency of the sterically demanding non-canonical amino acid.

  • Step 1: Resin Swelling

    • Action: Suspend the peptidyl-resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Causality: Solvation expands the polymer matrix (polystyrene or PEG), maximizing the accessibility of the reactive amine sites to the incoming bulky amino acid.

  • Step 2: Fmoc Deprotection

    • Action: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

    • Causality: Piperidine acts as a mild base to abstract the acidic proton of the fluorenyl ring, initiating a β -elimination that removes the Fmoc protecting group and liberates the primary amine.

  • Step 3: Self-Validation (Kaiser Test 1)

    • Action: Wash the resin 5x with DMF. Perform a Kaiser test on a micro-aliquot of beads.

    • Validation System: A deep blue color confirms successful deprotection and the presence of free primary amines.

  • Step 4: Pre-activation of the Amino Acid

    • Action: In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-4-methoxy-L-homophenylalanine and 2.9 eq of HATU in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA deprotonates the carboxylic acid of the amino acid, allowing HATU to form the highly reactive OAt active ester. A strict sub-stoichiometry of HATU (2.9 eq vs 3.0 eq amino acid) is maintained to prevent unreacted uronium species from irreversibly capping the free amines on the resin via guanidinylation.

  • Step 5: Coupling Reaction

    • Action: Transfer the pre-activated mixture to the resin. Agitate at room temperature for 60 to 90 minutes.

    • Causality: The extended coupling time (compared to 30 mins for standard amino acids) compensates for the steric hindrance introduced by the homo-aromatic side chain, ensuring the nucleophilic attack by the resin-bound amine goes to completion.

  • Step 6: Self-Validation (Kaiser Test 2)

    • Action: Drain the reaction mixture and wash the resin 5x with DMF. Perform a second Kaiser test.

    • Validation System: A yellow/colorless result indicates complete coupling (no free amines).

Troubleshooting Steric Hindrance: If the secondary Kaiser test yields a positive (blue/green) result, do not blindly repeat the HATU coupling. The extended aliphatic spacer allows the bulky 4-methoxyphenyl group to fold back over the peptide backbone, causing sequence-specific aggregation. Corrective Action: Switch the solvent system to a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP) or use a chaotropic salt (e.g., 0.1 M LiCl in DMF) to disrupt intermolecular hydrogen bonding before re-coupling with DIC/Oxyma.

Workflow Visualization

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash (Self-Validation: Kaiser Test) Deprotect->Wash1 Coupling Amino Acid Coupling (Fmoc-L-HomoTyr(Me)-OH) Wash1->Coupling If Free Amine (+) Wash2 DMF Wash (Self-Validation: Kaiser Test) Coupling->Wash2 Wash2->Coupling If Incomplete (+) Cleavage Resin Cleavage (TFA/TIS/H2O) Wash2->Cleavage If Amine Protected (-) End Crude Peptide Precipitation Cleavage->End

Workflow of Fmoc-4-methoxy-L-homophenylalanine integration in SPPS with self-validating steps.

References

  • Molport - (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methoxyphenyl)butanoic acid Pricing[4] URL: [Link]

Sources

Protocols & Analytical Methods

Method

Mastering the Integration of Fmoc-4-methoxy-L-homophenylalanine in Solid-Phase Peptide Synthesis

An In-Depth Guide for Researchers and Drug Development Professionals The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced stability...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] Among these, Fmoc-4-methoxy-L-homophenylalanine stands out as a valuable building block for introducing unique structural and hydrophobic characteristics into peptide sequences.[3] This guide provides a comprehensive, field-proven protocol for the successful solid-phase peptide synthesis (SPPS) of peptides containing this specialized amino acid, grounded in the principles of Fmoc/tBu chemistry.[4]

Introduction to Fmoc-4-methoxy-L-homophenylalanine

Fmoc-4-methoxy-L-homophenylalanine is a derivative of the amino acid homophenylalanine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a methoxy substitution on the phenyl ring.[5][6] The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions, a hallmark of the widely adopted Fmoc SPPS strategy.[7][] The 4-methoxy-L-homophenylalanine residue itself introduces a unique combination of hydrophobicity and a slightly extended side chain compared to its natural counterpart, phenylalanine, which can influence peptide folding, stability, and receptor interactions.

Core Principles and Methodological Considerations

The fundamental workflow for incorporating Fmoc-4-methoxy-L-homophenylalanine follows the iterative cycles of standard Fmoc-SPPS: Nα-Fmoc deprotection, amino acid coupling, and washing.[1] However, the specific properties of this unnatural amino acid necessitate careful consideration of reagents and reaction conditions to ensure high-yield and high-purity synthesis.

Resin Selection and Loading

The choice of solid support is dictated by the desired C-terminal functionality of the final peptide. For C-terminal amides, a Rink Amide resin is a common and effective choice.[1] The initial loading of the first amino acid onto the resin is a critical step that determines the overall yield of the synthesis.

The Iterative Synthesis Cycle

The core of SPPS is a repeating sequence of deprotection and coupling steps.

  • Fmoc Deprotection: The removal of the Fmoc protecting group is typically achieved using a solution of a secondary amine base, most commonly piperidine in N,N-dimethylformamide (DMF).[9][10] This reaction proceeds via a β-elimination mechanism, liberating the free amine on the growing peptide chain, which is then ready for the next coupling step.[11]

  • Amino Acid Coupling: The formation of the peptide bond is facilitated by a coupling reagent that activates the carboxylic acid of the incoming Fmoc-amino acid.[4] The choice of coupling reagent is critical and can significantly impact the efficiency of the reaction, especially when dealing with sterically hindered or otherwise challenging amino acids.[12][13] Common classes of coupling reagents include carbodiimides (e.g., DIC) and aminium/uronium salts (e.g., HBTU, HATU).[14][15]

Detailed Experimental Protocol

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-4-methoxy-L-homophenylalanine.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier
Fmoc-4-methoxy-L-homophenylalanine≥95%Thermo Scientific Chemicals or equivalent
Rink Amide Resin100-200 mesh, ~0.5 mmol/gStandard peptide synthesis supplier
N,N-Dimethylformamide (DMF)Peptide synthesis grade
PiperidineReagent grade
N,N'-Diisopropylcarbodiimide (DIC)≥99%
1-Hydroxybenzotriazole (HOBt) or OxymaPeptide synthesis grade
N,N-Diisopropylethylamine (DIEA)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)≥98%
WaterHPLC grade
Diethyl etherAnhydrous
Acetonitrile (ACN)HPLC grade
Step-by-Step Synthesis Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis.

SPPS_Workflow Start Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/Oxyma, DIEA in DMF) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End Elongated Peptide-Resin Wash2->End End->Deprotection Repeat for next amino acid

A generalized workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

  • Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[1]

  • Drain the DMF from the reaction vessel.

  • Add a solution of 20% piperidine in DMF to the swollen resin.[1]

  • Agitate the mixture for 5-10 minutes at room temperature.[16]

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • In a separate vial, dissolve Fmoc-4-methoxy-L-homophenylalanine (3-5 equivalents relative to resin loading), an activating agent like HOBt or Oxyma (3-5 equivalents), in DMF.

  • Add a coupling reagent such as DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for a few minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Add DIEA (6-10 equivalents) to the reaction vessel to maintain a basic pH.[2]

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For potentially challenging couplings, longer reaction times or double coupling may be necessary.[2]

  • To monitor the completion of the reaction, a small sample of the resin can be taken and subjected to a qualitative ninhydrin (Kaiser) test. A negative result (no color change) indicates the absence of free primary amines and a complete coupling reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

Repeat the deprotection (3.2.2) and coupling (3.2.3) steps for each subsequent amino acid in the desired peptide sequence.

Cleavage from Resin and Deprotection of Side Chains

The final step of SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of any side-chain protecting groups.[17] This is typically achieved using a strong acid, most commonly TFA, in the presence of scavengers to trap reactive cationic species that can otherwise lead to side reactions.[18][19]

A commonly used and effective cleavage cocktail is Reagent K, which is suitable for peptides containing a variety of sensitive amino acid residues.[20]

ComponentPercentage (v/v)
Trifluoroacetic acid (TFA)82.5%
Water5%
Phenol5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Caution: Prepare the cleavage cocktail fresh in a well-ventilated fume hood. TFA is highly corrosive.

  • Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the freshly prepared cleavage cocktail to the peptide-resin (approximately 10 mL per 0.1 mmol of resin).

  • Stir the mixture at room temperature for 2-4 hours.[21]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[2]

  • Centrifuge the mixture to pellet the crude peptide.

  • Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide obtained after cleavage will contain the desired product as well as various impurities.[22] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying and analyzing synthetic peptides.[23][24][25]

RP-HPLC Purification
  • Column: A C18 stationary phase is typically used for peptide purification.[25]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[17]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[17]

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides based on their hydrophobicity. The specific gradient will need to be optimized for each peptide.

  • Detection: Peptides are typically detected by UV absorbance at 214-220 nm.

Analysis and Characterization

The purity of the collected HPLC fractions should be assessed by analytical RP-HPLC.[26] The identity of the purified peptide should be confirmed by mass spectrometry (MS) to verify that the correct molecular weight has been obtained.[23]

The following diagram outlines the decision-making process for purification and analysis.

PA_Workflow CrudePeptide Crude Peptide RPHPLC RP-HPLC Purification CrudePeptide->RPHPLC FractionCollection Fraction Collection RPHPLC->FractionCollection AnalyticalHPLC Analytical HPLC for Purity Check FractionCollection->AnalyticalHPLC MassSpec Mass Spectrometry for Identity Confirmation FractionCollection->MassSpec PurePeptide Pure Peptide AnalyticalHPLC->PurePeptide Purity >95% MassSpec->PurePeptide Correct Mass

Workflow for the purification and analysis of the synthetic peptide.

Troubleshooting and Advanced Considerations

  • Incomplete Coupling: If the ninhydrin test remains positive after the coupling step, a second coupling should be performed before proceeding to the next deprotection step. For particularly difficult couplings, using a more potent coupling reagent like HATU may be beneficial.

  • Peptide Aggregation: Some peptide sequences are prone to aggregation on the resin, which can hinder subsequent synthesis steps.[27] Using specialized solvents or incorporating structure-breaking elements can help to mitigate this issue.

  • Side Reactions: The choice of cleavage cocktail scavengers is crucial to prevent modification of sensitive amino acid residues like tryptophan, methionine, and cysteine.[17]

By following this detailed protocol and considering the underlying chemical principles, researchers and drug development professionals can confidently and successfully incorporate Fmoc-4-methoxy-L-homophenylalanine into their synthetic peptide targets, paving the way for the development of novel and improved peptide-based therapeutics.

References

  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives.
  • ResearchGate. (2025). What is coupling reagents in peptide synthesis?
  • AAPPTec. (n.d.). Coupling Reagents.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
  • BenchChem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide for Fmoc Deprotection in Solution.
  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
  • Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • BenchChem. (n.d.). A Researcher's Guide to Peptide Cleavage: Maximizing Purity for HPLC Analysis.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Thermo Fisher Scientific. (n.d.).
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 35–64.
  • BenchChem. (2026).
  • AltaBioscience. (n.d.).
  • ResearchGate. (2025).
  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • CymitQuimica. (n.d.). CAS 132684-59-4: fmoc-L-homophenylalanine.
  • Bio-protocol. (2025). Peptide Synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Sigma-Aldrich. (n.d.).
  • BOC Sciences. (n.d.).
  • Chem-Impex. (n.d.). Fmoc-4-methyl-L-phenylalanine.
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
  • Thermo Scientific Chemicals. (n.d.). N-Fmoc-4-methoxy-L-phenylalanine, 95% 5 g.

Sources

Application

Application Notes and Protocols for Optimal Coupling of Fmoc-4-methoxy-L-homophenylalanine in Solid-Phase Peptide Synthesis

Introduction: Navigating the Coupling of a Unique Amino Acid Derivative The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering pathw...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Coupling of a Unique Amino Acid Derivative

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, potency, and receptor selectivity. Fmoc-4-methoxy-L-homophenylalanine is one such valuable building block. Its structure, featuring an extended methylene bridge in the side chain (homophenylalanine) and a methoxy group on the phenyl ring, introduces unique conformational properties and potential for specific molecular interactions. However, these same structural features can present challenges during Solid-Phase Peptide Synthesis (SPPS). The increased steric bulk compared to standard amino acids necessitates a carefully optimized coupling strategy to ensure high efficiency and prevent the formation of deletion sequences.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of Fmoc-4-methoxy-L-homophenylalanine in SPPS. We will delve into the mechanistic rationale for reagent selection, provide detailed, field-proven protocols, and offer a systematic approach to monitoring and ensuring the success of this critical step in peptide synthesis.

The Challenge: Steric Hindrance and its Implications

The primary obstacle in the efficient incorporation of Fmoc-4-methoxy-L-homophenylalanine lies in the steric hindrance presented by its side chain. The combination of the homophenylalanine backbone and the 4-methoxy substituent can shield the N-terminal amine of the growing peptide chain on the solid support. This steric congestion can impede the approach of the activated carboxyl group of the incoming Fmoc-4-methoxy-L-homophenylalanine, leading to sluggish and incomplete coupling reactions. Standard coupling conditions that are sufficient for less bulky amino acids may prove inadequate, resulting in low yields and the accumulation of undesired deletion peptides.[1] To overcome this, the use of more potent activating reagents and optimized reaction conditions is essential.

Recommended Coupling Reagents and Conditions: A Rationale-Driven Approach

For sterically hindered amino acids like Fmoc-4-methoxy-L-homophenylalanine, the choice of coupling reagent is paramount. The goal is to generate a highly reactive activated species that can overcome the steric barrier and efficiently acylate the resin-bound amine.

Coupling Reagent ClassRecommended ReagentActivating SpeciesRelative ReactivityKey Advantages & Considerations
Uronium/Aminium Salts HATU OAt esterVery HighConsidered one of the most effective reagents for difficult couplings due to the high reactivity of the OAt ester and anchimeric assistance from the pyridine nitrogen.[2]
HCTU O-6-ClBt esterHighMore reactive than HBTU and a cost-effective alternative to HATU for many hindered couplings.[3]
Phosphonium Salts PyBOP OBt esterHighA robust choice for hindered couplings, often exhibiting lower risk of side reactions compared to some uronium salts.
Carbodiimides DIC/HOBt OBt esterModerateGenerally less efficient for sterically demanding couplings and may require longer reaction times or double coupling strategies.[3]

Our primary recommendation for the coupling of Fmoc-4-methoxy-L-homophenylalanine is the use of HATU. The formation of the OAt active ester provides a significant rate acceleration, which is crucial for overcoming the steric hindrance.[2]

Experimental Protocols

The following protocols are designed to provide a robust starting point for the efficient coupling of Fmoc-4-methoxy-L-homophenylalanine. It is assumed that the synthesis is being performed using standard manual or automated SPPS techniques.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended starting point for achieving high coupling efficiency with Fmoc-4-methoxy-L-homophenylalanine.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-4-methoxy-L-homophenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (verified by a negative Kaiser test for the preceding protected amino acid and a positive test after deprotection). Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Activation of Fmoc-4-methoxy-L-homophenylalanine: In a separate reaction vessel, dissolve Fmoc-4-methoxy-L-homophenylalanine (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.

  • Add DIPEA or 2,4,6-Collidine (8 equivalents) to the amino acid/HATU solution.

  • Allow the pre-activation to proceed for 1-2 minutes at room temperature. The solution should change color.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test (see Protocol 3) to assess the completion of the reaction.

  • Post-Coupling Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

Protocol 2: The Double Coupling Strategy for Maximizing Yield

If the Kaiser test after the initial coupling (Protocol 1) indicates incomplete reaction, or if the sequence is known to be particularly difficult, a double coupling strategy is recommended.[4][5]

Procedure:

  • Following the first coupling reaction (steps 1-6 of Protocol 1), wash the resin with DMF (3 x 1 min).

  • Prepare a fresh solution of activated Fmoc-4-methoxy-L-homophenylalanine as described in steps 2-4 of Protocol 1.

  • Add the fresh activated amino acid solution to the resin and agitate for an additional 1-2 hours.

  • Perform a Kaiser test to confirm reaction completion.

  • Wash the resin thoroughly with DMF (5 x 1 min).

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_double_coupling Optional Double Coupling Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate Fmoc-AA (HATU/DIPEA in DMF) Activation->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash2 DMF Wash Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle Kaiser_Test->Wash2 Negative Activation2 Fresh Activation Kaiser_Test->Activation2 Positive Coupling2 Second Coupling Activation2->Coupling2 Kaiser_Test2 Kaiser Test Coupling2->Kaiser_Test2 Wash3 DMF Wash Wash3->Next_Cycle Kaiser_Test2->Wash3 Negative

Caption: Workflow for coupling Fmoc-4-methoxy-L-homophenylalanine.

Protocol 3: Monitoring Coupling Efficiency with the Kaiser Test

The Kaiser test is a crucial qualitative colorimetric assay to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[6][7]

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the beads with ethanol (2 x 1 mL).

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

Bead ColorSolution ColorInterpretationRecommended Action
Yellow/ColorlessYellow/ColorlessComplete Coupling Proceed to the next deprotection step.
Blue/PurpleBlue/PurpleIncomplete Coupling Perform a double coupling (Protocol 2).
Yellow/ColorlessBlueNearly Complete Consider extending the coupling time or proceeding with caution. Capping unreacted amines may be an option.

Conclusion and Best Practices

The successful incorporation of sterically hindered amino acids like Fmoc-4-methoxy-L-homophenylalanine is readily achievable with a well-considered and systematically executed strategy. The key to success lies in the selection of a high-potency coupling reagent, with HATU being the primary recommendation , and diligent monitoring of the reaction progress using the Kaiser test. For particularly challenging sequences, a double coupling approach provides a reliable method to drive the reaction to completion. By implementing these protocols and understanding the underlying chemical principles, researchers can confidently incorporate this valuable non-canonical amino acid into their peptide sequences, paving the way for novel discoveries in peptide science and drug development.

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • AAPPTec. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

  • ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • PubMed. (2020, May 1). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. [Link]

  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. [Link]

  • ACS Publications. (2020, March 5). Stain Protocol for the Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

Sources

Method

activation methods for Fmoc-4-methoxy-L-homophenylalanine

An Application Guide to the Effective Activation of Fmoc-4-methoxy-L-homophenylalanine for Solid-Phase Peptide Synthesis Abstract This technical note provides researchers, chemists, and drug development professionals wit...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Effective Activation of Fmoc-4-methoxy-L-homophenylalanine for Solid-Phase Peptide Synthesis

Abstract

This technical note provides researchers, chemists, and drug development professionals with a comprehensive guide to the activation and coupling of Fmoc-4-methoxy-L-homophenylalanine in solid-phase peptide synthesis (SPPS). As a non-canonical amino acid, its successful incorporation is critical for modifying peptide structure, stability, and bioactivity. This document details the core principles of carboxylic acid activation and presents field-proven protocols for three major classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts. Each section provides mechanistic insights, step-by-step methodologies, and visual diagrams to ensure high-efficiency coupling and minimize common side reactions.

Introduction: The Role of Non-Canonical Amino Acids

The incorporation of unnatural amino acids like Fmoc-4-methoxy-L-homophenylalanine is a cornerstone of modern peptide drug discovery. This particular building block, an analogue of phenylalanine, introduces unique steric and electronic properties. The methoxy group can modulate receptor binding and pharmacokinetic profiles, while the extended homophenylalanine backbone can alter conformational preferences.

Successful peptide synthesis via the Fmoc/tBu strategy hinges on the near-quantitative formation of an amide bond at every cycle. This is achieved by activating the carboxylic acid of the incoming Fmoc-protected amino acid, converting it into a highly reactive species ready for nucleophilic attack by the N-terminal amine of the resin-bound peptide chain. The choice of activation method is paramount to ensuring high yields, preventing racemization, and achieving the desired final peptide purity.

The Fundamental Principle of Carboxylic Acid Activation

In SPPS, the direct condensation of a carboxylic acid and an amine is kinetically unfavorable. Activation is the process of converting the carboxyl group (-COOH) into a better leaving group, thereby lowering the activation energy for amide bond formation. This is typically accomplished in situ using a coupling reagent, a base, and often an additive to enhance performance and suppress side reactions.

The general workflow involves two primary steps: the deprotection of the N-terminal Fmoc group on the growing peptide chain to expose a free amine, followed by the coupling of the next, activated Fmoc-amino acid.[1]

G cluster_0 SPPS Cycle Resin-Peptide-NH-Fmoc Fmoc-Protected Peptide-Resin Resin-Peptide-NH2 Deprotected Peptide-Resin Resin-Peptide-NH-Fmoc->Resin-Peptide-NH2 Deprotection (e.g., 20% Piperidine/DMF) Coupled_Peptide Elongated Peptide-Resin Resin-Peptide-NH2->Coupled_Peptide Coupling Fmoc_AA_OH Fmoc-AA-OH Activated_Ester Activated Fmoc-AA* Fmoc_AA_OH->Activated_Ester Activation (Coupling Reagent + Base) Activated_Ester->Coupled_Peptide

Caption: General workflow of a single coupling cycle in Fmoc-SPPS.

Major Classes of Activation Methods

The choice of activator depends on factors including the steric hindrance of the amino acids being coupled, the length of the peptide, and the potential for side reactions.[2] Below are the most common and reliable methods for activating Fmoc-4-methoxy-L-homophenylalanine.

Carbodiimide-Based Activation (e.g., DIC/Oxyma)

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC), are classic activating agents.[3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and side reactions.

To mitigate these issues, nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or, more recently, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), are used.[4] These additives trap the O-acylisourea to form a more stable and selective active ester, which then reacts cleanly with the amine. OxymaPure is now widely preferred over HOBt due to its higher reactivity and non-explosive nature.[4][5]

G Fmoc_AA Fmoc-AA-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) Fmoc_AA->O_Acylisourea DIC DIC DIC->O_Acylisourea Oxyma_Ester Oxyma Active Ester (More Stable) O_Acylisourea->Oxyma_Ester DIU DIU (Byproduct) O_Acylisourea->DIU Oxyma Oxyma Oxyma->Oxyma_Ester Peptide_Bond Amide Bond Formation Oxyma_Ester->Peptide_Bond Peptide_NH2 Peptide-NH2 Peptide_NH2->Peptide_Bond

Caption: Mechanism of DIC/Oxyma activation.

Phosphonium Salt-Based Activation (e.g., PyBOP)

Phosphonium salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents that offer rapid activation and low racemization.[6] The mechanism involves the formation of a reactive OBt (1-hydroxybenzotriazole) ester intermediate. This reaction requires a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[6]

PyBOP is particularly effective for many standard couplings and is a reliable workhorse in many peptide synthesis labs.

G Fmoc_AA Fmoc-AA-COO- OBt_Ester OBt Active Ester Fmoc_AA->OBt_Ester Base Base (e.g., DIPEA) Base->Fmoc_AA PyBOP PyBOP PyBOP->OBt_Ester Phosphonium_Oxide Byproduct OBt_Ester->Phosphonium_Oxide Peptide_Bond Amide Bond Formation OBt_Ester->Peptide_Bond Peptide_NH2 Peptide-NH2 Peptide_NH2->Peptide_Bond

Caption: Mechanism of PyBOP activation.

Uronium/Aminium Salt-Based Activation (e.g., HATU)

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful activating agents available for SPPS.[7] HATU reacts with the carboxylate anion to form an unstable isouronium salt, which is rapidly converted into a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester.[8]

The pyridine nitrogen in the HOAt moiety is thought to provide a neighboring group effect, further accelerating the aminolysis step.[7] This makes HATU exceptionally effective for sterically hindered couplings, N-methylated amino acids, and sequences prone to aggregation.[9]

G Fmoc_AA Fmoc-AA-COO- OAt_Ester OAt Active Ester (Highly Reactive) Fmoc_AA->OAt_Ester Base Base (e.g., DIPEA) Base->Fmoc_AA HATU HATU HATU->OAt_Ester TMU Tetramethylurea (Byproduct) OAt_Ester->TMU Peptide_Bond Amide Bond Formation OAt_Ester->Peptide_Bond Peptide_NH2 Peptide-NH2 Peptide_NH2->Peptide_Bond

Caption: Mechanism of HATU activation.

Comparative Summary of Activation Methods

The following table provides a high-level comparison to guide reagent selection for the coupling of Fmoc-4-methoxy-L-homophenylalanine.

Reagent Class Example Reagent Mechanism Typical Equivalents (AA:Reagent:Base) Key Advantages Potential Issues
Carbodiimide DIC / OxymaPureForms Oxyma active ester via O-acylisourea3-5 : 3-5 : 6-10Cost-effective, low racemization with additive, clean byproducts.[4][10]Slower activation than other methods.
Phosphonium Salt PyBOPForms OBt active ester3-5 : 3-5 : 6-10Rapid and efficient coupling, reliable for standard sequences.[6]Less effective for highly hindered couplings compared to HATU.
Uronium/Aminium Salt HATUForms highly reactive OAt active ester3-5 : 3-5 : 6-10Extremely fast and efficient, excellent for difficult couplings.[7][11]Higher cost, potential for guanidinylation side reaction if not pre-activated properly.[12]

Detailed Experimental Protocols

These protocols are designed for a standard manual SPPS at a 0.1 mmol scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. The solvent of choice is typically peptide-grade N,N-Dimethylformamide (DMF).

Prerequisite: N-Terminal Fmoc Deprotection

Before each coupling step, the Fmoc protecting group must be removed from the resin-bound peptide.

  • Swell the peptide-resin (0.1 mmol) in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes. Drain the solution.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[13]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine. The resin is now ready for coupling.

Protocol 1: DIC/OxymaPure Activation
  • Reagent Preparation: In a separate vial, dissolve Fmoc-4-methoxy-L-homophenylalanine (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in 2 mL of DMF.

  • Pre-activation: Add DIC (0.4 mmol, 4 eq.) to the amino acid/OxymaPure solution. Vortex briefly and allow the mixture to pre-activate for 2-5 minutes at room temperature.[13]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[13] If the test is positive, continue agitation for another hour or consider a recoupling step.

  • Wash: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and finally DMF (3 x 5 mL).

Protocol 2: PyBOP Activation
  • Reagent Preparation: In a separate vial, dissolve Fmoc-4-methoxy-L-homophenylalanine (0.4 mmol, 4 eq.) and PyBOP (0.4 mmol, 4 eq.) in 2 mL of DMF.

  • Activation & Coupling: Add DIPEA (0.8 mmol, 8 eq.) to the amino acid/PyBOP solution and vortex briefly. Immediately add this solution to the deprotected peptide-resin.[6]

  • Reaction: Agitate the reaction mixture for 30-90 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to monitor reaction completion.

  • Wash: Once the reaction is complete, drain the solution and wash the resin as described in Protocol 1, Step 6.

Protocol 3: HATU Activation
  • Reagent Preparation: In a separate vial, dissolve Fmoc-4-methoxy-L-homophenylalanine (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

  • Activation & Coupling: Add DIPEA (0.8 mmol, 8 eq.) to the amino acid/HATU solution. Vortex briefly and allow to pre-activate for 1-2 minutes before adding the solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 20-60 minutes at room temperature. Due to the high reactivity of HATU, coupling times are often significantly shorter.[11]

  • Monitoring: Perform a Kaiser test. Given the efficiency of HATU, incomplete couplings are rare for non-hindered residues like this one.

  • Wash: Upon completion, drain the solution and wash the resin as described in Protocol 1, Step 6.

Special Considerations for Fmoc-4-methoxy-L-homophenylalanine

Fmoc-4-methoxy-L-homophenylalanine is a relatively bulky amino acid, but it is not considered exceptionally difficult to couple. Standard activation protocols, particularly with robust reagents like HATU or DIC/Oxyma, are generally successful.

  • Steric Hindrance: While bulkier than Phenylalanine, it is less hindered than residues like Aib or N-methylated amino acids. A single coupling with a high-quality reagent is typically sufficient.

  • Double Coupling: If a post-coupling Kaiser test remains positive, a second coupling (recoupling) should be performed before proceeding to the next deprotection step. This involves repeating the coupling protocol with a fresh solution of activated amino acid.

  • Solubility: Ensure the Fmoc-amino acid and activating agents are fully dissolved in DMF before adding them to the resin to prevent poor reaction kinetics.

Conclusion

The successful incorporation of Fmoc-4-methoxy-L-homophenylalanine into a peptide sequence is readily achievable with modern activation reagents. For routine synthesis, DIC/Oxyma offers a cost-effective and reliable method with minimal side reactions. For faster or more challenging couplings, phosphonium (PyBOP) and uronium (HATU) salts provide superior efficiency and speed. The choice of protocol should be guided by the specific requirements of the peptide sequence and the desired balance of cost, speed, and performance. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently synthesize modified peptides for a wide range of applications in science and medicine.

References

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2009, July 2). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Retrieved from [Link]

  • ResearchGate. (2021, November 23). Fmoc solid phase peptide synthesis? [Forum post]. Retrieved from [Link]

  • MDPI. (2022, June 30). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Paradise, C., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Innovations 1.14. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]

  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Amino Acids, Peptides and Proteins in Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]

Sources

Application

Application Note: Strategic Incorporation of Fmoc-4-methoxy-L-homophenylalanine into Bioactive Peptides

Executive Summary & Scientific Rationale The incorporation of unnatural amino acids (UAAs) into synthetic peptides is a cornerstone of modern protein engineering, offering a rational approach to design therapeutics with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The incorporation of unnatural amino acids (UAAs) into synthetic peptides is a cornerstone of modern protein engineering, offering a rational approach to design therapeutics with enhanced proteolytic stability, altered hydrophobicity, and novel physicochemical properties[1]. Fmoc-4-methoxy-L-homophenylalanine (Fmoc-HoPhe(4-OMe)-OH) is a highly specialized UAA that extends the standard aromatic side chain of tyrosine or phenylalanine.

Nature has already validated the utility of this specific UAA; 4-methoxyhomophenylalanine is a critical structural component of lyngbyazothrins A and C , which are potent antimicrobial cyclic undecapeptides isolated from the marine cyanobacterium Lyngbya sp.[2]. By mimicking these natural defense molecules, researchers can engineer synthetic peptides with targeted bioactivity against multidrug-resistant pathogens.

Causality Behind the Structural Choices

As an application scientist, selecting Fmoc-HoPhe(4-OMe)-OH over standard proteinogenic amino acids is driven by three mechanistic advantages:

  • Conformational Flexibility (The "Homo" Extension): The addition of a methylene (-CH₂-) spacer between the α-carbon and the aromatic ring increases the side chain's rotational degrees of freedom. This allows the methoxy-phenyl moiety to probe and anchor into deeper, more occluded hydrophobic receptor pockets.

  • Metabolic Shielding: Unlike the hydroxyl group of natural L-tyrosine, which is highly susceptible to Phase I metabolic oxidation and glucuronidation, the para-methoxy group acts as a stable hydrogen-bond acceptor while blocking oxidative degradation pathways[1].

  • Enhanced Lipophilicity: The methylation of the phenolic oxygen significantly increases the overall LogP of the peptide, directly translating to improved membrane permeability and cellular uptake for intracellular targets.

Experimental Workflow Visualization

The following diagram illustrates the iterative Solid-Phase Peptide Synthesis (SPPS) cycle optimized for the incorporation of Fmoc-HoPhe(4-OMe)-OH.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotect1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect1 Wash1 DMF Wash (Remove Piperidine) Deprotect1->Wash1 Coupling UAA Coupling (Fmoc-HoPhe(4-OMe)-OH + HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash (Remove Excess Reagents) Coupling->Wash2 Kaiser Kaiser Test (Validation) Wash2->Kaiser Kaiser->Deprotect1 Next Cycle Cleavage Global Cleavage & Deprotection (TFA/TIS/H2O) Kaiser->Cleavage Sequence Complete Purification RP-HPLC & LC-MS (Purification & Verification) Cleavage->Purification

Figure 1: Iterative SPPS workflow for the incorporation of Fmoc-4-methoxy-L-homophenylalanine.

Data Presentation: Physicochemical & Coupling Parameters

To justify the substitution of natural amino acids with HoPhe(4-OMe), Table 1 summarizes the comparative physicochemical shifts. Table 2 outlines the optimized stoichiometric parameters required to drive the coupling of this sterically extended UAA to completion.

Table 1: Physicochemical Comparison of Aromatic Amino Acids
ParameterL-Tyrosine (Natural)L-Homophenylalanine (UAA)4-Methoxy-L-homophenylalanine (UAA)
Side Chain Structure -CH₂-C₆H₄-OH-CH₂-CH₂-C₆H₅-CH₂-CH₂-C₆H₄-OCH₃
Hydrogen Bonding Donor & AcceptorNoneAcceptor Only
Proteolytic Stability Low (Rapidly degraded)HighExceptionally High
Estimated LogP Shift Base baseline+ 1.2+ 1.5 (Highest Lipophilicity)
Table 2: Optimized Coupling Parameters for Fmoc-HoPhe(4-OMe)-OH
ReagentEquivalentsFunctionMechanistic Rationale
Fmoc-HoPhe(4-OMe)-OH 3.0 - 4.0 eqMonomerExcess concentration drives second-order kinetics to completion.
HATU 2.9 - 3.9 eqActivator7-aza effect accelerates OAt-ester aminolysis[3].
DIPEA 6.0 - 8.0 eqBaseDeprotonates the carboxylic acid to initiate uronium attack.
DMF 0.1 - 0.2 MSolventSolubilizes the growing peptide chain and prevents aggregation.

Self-Validating Protocol: Step-by-Step Methodology

The extended aliphatic chain of HoPhe(4-OMe) can introduce mild steric hindrance during chain elongation. Therefore, standard carbodiimide (DIC/HOBt) chemistry is often insufficient. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a third-generation uronium salt. HATU's 7-azabenzotriazole leaving group provides anchimeric assistance (the "7-aza effect"), which significantly accelerates aminolysis and suppresses epimerization[3].

Phase 1: Resin Preparation & Deprotection
  • Resin Swelling: Weigh 0.1 mmol of Rink Amide AM resin into a fritted reaction vessel. Swell the resin in 5 mL of N,N-Dimethylformamide (DMF) for 45 minutes under gentle agitation. Drain the solvent.

  • Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine.

Phase 2: UAA Activation & Coupling

Causality Check: Pre-activation of the UAA is critical. The carboxylic acid must form the reactive OAt-active ester before encountering the resin-bound amine to prevent guanidinylation of the N-terminus by unreacted HATU.

  • Pre-Activation: In a separate vial, dissolve 0.4 mmol (4.0 eq) of Fmoc-HoPhe(4-OMe)-OH and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF.

  • Base Addition: Add 0.8 mmol (8.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for 2 minutes. The solution will turn pale yellow, indicating the formation of the active ester.

  • Coupling: Transfer the activated UAA solution to the reaction vessel containing the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (4 × 5 mL).

Phase 3: System Validation (The Kaiser Test)

To ensure the protocol is self-validating, a Kaiser test must be performed to detect any unreacted primary amines[4].

  • Sampling: Extract 10–15 resin beads and place them in a glass test tube.

  • Reagent Addition: Add 2 drops each of:

    • Reagent A (Ninhydrin in ethanol)

    • Reagent B (Phenol in ethanol)

    • Reagent C (Potassium cyanide in pyridine)

  • Incubation: Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Negative Result (Yellow/Colorless): The coupling is complete. Proceed to the next deprotection cycle.

    • Positive Result (Dark Blue): Incomplete coupling due to steric hindrance. Do not deprotect. Perform a double-coupling utilizing OxymaPure/DIC to alter the activation mechanism.

Phase 4: Global Cleavage
  • Final Wash: Once the peptide sequence is complete and the final Fmoc group is removed, wash the resin with Dichloromethane (DCM) (5 × 5 mL) and dry under a nitrogen stream.

  • Cleavage Cocktail: Add 5 mL of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) to the resin. Agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 40 mL of cold diethyl ether (-20°C) to precipitate the crude peptide. Centrifuge, decant the ether, and lyophilize the pellet for subsequent RP-HPLC purification.

References

  • Title: Reprogramming natural proteins using unnatural amino acids. Source: RSC Advances (2021). URL: [Link][1]

  • Title: Lyngbyazothrins A-D, antimicrobial cyclic undecapeptides from the cultured Cyanobacterium lyngbya sp. Source: Journal of Natural Products / PubMed (2009). URL: [Link][2]

  • Title: Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Source: Organic Letters / PubMed (2020). URL: [Link][4]

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Source: Peptide Chemistry (2023). URL: [Link][3]

Sources

Method

Application Notes and Protocols: Leveraging Fmoc-4-methoxy-L-homophenylalanine for Advanced Structure-Activity Relationship (SAR) Studies

Introduction: The Imperative of Non-Natural Amino Acids in SAR-Driven Drug Discovery Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic framework to underst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Non-Natural Amino Acids in SAR-Driven Drug Discovery

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic framework to understand how the chemical structure of a compound influences its biological activity.[1][2] By iteratively modifying a lead compound and assessing the impact on its efficacy, researchers can optimize pharmacological properties to develop potent and selective therapeutics.[1][2] The incorporation of non-natural amino acids into peptide-based drug candidates represents a powerful strategy to expand the chemical space accessible for SAR studies.[3][4][5] These unique building blocks offer novel side-chain functionalities, conformational constraints, and resistance to proteolytic degradation, overcoming many limitations of native peptide structures.[1][6]

This guide focuses on the application of Fmoc-4-methoxy-L-homophenylalanine , a non-natural amino acid derivative, in SAR studies. The extended carbon backbone of homophenylalanine, coupled with the electronic and steric influence of the methoxy group on the phenyl ring, provides a unique probe to explore the binding pockets of target proteins and enzymes.[7][8] This document will provide a comprehensive overview of the strategic incorporation of Fmoc-4-methoxy-L-homophenylalanine into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by detailed protocols for synthesis, purification, and analysis.

Fmoc-4-methoxy-L-homophenylalanine: Properties and Strategic Considerations

Fmoc-4-methoxy-L-homophenylalanine is a derivative of the amino acid phenylalanine, featuring an additional methylene group in its side chain (homo-phenylalanine) and a methoxy substituent at the para-position of the phenyl ring. The N-terminus is protected by the fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group that is central to modern SPPS.[9][10][]

PropertyDescriptionSource
Chemical Name N-Fmoc-4-methoxy-L-phenylalanine[12][13]
CAS Number 77128-72-4[12][13]
Molecular Formula C25H23NO4[7][14]
Molecular Weight 401.45 g/mol [7]
Appearance White to off-white powder[7][14]
Purity (HPLC) Typically ≥95%[12][14]
Storage 0 - 8 °C[7]

The strategic value of incorporating this amino acid into SAR studies lies in its ability to modulate several key peptide properties:

  • Hydrophobicity and Aromatic Interactions: The 4-methoxy-L-homophenylalanine side chain introduces a distinct hydrophobic and aromatic character, allowing for the probing of corresponding interactions within a receptor's binding site.[15]

  • Conformational Flexibility: The extended side chain can alter the local and global conformation of the peptide, influencing its binding affinity and selectivity.[16]

  • Metabolic Stability: The non-natural structure can enhance resistance to enzymatic degradation, a critical factor for improving the in vivo half-life of peptide therapeutics.[6]

Experimental Workflow: From Peptide Design to Activity Assessment

The successful application of Fmoc-4-methoxy-L-homophenylalanine in SAR studies follows a well-defined workflow. This process begins with the strategic selection of the substitution site within the parent peptide and culminates in the biological evaluation of the synthesized analogue.

SAR_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation Resin_Prep Resin Preparation & Swelling SPPS_Cycle Iterative Fmoc-SPPS Cycles (Deprotection, Coupling, Washing) Resin_Prep->SPPS_Cycle Loaded Resin Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS_Cycle->Cleavage Fully Assembled Peptide-Resin Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Crude Peptide Purity Purity Assessment (Analytical HPLC) Purification->Purity Purified Peptide Binding_Assay Binding Affinity Assay Purification->Binding_Assay Characterized Peptide Identity Identity Confirmation (Mass Spectrometry) Purity->Identity Structure Structural Analysis (Optional: CD, NMR) Identity->Structure Structure->Binding_Assay Functional_Assay Functional Activity Assay Binding_Assay->Functional_Assay SAR_Analysis SAR Analysis & Iteration Functional_Assay->SAR_Analysis

Caption: High-level workflow for SAR studies using Fmoc-4-methoxy-L-homophenylalanine.

Detailed Protocols: A Step-by-Step Guide

The following protocols provide a comprehensive guide for the synthesis, purification, and analysis of peptides containing 4-methoxy-L-homophenylalanine. These protocols are based on the widely adopted Fmoc/tBu strategy.[17]

Part 1: Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[10][18][19] The Fmoc strategy offers mild reaction conditions, making it compatible with a wide range of amino acid derivatives.[9][20]

1.1 Resin Selection and Preparation:

The choice of resin is dictated by the desired C-terminal functionality of the peptide (acid or amide).[21]

  • For C-terminal amides: Rink Amide resin is a common choice.[21]

  • For C-terminal acids: Wang resin or 2-chlorotrityl chloride resin are suitable options.[21]

Protocol: Resin Swelling

  • Place the appropriate amount of resin in a reaction vessel.

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.[21] Allow to swell for at least 30-60 minutes at room temperature.[21]

  • Drain the solvent using a filter.

1.2 The SPPS Cycle:

The synthesis of the peptide chain proceeds through a series of repeated cycles, each consisting of deprotection, washing, coupling, and capping (optional) steps.[]

SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End Repeat for Next Amino Acid Wash2->End End->Deprotection Next Cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Protocol: Fmoc Deprotection

  • To the swelled resin, add a solution of 20% piperidine in DMF.[9][21][22]

  • Agitate the mixture for a specified time (typically 5-20 minutes). The deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct.[22][23]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.[21]

Protocol: Amino Acid Coupling

  • Prepare the coupling solution by dissolving the Fmoc-amino acid (including Fmoc-4-methoxy-L-homophenylalanine), a coupling reagent, and a base in DMF.

  • Common coupling reagents include HBTU, HATU, or TBTU.[24][25] A base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine is typically used.[24]

  • Add the coupling solution to the deprotected resin.

  • Allow the reaction to proceed for 30-60 minutes, or until completion as determined by a negative ninhydrin test.

  • Drain the coupling solution and wash the resin with DMF.

Part 2: Peptide Cleavage and Deprotection

Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and the side-chain protecting groups must be removed.[19]

Protocol: Cleavage from Resin

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.[26]

  • Prepare a cleavage cocktail appropriate for the resin and the amino acid composition of the peptide. A common cocktail for peptides with acid-labile side-chain protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[27][28] CAUTION: TFA is highly corrosive and should be handled in a fume hood. [26]

  • Add the cleavage cocktail to the dried peptide-resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[28]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

Part 3: Purification and Analysis

The crude peptide product will contain impurities from incomplete reactions and side reactions. Purification is essential to obtain a high-purity product for biological testing.[18]

3.1 Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is the most widely used method for purifying synthetic peptides.[18][29][30]

Protocol: Peptide Purification

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.

  • Inject the dissolved peptide onto a preparative C18 RP-HPLC column.

  • Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).

  • Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Collect the fractions corresponding to the main peptide peak.

  • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

3.2 Analysis and Characterization:

The purity and identity of the final peptide must be confirmed before proceeding to biological assays.[31]

Analytical TechniquePurpose
Analytical RP-HPLC To determine the purity of the final peptide product.[29][31]
Mass Spectrometry (MS) To confirm the molecular weight and, by extension, the identity of the synthesized peptide.[30][31][32]
Circular Dichroism (CD) Spectroscopy To analyze the secondary structure of the peptide, which can be influenced by the incorporation of non-natural amino acids.[31]
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed three-dimensional structural information of the peptide in solution.[30][32]

Protocol: Purity and Identity Confirmation

  • Dissolve a small amount of the purified peptide in a suitable solvent.

  • Analyze the peptide by analytical RP-HPLC to assess its purity.[29]

  • Determine the molecular weight of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity.[30][32]

Conclusion: Driving Innovation in Peptide-Based Therapeutics

The strategic incorporation of Fmoc-4-methoxy-L-homophenylalanine provides a powerful tool for researchers engaged in SAR-driven drug discovery. By systematically exploring the effects of this unique non-natural amino acid on peptide activity, scientists can gain valuable insights into molecular recognition and optimize the therapeutic potential of their lead compounds. The protocols outlined in this guide offer a robust framework for the synthesis, purification, and analysis of peptide analogues containing 4-methoxy-L-homophenylalanine, empowering researchers to push the boundaries of peptide-based drug design.

References

  • Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Fmoc Amino Acids for SPPS. (2024, June 14). AltaBioscience.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.
  • The Role of HPLC Analysis in Peptide Characterization. (2025, November 20). Verified Peptides.
  • Peptide Analysis Techniques Review. (n.d.). Creative Proteomics.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17).
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.
  • Fmoc-L-homophenylalanine. (n.d.). Chem-Impex.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024, June 17). International Journal of Science and Research Archive, 11(2). [Link]

  • Antonopoulou, G., Barbayianni, E., Magrioti, V., Cotton, N., Stephens, D., Constantinou-Kokotou, V., Dennis, E. A., & Kokotos, G. (2008). Structure-activity relationships of natural and non-natural amino acid-based amide and 2-oxoamide inhibitors of human phospholipase A(2) enzymes. Bioorganic & medicinal chemistry, 16(24), 10257–10269. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (2024, August 1). Frontiers.
  • Fmoc-4-methyl-L-phenylalanine. (n.d.). Chem-Impex.
  • Fmoc SPPS Linkers. (n.d.). Sigma-Aldrich.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (n.d.). PMC.
  • Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). (2014, October 30). European Journal of Medicinal Chemistry.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). Thermo Fisher Scientific.
  • Use of Unnatural Amino Acids to Probe Structure–Activity Relationships and Mode-of-Action of Antimicrobial Peptides. (2025, August 6). ResearchGate.
  • N-Fmoc-4-methoxy-L-phenylalanine, 95% 5 g. (n.d.). Thermo Scientific Chemicals.
  • From Peptide Synthesis to Purification: Integrated Instrument Platforms. (n.d.). Amerigo Scientific.
  • Tossi, A., Scocchi, M., Zahariev, S., & Gennaro, R. (n.d.). Use of Unnatural Amino Acids to Probe Structure–Activity Relationships and Mode-of-Action of Antimicrobial Peptides. Springer Nature Experiments.
  • N-Fmoc-4-methoxy-L-phenylalanine, 95% 1 g. (n.d.). Thermo Scientific Chemicals.
  • Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. (n.d.). PubMed.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • N-Fmoc-4-methoxy-L-phenylalanine, 95% 1 g. (n.d.). Thermo Scientific Chemicals.
  • Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting. (2023, September 1). RSC Publishing.
  • Fmoc-L-homophenylalanine ≥98.0% (by HPLC). (n.d.). VWR.
  • Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. (n.d.). PMC.
  • Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH.
  • Fmoc-4-amino-L-phenylalanine: A Key to Advanced Peptide Drug Development. (2026, March 25). LinkedIn.
  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. (2025, February 24). MDPI.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies.
  • Synthesis and Sar (Structure–Activity Relationship) Studies of Marine Alkaloid or Peptide Derivatives for Neurodegenerative Disorders. (2025, September 1). International Journal of Advanced Research and Publications.
  • The Role of Fmoc-4-Nitro-L-Phenylalanine in Advancing Peptide Therapeutics. (n.d.). LinkedIn.
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). Semantic Scholar.

Sources

Application

HPLC purification of peptides containing 4-methoxy-L-homophenylalanine.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing 4-Methoxy-L-Homophenylalanine Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing 4-Methoxy-L-Homophenylalanine

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Mechanistic Insights: The Role of 4-Methoxy-L-Homophenylalanine

The incorporation of unnatural amino acids (UAAs) such as 4-methoxy-L-homophenylalanine (also referred to structurally as an O-methyl-L-homotyrosine derivative) is a cornerstone strategy in modern peptidomimetic drug design. By introducing an additional methylene group in the side chain (homologation) and capping the aromatic ring with a methoxy ether, researchers can significantly enhance a peptide's proteolytic resistance and tune its receptor-binding affinity[1].

However, these structural modifications fundamentally alter the physicochemical profile of the peptide, directly impacting its chromatographic behavior:

  • Increased Hydrophobicity: The methoxy group and the extended aliphatic linker increase the overall lipophilicity of the peptide. This results in stronger hydrophobic interactions with the stationary phase (e.g., C18 alkyl chains), leading to delayed elution times compared to peptides containing canonical tyrosine or phenylalanine[2].

  • Steric Shielding: The bulky side chain can induce local secondary structure changes (e.g., promoting helicity), which may obscure polar backbone amides from the mobile phase, further increasing apparent hydrophobicity[3].

  • Separation Challenges: During solid-phase peptide synthesis (SPPS), incomplete coupling of this bulky residue can generate deletion sequences ( Δ -UAA) that are structurally similar but significantly less hydrophobic. Resolving the target peptide from these closely related impurities requires highly optimized reversed-phase (RP-HPLC) gradients[4].

Chromatographic Strategy & Causality

To establish a self-validating purification system, the method must be designed based on the principles of Reversed-Phase HPLC (RP-HPLC), which separates peptides based on their dynamic partitioning between a polar mobile phase and a non-polar stationary phase[5].

Stationary Phase Selection

A C18 (Octadecyl) wide-pore (300 Å) silica column is the gold standard for this application. The 300 Å pore size is critical; it allows the peptide to fully permeate the porous silica matrix without size-exclusion effects, maximizing the surface area available for interaction[4].

Mobile Phase & Ion-Pairing
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

The Causality of TFA: TFA is not merely an acidifier; it is a highly effective ion-pairing reagent. At pH ~2.0, TFA protonates all acidic side chains (Asp, Glu) and the C-terminus, increasing the peptide's overall hydrophobicity. Simultaneously, the trifluoroacetate counter-ion pairs with basic residues (Arg, Lys, N-terminus) to form neutral, hydrophobic complexes. Furthermore, TFA suppresses the ionization of residual silanol groups on the silica surface, preventing secondary electrostatic interactions that cause severe peak tailing[5].

Gradient Optimization Logic

Because 4-methoxy-L-homophenylalanine significantly shifts the elution profile, a standard linear gradient (e.g., 5% to 65% B over 60 minutes) is used strictly for analytical scouting[2]. For preparative purification, a focused shallow gradient (0.1% to 0.25% B/min) is calculated based on the analytical retention time. This shallow slope maximizes the resolution ( Rs​ ) between the target peptide and its deletion impurities[4].

GradientLogic Start Analytical Scouting (5-65% B, 60 min) Elution Determine Elution % (e.g., 42% B) Start->Elution Calc Calculate Focused Gradient (Elution % ± 10%) Elution->Calc Coelution Impurity Co-elution? Calc->Coelution Shallow Decrease Slope (0.15% B/min) Coelution->Shallow Yes (Poor Resolution) Prep Execute Preparative Purification Coelution->Prep No (Baseline Resolved) Temp Increase Temp to 45°C (Reduce Aggregation) Shallow->Temp Peak Tailing Present Temp->Prep

Caption: Logical decision tree for optimizing RP-HPLC gradients for hydrophobic UAA-peptides.

Experimental Protocols

Sample Preparation & Solubilization

Self-Validation Check: If the peptide is not fully dissolved, it will clog the column frit and artificially lower the purification yield.

  • Weigh the crude synthetic peptide containing 4-methoxy-L-homophenylalanine.

  • Due to the hydrophobic nature of the UAA, first wet the peptide with a minimal volume of neat Dimethyl Sulfoxide (DMSO) or Acetonitrile (up to 10% of the final volume)[2].

  • Vortex gently until a clear solution is formed.

  • Slowly dilute the sample with Mobile Phase A (0.1% TFA in Water) to a final concentration of 5–10 mg/mL.

  • Centrifuge the sample at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE syringe filter to remove any insoluble scavenger resins from the cleavage step.

Analytical Method Scouting (Purity Assessment)
  • Equilibrate an analytical C18 column (e.g., 4.6 mm x 250 mm, 5 µm, 300 Å) with 5% Mobile Phase B at a flow rate of 1.0 mL/min[4].

  • Inject 10–20 µL of the filtered crude peptide.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

  • Monitor UV absorbance at 214 nm (peptide bond backbone) and 280 nm (aromatic ring of the homophenylalanine derivative)[6].

  • Identify the target peak using inline Mass Spectrometry (LC-MS) or by collecting fractions for offline MALDI-TOF analysis.

Preparative Scale-Up & Purification
  • Based on the analytical run, identify the %B at which the target peptide elutes (e.g., 45% B).

  • Equilibrate a preparative C18 column (e.g., 21.2 mm x 250 mm, 10 µm, 300 Å) at a flow rate of 15–20 mL/min.

  • Inject the crude sample (up to 50–100 mg per run depending on column capacity).

  • Apply a focused gradient: Start at 10% below the analytical elution point (e.g., 35% B) and ramp to 10% above the elution point (e.g., 55% B) over 60 minutes. This creates a shallow slope of ~0.33% B/min, maximizing resolution[4].

  • Collect fractions based on a UV threshold (e.g., >50 mAU at 214 nm).

Fraction Pooling and Lyophilization
  • Analyze individual fractions using the analytical HPLC method described in Section 3.2.

  • Pool only the fractions that meet the desired purity specification (typically >95%).

  • Flash-freeze the pooled fractions using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize for 24–48 hours to remove water, acetonitrile, and volatile TFA, yielding the pure peptide as a white, fluffy powder[2].

Workflow Crude 1. Crude Peptide (Solid-Phase Synthesis) Solubilize 2. Solubilization (DMSO -> 0.1% TFA/H2O) Crude->Solubilize Filter 3. Clarification (0.22 µm PTFE Filtration) Solubilize->Filter Scout 4. Analytical Scouting (Determine %B Elution) Filter->Scout Prep 5. Preparative RP-HPLC (Focused Gradient Elution) Scout->Prep Analyze 6. Fraction Analysis (LC-MS / UV 214nm) Prep->Analyze Pool 7. Pool & Lyophilize (>95% Purity Target) Analyze->Pool

Caption: Step-by-step workflow for the RP-HPLC purification of UAA-containing synthetic peptides.

Data Presentation: Method Parameters

Table 1: Comparative HPLC Parameters for Analytical vs. Preparative Scale

ParameterAnalytical ScoutingPreparative PurificationCausality / Rationale
Column Dimensions 4.6 mm x 250 mm21.2 mm x 250 mmScaled to accommodate higher sample loading capacities.
Particle / Pore Size 5 µm / 300 Å10 µm / 300 Å300 Å prevents size exclusion of folded peptide structures[4].
Flow Rate 1.0 mL/min20.0 mL/minMaintains equivalent linear velocity across different column diameters[2].
Gradient Profile 5% to 65% B (60 min)Focused: e.g., 35% to 55% B (60 min)Shallow gradients resolve closely eluting Δ -UAA deletion impurities.
Detection Wavelength 214 nm & 280 nm214 nm214 nm detects the amide backbone; 280 nm detects the methoxy-aromatic ring[6].
Injection Volume 10 – 20 µL2.0 – 5.0 mLMaximizes throughput while avoiding column overloading and peak broadening.

References

  • Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols, 2(1), 191-197.[5] URL: [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.[4] URL: [Link]

  • Frontiers in Microbiology (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics.[1] URL: [Link]

  • ResearchGate / Authors. Preparation and Characterization of HPLC Stationary Phases Modified with Peptide Containing Unnatural Amino Acid.[3] URL: [Link]

  • European Patent Office. EP1948685B1 - Mu-conotoxin peptides and use thereof as a local anesthetic. (Details UV detection at 214nm for O-methyl-L-homotyrosine peptides).[6] URL:

Sources

Method

The Strategic Incorporation of Fmoc-4-methoxy-L-homophenylalanine in Peptide-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The pursuit of novel peptide therapeutics with enhanced potency, stability, and selectivity is a cornerstone of modern drug discovery. The introduction of n...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel peptide therapeutics with enhanced potency, stability, and selectivity is a cornerstone of modern drug discovery. The introduction of non-natural amino acids into peptide sequences has emerged as a powerful strategy to overcome the inherent limitations of their natural counterparts, such as rapid enzymatic degradation and poor bioavailability.[1][2] This guide provides an in-depth exploration of Fmoc-4-methoxy-L-homophenylalanine, a specialized amino acid derivative, and its potential applications in the development of next-generation peptide drugs.

Introduction: The Rationale for Non-Natural Amino Acids in Peptide Therapeutics

Peptides are highly specific signaling molecules with a generally favorable safety profile, making them attractive therapeutic candidates. However, their clinical utility can be hampered by their short in-vivo half-life due to susceptibility to proteolysis. The incorporation of non-natural amino acids, such as 4-methoxy-L-homophenylalanine, can sterically hinder the approach of proteases, thereby enhancing the metabolic stability of the peptide.[3]

Furthermore, the unique structural features of non-natural amino acids can be leveraged to fine-tune the pharmacological properties of a peptide. The extended side chain and the electronic nature of the aromatic ring in 4-methoxy-L-homophenylalanine can influence peptide conformation, receptor binding affinity, and overall bioactivity.

Physicochemical Properties and Potential Advantages of 4-methoxy-L-homophenylalanine

The strategic selection of a non-natural amino acid is predicated on its ability to confer desirable properties to the resulting peptide. Fmoc-4-methoxy-L-homophenylalanine offers several potential advantages rooted in its unique chemical structure.

PropertyStructural FeaturePotential Advantage in Drug Discovery
Increased Hydrophobicity Methoxy group on the phenyl ringCan enhance membrane permeability and protein-protein interactions.
Altered Side-Chain Conformation Homophenylalanine backbone (additional CH2 group)Provides greater conformational flexibility, potentially allowing for optimal receptor engagement. May also introduce favorable intramolecular interactions.[4]
Enhanced Metabolic Stability Bulkier side chain compared to PhenylalanineSteric hindrance can protect adjacent peptide bonds from enzymatic cleavage, prolonging the peptide's half-life.
Modulated Aromatic Interactions Methoxy group alters the electron density of the phenyl ringCan influence π-π stacking and cation-π interactions, which are critical for receptor binding and molecular recognition.

Applications in Drug Discovery and Development

While specific, publicly available drug discovery programs centered on Fmoc-4-methoxy-L-homophenylalanine are not extensively documented, the known roles of its constituent parts—homophenylalanine and methoxy-substituted phenylalanines—provide a strong basis for its potential applications.

Angiotensin-Converting Enzyme (ACE) Inhibitors

L-homophenylalanine is a key structural component in several marketed Angiotensin-Converting Enzyme (ACE) inhibitors, which are widely used to treat hypertension and heart failure.[4] The incorporation of a 4-methoxy substituent on the phenyl ring could be explored to enhance the binding affinity and pharmacokinetic profile of novel ACE inhibitors.

Opioid Receptor Modulation

The substitution of phenylalanine with homophenylalanine has been shown to impact the affinity of peptides for opioid receptors.[2] The additional methylene group in the side chain of homophenylalanine alters the spatial orientation of the aromatic ring, which can be critical for receptor interaction. The methoxy group could further modulate these interactions, potentially leading to the development of more potent and selective opioid receptor agonists or antagonists for pain management.

Peptidomimetics and Conformational Constraints

The unique conformational properties of homophenylalanine derivatives make them valuable building blocks in the design of peptidomimetics.[5] These are compounds that mimic the structure and function of peptides but have improved drug-like properties. The incorporation of Fmoc-4-methoxy-L-homophenylalanine can be used to induce specific secondary structures or to probe the structure-activity relationships (SAR) of a peptide lead.

Protocols for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a general framework for the incorporation of Fmoc-4-methoxy-L-homophenylalanine into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Fmoc-4-methoxy-L-homophenylalanine (Commercially available from suppliers such as BLDpharm and Next Peptide)[6][7]

  • High-quality peptide synthesis grade resins (e.g., Rink Amide, Wang)

  • Fmoc-protected natural amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Bases (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM (peptide synthesis grade)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Anhydrous diethyl ether

Workflow for Fmoc-SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Next cycle Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final cycle Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Protocol for a 0.1 mmol Synthesis

1. Resin Swelling:

  • Place 0.1 mmol of the chosen resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-4-methoxy-L-homophenylalanine:

  • In a separate vial, dissolve 3-4 equivalents of Fmoc-4-methoxy-L-homophenylalanine and a suitable coupling agent (e.g., 3-4 equivalents of HBTU) in DMF.

  • Add 6-8 equivalents of a base (e.g., DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature. The extended side chain of homophenylalanine may require a slightly longer coupling time compared to standard amino acids.

  • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Capping (Optional):

  • To block any unreacted amino groups, a capping step can be performed using a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Dry the crude peptide under vacuum.

Analytical Characterization

The successful synthesis and purity of the peptide containing 4-methoxy-L-homophenylalanine must be confirmed using appropriate analytical techniques.

TechniquePurpose
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess the purity of the crude and purified peptide.
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) To confirm the molecular weight of the synthesized peptide, verifying the incorporation of 4-methoxy-L-homophenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy For detailed structural characterization, including the confirmation of the stereochemistry and the influence of the non-natural amino acid on the peptide's conformation.
Circular Dichroism (CD) Spectroscopy To analyze the secondary structure of the peptide in solution.

Conclusion

Fmoc-4-methoxy-L-homophenylalanine represents a valuable, albeit underutilized, tool in the arsenal of the peptide chemist. Its unique combination of an extended, conformationally flexible side chain and a methoxy-functionalized aromatic ring offers a compelling avenue for the rational design of peptide therapeutics with improved pharmacological properties. The protocols outlined in this guide, based on established principles of solid-phase peptide synthesis, provide a solid foundation for researchers to explore the potential of this and other non-natural amino acids in their drug discovery endeavors. As the demand for more stable and effective peptide drugs continues to grow, the strategic incorporation of such specialized building blocks will undoubtedly play a pivotal role in the future of medicine.

Sources

Application

Application Note & Protocols: Synthesis of Peptide Libraries with Fmoc-4-methoxy-L-homophenylalanine

Abstract The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties such as metabolic stability, receptor a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties such as metabolic stability, receptor affinity, and bioavailability.[1][2][] Fmoc-4-methoxy-L-homophenylalanine is a valuable building block that introduces unique structural and electronic features. As an analogue of phenylalanine with an extended backbone and a methoxy-substituted aromatic ring, it offers new possibilities for probing molecular interactions and enhancing therapeutic potential.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-4-methoxy-L-homophenylalanine into peptide libraries using Fmoc-based solid-phase peptide synthesis (SPPS), addressing the specific challenges associated with this class of unnatural amino acids.

Introduction: The Rationale for 4-methoxy-L-homophenylalanine in Peptide Design

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the generation of peptide libraries for screening and lead optimization.[7] The Fmoc/tBu strategy, in particular, offers mild reaction conditions that are compatible with a wide range of sensitive and modified amino acids.[][9][10]

Fmoc-4-methoxy-L-homophenylalanine provides two key modifications over its natural counterpart, L-phenylalanine:

  • Homologation: The additional methylene group (-CH2-) in the side chain extends the distance between the peptide backbone and the aromatic ring. This can alter the peptide's conformational landscape, potentially improving binding to deep receptor pockets or disrupting enzymatic degradation pathways.

  • Methoxy Substitution: The electron-donating methoxy group at the para-position of the phenyl ring modifies the electronic properties of the side chain. This can introduce new hydrogen bonding capabilities, alter pi-stacking interactions, and influence the overall polarity and solubility of the peptide.[11]

The synthesis of peptides containing this residue requires careful consideration of steric hindrance and reaction kinetics. This document outlines field-proven strategies to overcome these challenges and ensure high-yield, high-purity synthesis.

The Fmoc-SPPS Workflow: A Foundational Overview

The synthesis of peptide chains on a solid support follows a well-defined iterative cycle.[1][12] Each cycle adds one amino acid residue and consists of three primary stages: deprotection, coupling, and washing.

SPPS_Cycle Start Start: Resin with N-Fmoc Protected Amino Acid (AA_n) Deprotection Step 1: Nα-Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-AA_n+1, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection  Continue Sequence   End Final Peptide-Resin Cycle->End  Sequence Complete  

Diagram 1: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Strategic Considerations for Incorporating Fmoc-4-methoxy-L-homophenylalanine

Overcoming Steric Hindrance during Coupling

The extended side chain of homophenylalanine presents greater steric bulk compared to phenylalanine, which can slow down the rate of peptide bond formation.[13][14][15] Standard coupling reagents may lead to incomplete reactions and the formation of deletion sequences.

Causality: The success of the coupling step depends on the efficient activation of the incoming amino acid's carboxyl group to form a highly reactive species that can overcome the steric barrier and react with the resin-bound amine.

Solution: Employing more potent, in-situ activating reagents is critical. Aminium/uronium or phosphonium salts are significantly more effective than standard carbodiimides for sterically demanding couplings.[13]

Coupling Reagent Class Reactive Ester Formed Reactivity Level Key Considerations
DIC/HOBtCarbodiimideOBt esterStandardOften insufficient for hindered residues.
HBTU/PyBOPAminium/PhosphoniumOBt esterHighGood general-purpose reagents, but may be slow for very hindered couplings.
HATU/HCTU Aminium OAt / O-6-ClBt ester Very High Recommended for Fmoc-4-methoxy-L-homophenylalanine. HOAt and 6-Cl-HOBt are more acidic than HOBt, leading to more reactive esters.
COMUAminiumOxyma esterVery HighGenerates a highly reactive Oxyma-based active ester.

Table 1: Comparison of common coupling reagents for SPPS.

Optimizing Reaction Conditions
  • Solvent Choice: The solvent must effectively solvate the growing peptide chain to ensure that reactive sites are accessible. N,N-Dimethylformamide (DMF) is standard, but for difficult sequences, N-methylpyrrolidone (NMP) may offer superior solvating properties.[][13]

  • Reaction Time & Double Coupling: For the coupling of Fmoc-4-methoxy-L-homophenylalanine, extending the reaction time from the standard 1-2 hours to 4 hours or performing a "double coupling" (repeating the coupling step with fresh reagents) is highly recommended to drive the reaction to completion.[2][13]

  • Monitoring: The qualitative Kaiser (ninhydrin) test is an invaluable tool for verifying the completion of each coupling step.[2] A positive result (blue beads) indicates free amines and an incomplete reaction, necessitating a second coupling.

Diagram 2: Decision workflow for ensuring complete coupling of hindered amino acids.

Detailed Experimental Protocols

These protocols are designed for manual synthesis on a 0.1 mmol scale and can be adapted for automated synthesizers.

Materials and Reagents
Reagent/Material Grade Purpose
Rink Amide Resin (or Wang Resin)100-200 mesh, ~0.5 mmol/gSolid support for C-terminal amides (or acids)
Fmoc-4-methoxy-L-homophenylalanine≥98% PurityBuilding block
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent
PiperidineReagent GradeFmoc deprotection agent
Diisopropylethylamine (DIEA)Reagent GradeNon-nucleophilic base for activation
HATUPeptide Synthesis GradeCoupling activator
Trifluoroacetic acid (TFA)Reagent GradeCleavage and deprotection
Triisopropylsilane (TIS)Reagent GradeScavenger (cation trap)
Dichloromethane (DCM)ACS GradeSolvent for washing
Diethyl ether (cold)AnhydrousPeptide precipitation

Table 2: Essential materials and reagents for synthesis.

Protocol 1: SPPS Cycle for a Single Amino Acid

1. Resin Swelling: a. Place the resin (e.g., 200 mg of 0.5 mmol/g Rink Amide resin for a 0.1 mmol scale) into a reaction vessel. b. Add DMF (~5 mL) and agitate gently for at least 30-60 minutes to swell the resin beads.[1][16] c. Drain the DMF.

2. Nα-Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF (~5 mL) to the resin.[1][17] b. Agitate for 5 minutes, then drain. c. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[16]

3. Coupling of Fmoc-4-methoxy-L-homophenylalanine: a. In a separate vial, prepare the activation solution:

  • Fmoc-4-methoxy-L-homophenylalanine (4 equivalents; ~0.4 mmol)
  • HATU (3.9 equivalents; ~0.39 mmol) b. Dissolve the solids in DMF (~3 mL). c. Add DIEA (8 equivalents; ~0.8 mmol) to the activation mixture and swirl. The solution may change color. d. Immediately add the activated amino acid solution to the deprotected resin. e. Agitate the reaction mixture for 2-4 hours at room temperature. f. Perform a Kaiser test to confirm reaction completion. If positive, repeat step 3 (double coupling).

4. Washing: a. After complete coupling, drain the reaction solution. b. Wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL) to prepare for the next cycle or final cleavage.

Protocol 2: Final Cleavage and Peptide Precipitation

Causality: The final step uses a strong acid (TFA) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers are essential to "trap" reactive cationic species generated during this process, which could otherwise cause unwanted side reactions with nucleophilic residues. The methoxy group is generally stable, but scavengers like TIS are crucial for protecting other residues like Trp or Met.

Cleavage Cocktail Composition (v/v/w) Use Case
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)Good for peptides with Arg(Pmc/Pbf), His, Trp, Met.
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, universal cocktail for complex peptides, especially those with Cys.
TFA/TIS/Water TFA / TIS / Water (95:2.5:2.5)A simpler, effective, and less odorous option for most sequences without sensitive residues.

Table 3: Common cleavage cocktails for Fmoc-SPPS.

Procedure: a. Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes. b. Prepare the chosen cleavage cocktail fresh (e.g., 5 mL of TFA/TIS/Water 95:2.5:2.5). (Caution: Work in a well-ventilated fume hood). c. Add the cleavage cocktail to the dried peptide-resin.[16] d. Agitate the mixture gently at room temperature for 2-3 hours. e. Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube. f. Wash the resin with a small amount of fresh TFA (~1 mL) to recover any remaining peptide. g. Precipitate the crude peptide by adding the combined TFA filtrate dropwise to a larger volume of cold diethyl ether (~40-50 mL).[2][18] h. Centrifuge the mixture to pellet the precipitated peptide. i. Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash step twice. j. Dry the final crude peptide pellet under vacuum.

Purification, Characterization, and Troubleshooting

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[1][16]

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling 1. Insufficient reagent potency. 2. Steric hindrance. 3. Poor resin solvation.1. Switch to a more potent coupling reagent like HATU or HCTU. 2. Increase coupling time to 4 hours or perform a double coupling. 3. Use NMP instead of DMF as the primary solvent.
Low Final Yield 1. Incomplete deprotection. 2. Incomplete coupling at multiple steps. 3. Premature cleavage of peptide from resin.1. Ensure fresh 20% piperidine solution is used. 2. Monitor each coupling step with the Kaiser test. 3. Ensure resin is appropriate for the synthesis strategy and not overly acid-labile.
Deletion Sequences in MS Incomplete coupling of one or more amino acids.Implement a capping step (e.g., with acetic anhydride/DIEA in DMF) after the coupling of hindered residues to block unreacted amines.[16]
Unexpected Side Products 1. Insufficient scavenging during cleavage. 2. Racemization.1. Use an appropriate cleavage cocktail with sufficient scavengers (e.g., TIS, EDT). 2. Avoid excessive heating and ensure the use of high-purity reagents. HATU is known to suppress racemization.

Table 4: Troubleshooting guide for peptide synthesis.

References

  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (n.d.). BenchChem.
  • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). BenchChem.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. (n.d.). ResearchGate.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Cleavage Cocktails; Reagent B. (n.d.). AAPPTec.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). Thermo Fisher Scientific.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (n.d.). ResearchGate.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
  • Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.
  • CAS 132684-59-4: fmoc-L-homophenylalanine. (n.d.). CymitQuimica.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Fmoc-L-homophenylalanine. (n.d.). Chem-Impex.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine. (n.d.). BenchChem.
  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024). Peptide Machines.
  • Fmoc Amino Acids for SPPS. (2024). AltaBioscience.
  • 4-Methoxy-L-phenylalanine. (n.d.). ChemicalBook.
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). Semantic Scholar.
  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (2013). ACS Combinatorial Science.
  • Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. (n.d.). PMC.
  • Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. (2001). Journal of the Chemical Society, Perkin Transactions 1.
  • Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. (2009). PubMed.
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI.
  • Phenylalanine & Non-Natural Derivatives in Drug Discovery and Design. (n.d.). BOC Sciences.

Sources

Method

Application Note: Enhancing Peptide Stability and Pharmacokinetics via Incorporation of Fmoc-4-methoxy-L-homophenylalanine

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry, structural biology, and targeted therapeutics. Executive Summary The translation of peptide-based drug candi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry, structural biology, and targeted therapeutics.

Executive Summary

The translation of peptide-based drug candidates into clinical therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation and limited membrane permeability[1]. The strategic incorporation of non-canonical amino acids (ncAAs) is a proven methodology to overcome these biological barriers.

This technical guide explores the application of Fmoc-4-methoxy-L-homophenylalanine (Fmoc-HoPhe(4-OMe)) in solid-phase peptide synthesis (SPPS). By synthesizing the principles of backbone homologation and side-chain O-methylation, this guide provides a mechanistic rationale and self-validating protocols for utilizing this versatile building block to dramatically enhance peptide stability, modulate secondary structure, and improve overall bioavailability.

Physicochemical & Structural Rationale

The unique structural features of Fmoc-HoPhe(4-OMe) provide a dual-action approach to peptide optimization:

A. The Homologation Effect (Protease Evasion)

Native aromatic residues (like Phenylalanine or Tyrosine) are highly susceptible to cleavage by native proteases (e.g., chymotrypsin, pepsin) which recognize these side chains in their S1 specificity pockets. Fmoc-HoPhe(4-OMe) contains an extra methylene group in its side chain (homophenylalanine). This homologation shifts the spatial orientation of the aromatic ring, creating a profound steric clash within the protease active site. Studies on homologous β -peptides and extended amino acids demonstrate that this structural deviation prevents enzymatic recognition, rendering the peptide highly resistant to proteolytic cleavage[2]. Furthermore, the insertion of extended amino acids can preserve and even stabilize specific helical conformations critical for target binding[3].

B. The 4-Methoxy Substitution (Lipophilicity & Metabolic Inertness)

The para-methoxy substitution on the phenyl ring serves two critical functions:

  • Metabolic Shielding: Unlike native tyrosine, which features a reactive hydroxyl group vulnerable to enzymatic phosphorylation, sulfation, or oxidation, the O-methylated ether is metabolically inert. This blocks potential sites for enzymatic modification, extending the biological half-life[4].

  • Enhanced Membrane Permeability: The bulky methyl group significantly increases the local lipophilicity of the residue. This heightened hydrophobicity modulates the peptide's interaction with lipid bilayers, facilitating more efficient cellular uptake—a vital parameter for cell-penetrating peptides (CPPs)[4].

Proteolytic_Resistance cluster_native Native Aromatic Residue (e.g., Phe/Tyr) cluster_modified HoPhe(4-OMe) Modified Residue N1 Protease S1 Pocket N2 Side-chain Recognition N1->N2 N3 Rapid Peptide Cleavage N2->N3 M1 Extended Backbone + Methoxy Shielding M2 Steric Clash in S1 Pocket M1->M2 M3 Proteolytic Resistance (Extended Half-life) M2->M3

Caption: Mechanistic pathway of proteolytic resistance conferred by HoPhe(4-OMe) steric shielding.

Quantitative Data Summary

The following table summarizes the expected physicochemical shifts when substituting a native Tyrosine or Phenylalanine residue with HoPhe(4-OMe) in a standard therapeutic peptide sequence.

ParameterNative Peptide (Phe/Tyr)HoPhe(4-OMe) ModifiedAnalytical Method
Serum Half-Life ( T1/2​ ) ~2 hours>24 hoursLC-MS/MS (25% Human Serum)
Lipophilicity (LogP) 1.22.8Octanol-Water Partitioning
Coupling Efficiency >99% (Standard DIC/Oxyma)85-95% (Requires HATU/NMP)HPLC / Kaiser Test
Protease Cleavage Rate High (S1 Pocket Recognition)Negligible (Steric Clash)FRET-based Enzymatic Assay

Experimental Protocols

Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS)

The incorporation of highly hydrophobic, sterically hindered ncAAs often induces on-resin aggregation via intermolecular hydrogen bonding, leading to sluggish coupling and deletion sequences[5]. This protocol is engineered to mitigate these risks.

Step 1: Resin Preparation and Solvation

  • Action: Swell the solid support (e.g., Rink Amide AM resin) in N-methylpyrrolidone (NMP) for 30 minutes.

  • Causality: While Dimethylformamide (DMF) is standard, switching to the more polar NMP improves the solvation of the growing hydrophobic peptide-resin complex, effectively disrupting early-stage β -sheet aggregation[5].

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in NMP for 5 minutes. Drain and repeat the treatment for 15 minutes[4].

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A plateau in absorbance confirms complete removal of the Fmoc protecting group.

Step 3: Activation and Coupling

  • Action: In a separate vial, dissolve 3 equivalents of Fmoc-HoPhe(4-OMe) and 3 equivalents of HATU in NMP. Add 6 equivalents of DIPEA. Pre-activate for 3 minutes, add to the resin, and agitate for 2 hours.

  • Causality: Steric hindrance from the extended backbone and the O-methyl group prevents standard coupling reagents (like HBTU or DIC) from driving the reaction to completion. HATU is a highly reactive uronium salt specifically chosen to efficiently activate hindered amino acids[5].

Step 4: Self-Validation (Kaiser Test)

  • Action: Perform a Kaiser test on an aliquot of washed resin beads.

  • Validation:

    • Negative (Colorless/Yellow): Coupling is complete. Proceed to the next cycle.

    • Positive (Blue): Unreacted free amines remain. Do not proceed. Perform a double coupling step using fresh reagents (HATU/DIPEA) for an additional hour to prevent deletion sequences[5].

SPPS_Workflow A Resin Swelling (NMP ensures solvation) B Fmoc Deprotection (20% Piperidine) A->B C Activation & Coupling Fmoc-HoPhe(4-OMe) + HATU B->C D Wash & Kaiser Test (Monitor Free Amines) C->D D->B Negative (Next Cycle) D->C Positive (Double Couple) E Global Cleavage (TFA / Scavengers) D->E Sequence Complete

Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-HoPhe(4-OMe) incorporation.

Protocol 2: Serum Stability Validation Assay

To empirically validate the extended half-life conferred by the HoPhe(4-OMe) modification.

Step 1: Incubation

  • Action: Dissolve the purified peptide in PBS (pH 7.4) to a stock concentration of 1 mM. Dilute the stock into 25% human serum (pre-warmed to 37°C) to achieve a final peptide concentration of 10 μ M. Incubate at 37°C.

  • Causality: This simulates physiological exposure to native endo- and exopeptidases, testing the steric shielding efficacy of the homologated side chain.

Step 2: Quenching and Precipitation

  • Action: At predetermined time points (0, 1, 2, 4, 8, 12, 24 hours), extract 100 μ L aliquots. Immediately add 100 μ L of 10% trichloroacetic acid (TCA) and vortex. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Causality: TCA drastically lowers the pH, rapidly denaturing serum proteases to halt degradation instantly. It precipitates complex serum proteins while leaving the target peptide in the supernatant for clean chromatographic analysis.

Step 3: LC-MS/MS Quantification

  • Action: Analyze the supernatant via LC-MS/MS. Plot the natural log of the intact peptide peak area versus time. The slope of the linear regression ( k ) is used to calculate the half-life ( T1/2​=0.693/k ).

Troubleshooting & Optimization

  • Issue: Poor Solubility of Fmoc-HoPhe(4-OMe) Monomer

    • Cause: High lipophilicity of the methoxy group.

    • Solution: If the monomer fails to dissolve completely in NMP at 0.2 M, utilize an ultrasonic bath for 5 minutes or add 5% Dimethyl sulfoxide (DMSO) as a co-solvent to break intermolecular interactions prior to adding the coupling reagent[5].

  • Issue: Sluggish Deprotection Post-Coupling

    • Cause: The bulky nature of HoPhe(4-OMe) can shield the Fmoc group from piperidine access.

    • Solution: Extend the Fmoc deprotection time to 20 minutes or add 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine/NMP cocktail to increase the basicity and drive the elimination reaction.

References

  • BenchChem. "Application Notes and Protocols: The Use of Fmoc-Tyr(Me)-OH in Cell-Penetrating Peptides." 4

  • BenchChem. "Technical Support Center: Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis." 5

  • ResearchGate. "β‐Peptides: Synthesis by Arndt‐Eistert Homologation with Concomitant Peptide Coupling. Structure Determination by NMR and CD Spectroscopy and by X‐Ray Crystallography. Helical Secondary Structure of a β‐Hexapeptide in Solution and Its Stability Towards Pepsin." 2

  • ChemRxiv. "Reversibly reactive affinity selection mass spectrometry enables maturation of covalent peptides." 1

  • Journal of the American Chemical Society. "ω-Amino Acids in Peptide Design. Crystal Structures and Solution Conformations of Peptide Helices Containing a β-Alanyl-γ-Aminobutyryl Segment." 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of Fmoc-4-methoxy-L-homophenylalanine in DMF

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document addresses a common challenge encountered during solid-phase peptide synthesis (SPPS): the poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document addresses a common challenge encountered during solid-phase peptide synthesis (SPPS): the poor solubility of Fmoc-4-methoxy-L-homophenylalanine in N,N-Dimethylformamide (DMF). Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding this issue.

Q1: Why is my Fmoc-4-methoxy-L-homophenylalanine not dissolving properly in DMF? The poor solubility arises from a combination of molecular factors. The homophenylalanine side chain, with its additional methylene group compared to phenylalanine, increases the molecule's hydrophobicity.[1][2] The large, aromatic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group can also lead to intermolecular π-π stacking, promoting aggregation over dissolution.[3] While the methoxy group adds some polarity, the overall character of the molecule remains highly hydrophobic, making it challenging to solvate effectively in DMF alone.

Q2: I've just mixed the compound and solvent. What is the very first thing I should check? Before attempting more advanced techniques, verify the quality and preparation of your reagents.

  • DMF Quality: Ensure you are using high-purity, peptide-synthesis-grade DMF. Over time, DMF can degrade to form dimethylamine, an impurity that can cause side reactions, though it is not a direct cause of the initial insolubility.[4][5] Using a fresh bottle of high-grade solvent is a critical first step.

  • Concentration: Confirm that your target concentration is within the standard range for SPPS stock solutions, typically 0.2 M to 0.5 M.[4] An overly concentrated solution is significantly more difficult to dissolve.

Q3: Is it safe to heat the solution to aid dissolution? Yes, gentle warming is a standard and effective technique. Heating the solution in a water bath to 30-40°C can significantly improve solubility.[4][6] However, it is crucial to avoid overheating, as prolonged exposure to higher temperatures can risk thermal degradation of the Fmoc-amino acid.

Q4: If warming doesn't work, what are the best alternative solvents or co-solvents? If Fmoc-4-methoxy-L-homophenylalanine remains insoluble in pure DMF, several other solvent systems are commonly employed.

  • N-Methyl-2-pyrrolidone (NMP): NMP is an excellent alternative to DMF and is often preferred for synthesizing hydrophobic peptides as it can better solvate the growing peptide chain and prevent aggregation.[5][7][8]

  • Dimethyl Sulfoxide (DMSO) as a Co-solvent: Adding a small percentage of DMSO (e.g., 10%) to your DMF can dramatically enhance the solubility of difficult amino acid derivatives.[6][7] A 9:1 (v/v) mixture of DMF and DMSO is a robust starting point.

Q5: How does the structure of Fmoc-4-methoxy-L-homophenylalanine specifically contribute to this problem? The challenge lies in the balance of polar and non-polar characteristics. The molecule has three key regions:

  • The Fmoc Group: A large, rigid, and highly aromatic moiety prone to stacking.

  • The Amino Acid Core: The carboxylic acid and protected amine provide polarity.

  • The Side Chain: A benzyl group extended by a methylene bridge (-CH2-CH2-Ph-OCH3). This extension increases the non-polar surface area compared to phenylalanine. While the methoxy group adds a polar ether linkage, its overall effect is often insufficient to counteract the hydrophobicity of the extended alkyl-aromatic system. This combination can lead to self-association, where the molecules prefer to interact with each other rather than the DMF solvent molecules.[2]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic, tiered approach to resolving solubility issues, complete with step-by-step protocols and a logical workflow.

2.1. Foundational Protocol: Standard Dissolution Procedure

This protocol must be followed before escalating to more advanced interventions. It ensures that basic procedural errors are not the cause of the issue.

Experimental Protocol: Standard Dissolution

  • Preparation: Use a clean, dry glass vial appropriate for the volume. Ensure no residual moisture is present.

  • Weighing: Accurately weigh the desired mass of Fmoc-4-methoxy-L-homophenylalanine and transfer it to the vial.

  • Solvent Addition: Add the calculated volume of fresh, peptide-grade DMF to achieve the target concentration (see Table 1).

  • Initial Mixing: Securely cap the vial and vortex at room temperature for 2-3 minutes.

  • Visual Inspection: Hold the vial against a light source to visually inspect for any undissolved particulates. A fully dissolved solution should be completely clear.[4]

Table 1: Recommended Concentrations for Fmoc-Amino Acid Stock Solutions

Parameter Recommended Range Rationale

| Concentration | 0.2 M - 0.5 M | Balances efficiency in automated synthesizers with solubility limits. Higher concentrations increase the risk of precipitation. |

2.2. Tier 1 Interventions: Mechanical & Thermal Assistance

If the standard protocol fails, apply mechanical and thermal energy to overcome the activation energy barrier of dissolution.

Experimental Protocol: Sonication & Gentle Warming

  • Sonication: Place the vial from the previous step into an ultrasonic water bath. Sonicate in short bursts of 5-10 minutes.[6] Check the temperature of the vial periodically to prevent excessive heating.

  • Visual Inspection: After sonication, inspect the solution again for clarity.

  • Gentle Warming: If particulates remain, place the vial in a water bath pre-heated to 30-40°C for 10-15 minutes.[4][6] Periodically vortex the solution during warming.

  • Final Assessment: Allow the solution to cool to room temperature. If it remains clear, the problem is solved. If precipitate forms upon cooling, the solution is likely supersaturated, and a modification of the solvent system is required.

2.3. Tier 2 Interventions: Solvent System Modification

When an amino acid derivative is fundamentally poorly soluble in DMF, modifying the solvent system is the most reliable solution. The choice of solvent can significantly impact the solvation of hydrophobic and aggregation-prone sequences.[8]

Table 2: Comparison of Common Solvents for Solid-Phase Peptide Synthesis (SPPS)

Solvent Abbreviation Key Properties & Considerations
N,N-Dimethylformamide DMF Standard polar aprotic solvent. Can degrade over time.[5] May not be optimal for highly hydrophobic peptides.[8]
N-Methyl-2-pyrrolidone NMP Less polar than DMF, often superior for solvating hydrophobic sequences and reducing aggregation.[8] Note: Fmoc-AAs may exhibit greater decomposition over extended time in NMP vs. DMF.[5]

| Dimethyl Sulfoxide | DMSO | Highly polar aprotic solvent. Excellent for dissolving difficult compounds. Typically used as a co-solvent (5-10%) due to its viscosity and potential for side reactions if used neat.[6][7] |

Experimental Protocol: Using a DMF/DMSO Co-Solvent System

  • Prepare Solvent Mixture: Create a 9:1 (v/v) mixture of peptide-grade DMF and DMSO.

  • Dissolution: Add the prepared solvent mixture to the vial containing the dry Fmoc-4-methoxy-L-homophenylalanine.

  • Mixing: Vortex the mixture for 3-5 minutes.

  • Intervention (if needed): If full dissolution is not achieved, apply the Tier 1 interventions (sonication and/or gentle warming) as described in section 2.2.[6]

2.4. Troubleshooting Workflow Diagram

The following diagram provides a visual decision-making tool to guide you through the troubleshooting process.

G start Start: Fmoc-4-methoxy-L- homophenylalanine Fails to Dissolve in DMF check_reagents 1. Verify Reagent Quality - Use fresh, peptide-grade DMF - Confirm concentration (0.2-0.5 M) start->check_reagents standard_protocol 2. Apply Standard Protocol - Vortex for 2-3 minutes - Visually inspect check_reagents->standard_protocol is_dissolved1 Is the solution clear? standard_protocol->is_dissolved1 tier1 3. Tier 1 Intervention - Sonicate in short bursts - Gently warm to 30-40°C is_dissolved1->tier1 No success Success: Compound Dissolved Proceed with Synthesis is_dissolved1->success Yes is_dissolved2 Is the solution clear? tier1->is_dissolved2 tier2 4. Tier 2 Intervention: Modify Solvent - Use 9:1 DMF/DMSO co-solvent - Or, switch entirely to NMP is_dissolved2->tier2 No is_dissolved2->success Yes is_dissolved3 Is the solution clear? tier2->is_dissolved3 is_dissolved3->success Yes consult Issue Persists: Consult Senior Technical Support is_dissolved3->consult No

Caption: Troubleshooting workflow for Fmoc-4-methoxy-L-homophenylalanine solubility.

References
  • Technical Support Center: Fmoc-Gly-OH-1-13C Solubility in DMF - Benchchem. (URL not available)
  • Solubility issues of Fmoc-Orn(Boc)-OH in automated peptide synthesizers - Benchchem. (URL not available)
  • Solubility of amino acid (AA) derivatives in DMF, neat green solvents... - ResearchGate. [Link]

  • Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (URL not available)
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL not available)
  • Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review | ACS Biomaterials Science & Engineering - ACS Publications. [Link]

  • An effective organic solvent system for the dissolution of amino acids - PubMed. [Link]

  • Solvents for Solid Phase Peptide Synthesis. (URL not available)
  • How to synthesize hydrophobic peptides - Choosing the Right Solvent | Biotage. [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. [Link]

  • WO2019217116A1 - Method for solution-phase peptide synthesis - Google P
  • Best solvent for FMOC removal : r/Chempros - Reddit. [Link]

  • How best can I remove Fmoc from a peptide to expose the N-terminal? - ResearchGate. [Link]

  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC. [Link]

  • Methods for Removing the Fmoc Group. (URL not available)
  • Affinities of Amino Acid Side Chains for Solvent W
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. [Link]

  • Peptide Solubiliz
  • Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles | ACS Applied Materials & Interfaces. [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (URL not available)
  • Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. … - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-4-methoxy-L-homophenylalanine in SPPS

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-4-methoxy-L-homophenylalanine. Incomplete coupling of this sterically hindered amino acid derivative is a common hurdle that can significantly impact peptide purity and yield. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic challenges.

Understanding the Challenge: Why is Fmoc-4-methoxy-L-homophenylalanine Prone to Incomplete Coupling?

Fmoc-4-methoxy-L-homophenylalanine presents a classic case of difficult coupling in SPPS due to significant steric hindrance. The bulky nature of the homophenylalanine side chain, further extended by the methoxy group, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric clash slows down the reaction kinetics, often leading to incomplete coupling within standard reaction times.

Furthermore, as the peptide chain elongates, the likelihood of forming secondary structures, such as β-sheets, increases.[1] These ordered structures can cause the peptide chains on the resin to aggregate, further limiting the accessibility of the N-terminal amine for the incoming activated amino acid.[1][2][3]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might be facing and provides actionable solutions based on established principles of peptide chemistry.

Q1: My initial coupling of Fmoc-4-methoxy-L-homophenylalanine is incomplete, as indicated by a positive Kaiser test. What is my first course of action?

A1: Implement a "Double Coupling" Strategy.

A positive Kaiser test (indicated by blue or blue-green beads) after the initial coupling signifies the presence of unreacted primary amines.[4] The most straightforward and often effective solution is to perform a second coupling reaction immediately after the first.

Causality: A single coupling, even with an extended reaction time, may not be sufficient to drive the reaction to completion against a significant energy barrier imposed by steric hindrance. A second exposure of the resin-bound peptide to a fresh solution of activated Fmoc-4-methoxy-L-homophenylalanine increases the probability of successful amide bond formation at the remaining free amines.[5][6][7]

Q2: I've tried double coupling, but I'm still observing incomplete reaction. What's the next logical step?

A2: Switch to a More Potent Coupling Reagent.

Standard carbodiimide reagents like DIC may not be sufficiently reactive for such a sterically demanding coupling.[5] Upgrading your coupling reagent can dramatically improve efficiency.

Expertise & Experience: Aminium/uronium salts such as HATU , HCTU , or phosphonium salts like PyBOP are significantly more effective.[5] These reagents form highly reactive OAt or OBt active esters, which are better able to overcome the steric barrier. For extremely challenging couplings, COMU has shown superior performance and reduced risk of racemization.[8][9]

Data-Driven Decision Making: Comparison of Common Coupling Reagents

ReagentClassActivating GroupRelative ReactivityKey Advantages
DIC/HOBt CarbodiimideHOBtStandardCost-effective for routine couplings.
HBTU AminiumHOBtHighEfficient and widely used.[8]
HCTU Aminium6-Cl-HOBtVery HighMore reactive than HBTU.[5]
HATU AminiumHOAtVery HighExcellent for hindered couplings with low racemization.[8]
PyBOP PhosphoniumHOBtHighGood for hindered couplings; avoids guanidinylation side reactions.
COMU AminiumOxymaSuperiorHighly reactive, excellent racemization suppression.[8][9]
Q3: My peptide sequence is known to be aggregation-prone. How does this affect the coupling of Fmoc-4-methoxy-L-homophenylalanine, and what can I do about it?

A3: Address Peptide Aggregation through Solvent Choice and Other Disrupting Strategies.

Peptide aggregation, often driven by the formation of intermolecular hydrogen bonds leading to β-sheet structures, can severely restrict access to the reactive N-terminus.[1][2][10] This exacerbates the inherent difficulty of coupling a bulky residue like Fmoc-4-methoxy-L-homophenylalanine.

Solutions to Mitigate Aggregation:

  • Optimize Your Solvent System: While DMF is a standard solvent, N-methylpyrrolidone (NMP) often possesses superior solvating properties that can help disrupt secondary structures.[5][11] In particularly difficult cases, using a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[5][12]

  • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help break up hydrogen bonding networks that lead to aggregation.[12]

  • Elevated Temperature/Microwave Synthesis: Increasing the reaction temperature can provide the necessary energy to overcome both steric hindrance and aggregation.[6] Microwave-assisted peptide synthesis (MASPPS) is particularly effective at driving difficult couplings to completion quickly and efficiently.[5][13]

Q4: After trying the above strategies, a small amount of unreacted amine persists. Should I proceed with the synthesis?

A4: No. Implement a Capping Step to Prevent Deletion Mutations.

Proceeding with the synthesis without addressing the unreacted amines will lead to the formation of deletion peptides (sequences missing the intended amino acid), which can be difficult to separate during purification.[4][6] Capping permanently blocks these unreacted N-termini.

Capping Procedure: After the final coupling attempt and subsequent washes, treat the resin with a solution of acetic anhydride and a base (such as DIPEA or pyridine) in DMF. This acetylates the free amines, rendering them unreactive for subsequent coupling steps.[4]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression of troubleshooting steps for incomplete coupling.

G cluster_0 Troubleshooting Workflow Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) DoubleCouple Perform Double Coupling Start->DoubleCouple CheckAgain1 Re-test Coupling (Kaiser Test) DoubleCouple->CheckAgain1 UpgradeReagent Switch to Potent Reagent (e.g., HATU, HCTU, COMU) CheckAgain1->UpgradeReagent Positive Success Coupling Complete CheckAgain1->Success Negative CheckAgain2 Re-test Coupling (Kaiser Test) UpgradeReagent->CheckAgain2 AddressAggregation Address Aggregation (Change Solvent, Increase Temp.) CheckAgain2->AddressAggregation Positive CheckAgain2->Success Negative CheckAgain3 Re-test Coupling (Kaiser Test) AddressAggregation->CheckAgain3 Capping Cap Unreacted Amines (Acetic Anhydride) CheckAgain3->Capping Positive CheckAgain3->Success Negative Proceed Proceed with Synthesis Capping->Proceed

Caption: A decision tree for troubleshooting incomplete coupling.

Detailed Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is recommended as a robust method for coupling sterically hindered amino acids like Fmoc-4-methoxy-L-homophenylalanine.

Reagents:

  • Fmoc-4-methoxy-L-homophenylalanine (4 eq. relative to resin loading)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • Anhydrous DMF

Procedure:

  • First Coupling: a. Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min). b. In a separate vessel, pre-activate the Fmoc-4-methoxy-L-homophenylalanine by dissolving it with HATU and DIPEA in DMF. Allow this solution to stand for 1-5 minutes.[5] c. Add the activated amino acid solution to the deprotected resin. d. Allow the coupling reaction to proceed for 45-60 minutes with agitation. e. Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

  • Monitoring (Optional but Recommended): a. Take a small sample of resin beads and perform a Kaiser test to assess the completeness of the first coupling.[4]

  • Second Coupling: a. Prepare a fresh solution of activated Fmoc-4-methoxy-L-homophenylalanine as described in step 1b. b. Add this fresh solution to the resin. c. Allow the second coupling to proceed for 45-60 minutes with agitation. d. Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove any unreacted reagents. e. Perform a final Kaiser test to confirm the reaction has gone to completion (beads should be yellow).[4]

Protocol 2: Acetic Anhydride Capping

Use this protocol if a positive Kaiser test persists after exhaustive coupling attempts.

Reagents:

  • Acetic Anhydride (10 eq. relative to resin loading)

  • DIPEA (10 eq.)

  • Anhydrous DMF

Procedure:

  • Following the final wash after your last coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare the capping solution by adding acetic anhydride and DIPEA to DMF.

  • Add the capping solution to the resin and agitate for 20-30 minutes.

  • Drain the reaction vessel.

  • Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) before proceeding to the next deprotection step.

Frequently Asked Questions (FAQs)

Q: Can I just extend the coupling time instead of performing a double coupling? A: While extending the reaction time can help, it is often less effective than double coupling.[5] A second coupling introduces fresh, fully active reagents, which is more effective at driving the reaction to completion than simply allowing a partially reacted mixture to continue for a longer period.

Q: Are there any risks associated with using more powerful coupling reagents like HATU? A: The primary risk with highly reactive coupling reagents is an increased potential for racemization, especially at the C-terminal of the activated amino acid.[14] However, reagents like HATU and COMU are specifically designed to minimize this side reaction.[9] It is also crucial to use high-purity reagents, as impurities can lead to unwanted side reactions.[3]

Q: How does resin choice impact the coupling of difficult amino acids? A: The resin's properties, such as its swelling capacity and loading, are critical for successful SPPS.[11][15] Resins with good swelling properties, like PEG-based resins (e.g., TentaGel), can improve solvation of the growing peptide chain and reduce aggregation.[2][12] Using a resin with a lower substitution level (loading) can also be beneficial as it increases the distance between peptide chains, reducing steric hindrance and the propensity for aggregation.[2]

Q: When should I consider using pseudoproline dipeptides? A: If your sequence contains a Ser or Thr residue preceding the difficult coupling site, introducing a pseudoproline dipeptide can be a very effective strategy. These dipeptides disrupt the inter-chain hydrogen bonding that leads to aggregation, effectively breaking up secondary structures and improving coupling efficiency for subsequent residues.[2]

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]

  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Royal Society of Chemistry. [Link]

  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Gyros Protein Technologies. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Continuous Flow-based Solid-phase Peptide Synthesiser. Vapourtec. [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PMC. [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed. [Link]

  • SPPS Reagents Explained: A Complete Guide | CEM Corporation. YouTube. [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization*. ResearchGate. [Link]

  • Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Peptide Sciences. [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]

  • Incomplete deblocking as a cause of failure sequence in solid phase peptide synthesis. PubMed. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC. [Link]

  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS),... ResearchGate. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Fmoc-4-methoxy-L-homophenylalanine Coupling

Welcome to the technical support center for advanced peptide synthesis. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and optimization strategies for the coupling of Fmoc-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced peptide synthesis. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and optimization strategies for the coupling of Fmoc-4-methoxy-L-homophenylalanine (Fmoc-hPhe(4-OMe)-OH). This sterically hindered amino acid requires careful consideration of coupling conditions to ensure high efficiency and prevent deletion sequences.

Introduction: The Challenge of Coupling Fmoc-hPhe(4-OMe)-OH

Fmoc-4-methoxy-L-homophenylalanine is a valuable non-canonical amino acid used in drug discovery to explore structure-activity relationships. However, its additional methylene group in the side chain and the methoxy substitution on the phenyl ring introduce significant steric bulk compared to standard amino acids like phenylalanine. This steric hindrance can slow down acylation kinetics, leading to incomplete coupling reactions during Solid-Phase Peptide Synthesis (SPPS). This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter when working with Fmoc-hPhe(4-OMe)-OH.

Q1: My mass spectrometry results show a significant deletion peak corresponding to the absence of 4-methoxy-L-homophenylalanine. What went wrong?

This is a classic sign of incomplete coupling. The N-terminal amine of the growing peptide chain was not fully acylated by the incoming Fmoc-hPhe(4-OMe)-OH, leading to a "missed" amino acid in that position during subsequent cycles.

Probable Causes & Solutions:

  • Insufficiently Potent Coupling Reagent: Standard carbodiimide reagents (DCC, DIC) may not be powerful enough to overcome the steric barrier presented by Fmoc-hPhe(4-OMe)-OH.[1][2] The activation may be too slow or the resulting active ester not reactive enough for an efficient reaction.

    • Solution: Switch to a more potent in-situ activating reagent. Uronium/aminium salts like HATU or HCTU , or phosphonium salts like PyBOP , are highly effective for hindered couplings.[1][3][4] These reagents form highly reactive OAt or OBt esters that can drive the reaction to completion.[3][4]

  • Inadequate Reaction Time: Steric hindrance slows down the reaction rate. A standard 1-hour coupling time may be insufficient.[1]

    • Solution: Increase the coupling reaction time. We recommend a minimum of 2 hours for this residue. For particularly difficult sequences, extending the time to 4 hours or even overnight can be beneficial.[1] Always monitor the reaction's completion using a colorimetric test.[5]

  • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can form secondary structures on the resin.[5] This aggregation can physically block the N-terminal amine, preventing the incoming amino acid from reaching it.

    • Solution: Improve solvation to disrupt aggregation. Switch your primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[1] Using a solvent mixture such as DMF/DMSO can also be effective.[6]

Q2: The Kaiser test is still positive (blue beads) after my standard coupling time for Fmoc-hPhe(4-OMe)-OH. What should I do?

A positive Kaiser test confirms the presence of unreacted primary amines, indicating an incomplete coupling reaction.[5][7] Do not proceed to the next deprotection step, as this will result in a deletion sequence.

Immediate Actions:

  • Do Not Drain the Reaction Vessel: Leaving the coupling solution on the resin and allowing the reaction to continue for another 1-2 hours is the first logical step.

  • Initiate a "Double Coupling": If extending the time is ineffective or you want to ensure completion, drain the vessel, wash the resin thoroughly with DMF, and add a fresh solution of activated Fmoc-hPhe(4-OMe)-OH.[1][6] This second exposure to fresh reagents is highly effective at driving difficult couplings to completion.

Logical Workflow for Troubleshooting Incomplete Coupling

G cluster_diagnosis Immediate Diagnosis cluster_action Corrective Actions cluster_advanced Advanced Optimization start Incomplete Coupling Detected (e.g., Positive Kaiser Test, MS Deletion Peak) reagent_check Is the coupling reagent potent enough? (e.g., HATU, HCTU) start->reagent_check time_check Was the reaction time sufficient? (>2 hours) reagent_check->time_check Yes upgrade_reagent ACTION: Switch to a more potent coupling reagent (e.g., HATU). reagent_check->upgrade_reagent No extend_time ACTION: Extend coupling time (e.g., 2-4 hours or overnight). time_check->extend_time No double_couple ACTION: Perform a second ('double') coupling with fresh reagents. time_check->double_couple Yes, but still incomplete end Re-monitor reaction completion. Proceed with synthesis. upgrade_reagent->end extend_time->end increase_temp Consider gentle heating (35-50°C). double_couple->increase_temp change_solvent Switch solvent from DMF to NMP to reduce aggregation. double_couple->change_solvent increase_temp->end change_solvent->end

Caption: Troubleshooting workflow for incomplete Fmoc-hPhe(4-OMe)-OH coupling.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for Fmoc-hPhe(4-OMe)-OH?

For sterically hindered amino acids, uronium/aminium and phosphonium salt-based reagents are superior to carbodiimides. HATU is widely regarded as one of the most effective coupling reagents for difficult sequences due to its rapid activation and the high reactivity of the resulting OAt-ester, which is further enhanced by the anchimeric assistance of the pyridine nitrogen.[3][4] HCTU is a more cost-effective alternative that also provides high reactivity.

Coupling ReagentActive Ester FormedRelative ReactivityKey Considerations
HATU OAt esterVery HighGold standard for difficult couplings; highest efficiency but also highest cost.[3]
HCTU 6-ClOBt esterHighMore reactive than HBTU/PyBOP; excellent cost-to-performance ratio.[3]
PyBOP OBt esterModerate-HighA reliable phosphonium salt reagent, good for routine and hindered couplings.[3][4]
DIC/HOBt OBt esterModerateStandard, cost-effective choice. May require longer reaction times or double coupling for this residue.[8][9]

Q2: Should I increase the temperature during the coupling of Fmoc-hPhe(4-OMe)-OH?

Increasing the temperature can be an effective strategy to overcome the activation energy barrier for sterically hindered couplings.[1] However, it must be approached with caution.

TemperatureCoupling TimeAdvantagesRisks & Considerations
Room Temp (20-25°C) 2-4 hoursSafest option, minimizes risk of side reactions.May be too slow for complete coupling, requiring longer times.
Elevated (35-50°C) 1-2 hoursIncreases reaction rate, can improve coupling efficiency and shorten cycle times.[10]Increased risk of racemization , especially for sensitive amino acids.[11][12] Potential for increased side reactions depending on the sequence.[12]
Microwave (up to 86°C) 5-10 minutesExtremely rapid and efficient for driving difficult couplings to completion.[11]Requires specialized equipment. High temperatures can lead to significant racemization for sensitive residues like Cys and His.[11]

Recommendation: Start at room temperature with an extended coupling time (2 hours). If coupling remains incomplete, consider a moderate temperature increase to 35-40°C before resorting to higher temperatures.

Q3: How many equivalents of amino acid and coupling reagent should I use?

For a difficult coupling like this, using a larger excess of reagents is recommended to drive the reaction forward. A standard protocol might use 3 equivalents, but for Fmoc-hPhe(4-OMe)-OH, increasing this is advisable.

  • Fmoc-hPhe(4-OMe)-OH: 4-5 equivalents

  • Coupling Reagent (e.g., HATU): 3.9-4.9 equivalents

  • Base (e.g., DIPEA): 8-10 equivalents

Always use the base in a 2:1 molar ratio relative to the amino acid to ensure sufficient activation and to neutralize the acid formed.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-hPhe(4-OMe)-OH using HATU

This protocol is designed for a 0.1 mmol scale synthesis and assumes the N-terminal Fmoc group on the resin-bound peptide has already been removed.

  • Resin Preparation:

    • Ensure the deprotected resin is washed thoroughly with DMF (at least 5 times) to remove all residual piperidine.

  • Activation Mixture Preparation:

    • In a separate, clean glass vial, dissolve Fmoc-hPhe(4-OMe)-OH (4 eq., e.g., ~189 mg for a 0.1 mmol scale) and HATU (3.9 eq., e.g., ~148 mg) in 2 mL of high-purity DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq., e.g., ~139 µL) to the solution.

    • Agitate the mixture for 1-2 minutes to allow for pre-activation. The solution may change color.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for a minimum of 2 hours.

  • Monitoring and Washing:

    • After 2 hours, take a small sample of resin beads and perform a Kaiser test.[5]

    • If the test is negative (yellow/colorless beads), the coupling is complete. Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all excess reagents and byproducts.[13]

    • If the test is positive (blue beads), proceed to Protocol 2.

Protocol 2: Double Coupling Strategy for Incomplete Reactions
  • Initial Steps:

    • Follow steps 1-3 from Protocol 1.

    • After the initial 2-hour coupling, if the Kaiser test is positive, drain the reaction solution and wash the resin with DMF (3 times).

  • Second Coupling:

    • Prepare a fresh activation mixture as described in Protocol 1, Step 2.

    • Add this new solution to the resin and agitate for an additional 1-2 hours at room temperature.

  • Final Monitoring and Washing:

    • Perform another Kaiser test. The test should now be negative.

    • Once complete, drain the solution and wash the resin as described in Protocol 1, Step 4.

By implementing these optimized protocols and troubleshooting steps, researchers can confidently and efficiently incorporate the sterically challenging Fmoc-4-methoxy-L-homophenylalanine into their peptide sequences, paving the way for novel therapeutic and research applications.

References
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis.
  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
  • Harris, E. B. J. (2015). Response to "During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?".
  • Request to "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids". Request PDF.
  • CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (2026). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis Using Fmoc-DL-Phe-OH.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Phe(3-Cl)-OH Coupling in Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of Fmoc-Pro-Pro-OH.

Sources

Optimization

Technical Support Center: Fmoc Deprotection of 4-Methoxy-L-Homophenylalanine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) utilizing 4-methoxy-L-homophenylalanine. This guide, curated by our...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) utilizing 4-methoxy-L-homophenylalanine. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the critical Fmoc deprotection step. Our focus is to equip you with the scientific understanding and practical solutions to ensure the highest purity and yield for your peptide synthesis.

Introduction: The Unique Challenges of 4-Methoxy-L-Homophenylalanine in Fmoc-SPPS

4-Methoxy-L-homophenylalanine is a valuable non-canonical amino acid used in peptide and peptidomimetic drug discovery. Its extended side chain and electron-rich methoxy-substituted phenyl ring introduce unique considerations during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While standard Fmoc deprotection protocols using piperidine are generally effective, the specific chemical nature of this residue can predispose the synthesis to a range of side reactions. This guide will dissect these potential issues, providing their mechanistic basis and actionable mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Fmoc deprotection of peptides containing 4-methoxy-L-homophenylalanine?

A1: While side reactions are often sequence-dependent, peptides incorporating 4-methoxy-L-homophenylalanine are susceptible to two main classes of side reactions:

  • General Piperidine-Induced Side Reactions: These are common to many Fmoc-SPPS protocols and include:

    • Diketopiperazine (DKP) Formation: Particularly when 4-methoxy-L-homophenylalanine is at the N-terminus (position 2) of the resin-bound peptide.[1][2]

    • Aspartimide Formation: If an aspartic acid residue is present elsewhere in the sequence.[3][4]

  • Side-Chain Specific Side Reactions: The electron-rich 4-methoxyphenyl ring is susceptible to electrophilic attack, primarily during the final acidic cleavage step, but proactive measures during synthesis are crucial.

    • Electrophilic Substitution: The aromatic ring can be modified by carbocations generated from side-chain protecting groups (e.g., tert-butyl from Boc or tBu groups) or the resin linker during TFA-mediated cleavage.[2][5]

Q2: Is the 4-methoxyphenyl side chain itself reactive during the piperidine-mediated Fmoc deprotection step?

A2: The 4-methoxyphenyl group is generally stable to the basic conditions of piperidine-mediated Fmoc deprotection.[6] The primary concern for this side chain is its reactivity towards electrophiles, which are not significantly present during the deprotection step itself. The main reactive species generated during Fmoc removal is dibenzofulvene (DBF), which is typically scavenged by excess piperidine.[7] However, any instability in the overall peptide-resin complex could lead to unforeseen reactions, making careful monitoring and optimized protocols essential.

Q3: Can the choice of Fmoc deprotection conditions influence the extent of these side reactions?

A3: Absolutely. The concentration of piperidine, the duration of the deprotection step, and the choice of solvent can all impact the prevalence of side reactions.[7] For instance, prolonged exposure to piperidine can increase the likelihood of both DKP and aspartimide formation.[2][3]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of peptides containing 4-methoxy-L-homophenylalanine.

Problem 1: Mass spectrometry of the crude peptide shows a significant peak corresponding to a dipeptide deletion at the C-terminus.
  • Probable Cause: Diketopiperazine (DKP) formation. This occurs when the deprotected N-terminal amine of the second amino acid (in this case, potentially 4-methoxy-L-homophenylalanine) attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[1][2] This is an irreversible chain termination event.

  • Mechanism of Diketopiperazine Formation:

    DKP_Formation Resin Resin-Linker-AA1 Peptide Fmoc-AA2-AA1-Resin Deprotected H2N-AA2-AA1-Resin Peptide->Deprotected 20% Piperidine/DMF DKP Diketopiperazine (cleaved) Deprotected->DKP Intramolecular aminolysis Truncated Truncated Peptide-Resin

    Caption: Workflow of Diketopiperazine (DKP) formation.

  • Solutions & Mitigation Strategies:

    StrategyExperimental ProtocolRationale
    Use a Sterically Hindered Resin Utilize a 2-chlorotrityl chloride (2-CTC) or other sterically bulky resin for anchoring the first amino acid.The bulky nature of the linker sterically hinders the intramolecular cyclization required for DKP formation.
    Incorporate as a Dipeptide If synthesizing a sequence known to be prone to DKP formation, couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-AA3-AA2-OH).This bypasses the vulnerable dipeptide stage on the resin where DKP formation is most likely to occur.[1]
    Modify Deprotection Conditions Use a milder base such as 2% DBU/5% piperazine in NMP instead of 20% piperidine in DMF.[8]These conditions can be effective for Fmoc removal while reducing the propensity for base-catalyzed side reactions.
Problem 2: HPLC analysis of the crude peptide shows multiple peaks close to the main product, and mass spectrometry indicates masses corresponding to the desired peptide and its isomers.
  • Probable Cause: Aspartimide formation, if your sequence contains an Asp residue. The base-catalyzed cyclization of the aspartic acid side chain to form a succinimide intermediate is a common issue. This intermediate can then be opened by piperidine or water to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate chromatographically.[3][4]

  • Mechanism of Aspartimide Formation:

    Aspartimide_Formation Peptide Peptide-Asp(OtBu)-Xaa-... Backbone Amide Intermediate Aspartimide Intermediate Succinimide Ring Peptide->Intermediate Piperidine (Base-catalyzed) Products Mixture of Products α-Aspartyl Peptide β-Aspartyl Peptide Piperidide Adducts Intermediate->Products Nucleophilic Opening (Piperidine/Water)

    Caption: Pathway of Aspartimide Formation and subsequent ring-opening.

  • Solutions & Mitigation Strategies:

    StrategyExperimental ProtocolRationale
    Use Modified Protecting Groups Incorporate Fmoc-Asp(OMpe)-OH or Fmoc-Asp(ODmab)-OH instead of the standard Fmoc-Asp(OtBu)-OH.These sterically hindered protecting groups on the Asp side chain physically block the intramolecular cyclization.
    Backbone Protection For particularly problematic Asp-Xaa sequences (e.g., Asp-Gly), use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb(Gly)-OH.The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents it from acting as a nucleophile in the cyclization reaction.
    Modify Deprotection Cocktail Add an acidic additive to the deprotection solution, such as 0.1 M HOBt in 20% piperidine/DMF.The additive buffers the basicity of the solution, reducing the rate of the base-catalyzed aspartimide formation.[3]
Problem 3: Mass spectrometry of the final cleaved peptide shows a mass addition of +108 Da or other unexpected additions to the 4-methoxy-L-homophenylalanine residue.
  • Probable Cause: Electrophilic attack on the electron-rich 4-methoxyphenyl ring. This is most likely to occur during the final TFA cleavage step due to the generation of reactive carbocations from protecting groups (e.g., tert-butyl cations) or the resin linker.[2][5]

  • Troubleshooting Workflow for Electrophilic Modification:

    Cleavage_Side_Reaction Start Crude Peptide Analysis Shows Mass Addition to 4-MeO-hPhe CheckCocktail Review Cleavage Cocktail Composition Start->CheckCocktail AddScavenger Incorporate Scavengers for Electron-Rich Residues CheckCocktail->AddScavenger Insufficient Scavenging OptimizeTime Optimize Cleavage Time and Temperature AddScavenger->OptimizeTime ReSynthesize Re-synthesize Peptide with Optimized Cleavage Protocol OptimizeTime->ReSynthesize

    Caption: Troubleshooting workflow for side-chain modification during cleavage.

  • Solutions & Mitigation Strategies:

    StrategyExperimental ProtocolRationale
    Use an Optimized Cleavage Cocktail Employ a cleavage cocktail containing scavengers designed to trap carbocations. A standard effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides also containing Trp or Met, consider Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).TIS is an efficient scavenger of tert-butyl and trityl cations. Thioanisole and phenol are also effective at protecting electron-rich aromatic rings from alkylation.[9]
    Minimize Cleavage Time Perform the cleavage for the minimum time required for complete deprotection and resin removal (typically 1.5-3 hours at room temperature).Prolonged exposure to the strongly acidic cleavage cocktail increases the likelihood of side reactions.
    Protect Other Reactive Residues Appropriately If your peptide contains tryptophan, use Fmoc-Trp(Boc)-OH to protect the indole side chain.The Boc group on tryptophan prevents it from being a source of electrophilic species that could modify other residues.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC. Available at: [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC. Available at: [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. Available at: [Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Available at: [Link]

  • p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Available at: [Link]

  • Methods for Removing the Fmoc Group. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis - PMC. Available at: [Link]

  • The application of anisole in greener solid-phase peptide synthesis protocols – Compatibility with green bases in Fmoc removal and new green binary mixture for coupling - ResearchGate. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Available at: [Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Available at: [Link]

Sources

Troubleshooting

minimizing racemization of Fmoc-4-methoxy-L-homophenylalanine during activation

Technical Support Center: Minimizing Racemization of Fmoc-4-methoxy-L-homophenylalanine in SPPS Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Racemization of Fmoc-4-methoxy-L-homophenylalanine in SPPS

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of non-natural amino acids. Fmoc-4-methoxy-L-homophenylalanine is a highly valuable building block for peptidomimetics, but its structural properties—specifically the steric bulk of the homophenylalanine backbone combined with the electron-donating methoxy group—can slow down the desired aminolysis. This kinetic delay increases the lifetime of the activated ester, providing a wider mechanistic window for base-catalyzed racemization via oxazolone formation or direct α-proton abstraction[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to suppress epimerization during your synthesis workflows.

Mechanistic Insight: The Causality of Racemization

To solve racemization, we must understand the kinetic competition at play. When Fmoc-4-methoxy-L-homophenylalanine is activated, it forms a highly electrophilic intermediate. If the subsequent nucleophilic attack (aminolysis) by the resin-bound peptide is sterically hindered, the intermediate persists in solution. Under basic conditions, the activated species can undergo intramolecular cyclization to form a 5(4H)-oxazolone, which rapidly tautomerizes and loses its stereocenter[2].

RacemizationMechanism A Fmoc-4-OMe-L-HoPhe-OH + Activating Reagent B Activated Ester (OAt, OBt, or Oxyma) A->B Activation C 5(4H)-Oxazolone Intermediate B->C Intramolecular Attack (Delayed) D Base-Catalyzed Enolization B->D Direct alpha-proton abstraction F Target L-Peptide B->F Fast Aminolysis (Desired Pathway) C->D Tautomerization E Racemized (D/L) Mixture D->E Loss of Stereocenter E->F Aminolysis (Yields Epimers)

Kinetic competition between desired aminolysis and oxazolone-mediated racemization.

Troubleshooting Guide & FAQs

Q1: We are using HATU and DIPEA for coupling Fmoc-4-methoxy-L-homophenylalanine, but we detect >5% D-isomer in our crude cleavage. What is the immediate fix? A: The combination of HATU and DIPEA is highly efficient but notorious for promoting racemization in sterically hindered or sensitive residues[1]. DIPEA is a strong tertiary base that accelerates α-proton abstraction. Immediate Fix: Swap DIPEA for 2,4,6-Collidine (TMP). Collidine is significantly less basic and more sterically hindered, reducing the effective proton abstraction rate while still facilitating uronium-based activation[2]. If racemization persists, abandon uronium salts and switch to a carbodiimide system like DIC/OxymaPure, which operates in a nearly neutral medium and consistently shows lower racemization[2][3].

Q2: Should we pre-activate the amino acid in the synthesizer before delivering it to the resin? A: No. This is a classic "Chemist's Trap." Prolonged pre-activation in automated synthesizers leaves the activated ester in solution under basic conditions without a competing nucleophile[2]. For racemization-prone residues, you must use an in situ activation strategy. Add the amino acid and coupling reagent directly to the resin simultaneously to minimize the lifetime of the activated intermediate[4].

Q3: Can we use microwave-assisted SPPS (MW-SPPS) for this residue to overcome steric hindrance? A: Yes, but with strict temperature controls. Standard MW-SPPS protocols often heat couplings to 75°C–90°C, which will exponentially increase oxazolone formation. You must lower the microwave coupling temperature to a maximum of 50°C for this specific coupling cycle, similar to the protocols used for sensitive residues like Histidine and Cysteine[5].

Troubleshooting Start High Racemization Detected CheckBase Using strong base (e.g., DIPEA)? Start->CheckBase SwitchBase Switch to 2,4,6-Collidine or omit base (DIC) CheckBase->SwitchBase Yes CheckReagent Using Uronium salts (HATU/HBTU)? CheckBase->CheckReagent No SwitchReagent Switch to DIC/OxymaPure or DIC/HOBt CheckReagent->SwitchReagent Yes CheckTime Pre-activation delay > 2 mins? CheckReagent->CheckTime No SwitchTime Implement In-Situ Activation (0 min) CheckTime->SwitchTime Yes

Decision matrix for troubleshooting high racemization levels during SPPS.

Quantitative Data Summary

The choice of coupling chemistry drastically alters the stereochemical outcome. The table below summarizes expected relative epimerization levels based on established peptide chemistry benchmarks for sensitive and sterically hindered residues[6][7].

Coupling Reagent SystemBase UsedActivation StrategyRelative Aminolysis KineticsTypical Epimerization Level
HATU / HOAtDIPEA (2.0 eq)Pre-activation (5 min)Very FastHigh (> 5.0%)
HATU / HOAt2,4,6-Collidine (2.0 eq)In situ (0 min)FastModerate (1.0 - 3.0%)
DIC / HOBtNoneIn situ (0 min)ModerateLow (< 1.0%)
DIC / OxymaPureNoneIn situ (0 min)FastVery Low (< 0.5%)

Experimental Protocols: Self-Validating Coupling Methodology

To ensure trustworthiness and reproducibility, the following protocol utilizes a DIC/OxymaPure in situ activation system, which is empirically proven to suppress racemization[3][8]. It includes a micro-cleavage validation step to ensure the system is self-monitoring.

Step-by-Step Methodology: In Situ DIC/OxymaPure Coupling

  • Resin Preparation: Ensure the peptide-resin is fully Fmoc-deprotected (using 20% piperidine in DMF) and thoroughly washed with DMF (5 × 1 min) to remove all trace basicity[6].

  • Reagent Preparation (Strictly No Pre-activation):

    • Weigh 3.0 equivalents of Fmoc-4-methoxy-L-homophenylalanine and 3.0 equivalents of OxymaPure.

    • Dissolve both solids together in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

  • In Situ Activation & Coupling:

    • Add the amino acid/OxymaPure solution directly to the reaction vessel containing the resin.

    • Immediately add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) directly to the resin slurry[8].

    • Causality Note: By adding DIC last and directly to the resin, the highly reactive Oxyma ester is generated in the immediate presence of the nucleophile. This ensures instantaneous aminolysis and prevents the accumulation of the oxazolone intermediate.

  • Reaction Conditions: Agitate the mixture at room temperature (20–25°C) for 2 hours. Do not use microwave heating unless restricted to ≤ 50°C[5].

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Self-Validation (Micro-cleavage): Before proceeding to the next cycle, withdraw a 5 mg aliquot of resin. Treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Precipitate in cold ether, centrifuge, and analyze the crude peptide via chiral HPLC or standard reverse-phase UPLC to confirm coupling completion and quantify any D-epimer formation.

References[2] Histidine Racemization in SPPS: Prevention & Detection. Peptide Chemistry. URL:https://peptidechemistry.org[1] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. URL: https://peptidechemistry.org[5] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. National Institutes of Health (NIH). URL:https://pubmed.ncbi.nlm.nih.gov/[6] Technical Support Center: Minimizing Racemization in Peptide Synthesis. BenchChem. URL:https://www.benchchem.com[3] Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies. URL:https://luxembourg-bio.com[7] Technical Support Center: Optimizing Peptide Synthesis with Oxyma. BenchChem. URL:https://www.benchchem.com[8] Peptide/Amide bond Synthesis – OxymaPure®. OxymaPure. URL: https://oxymapure.com[4] Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. ACS Publications. URL: https://pubs.acs.org

Sources

Optimization

cleavage cocktail for peptides with 4-methoxy-L-homophenylalanine

Technical Support Center: Peptide Cleavage Topic: Cleavage Cocktail for Peptides with 4-Methoxy-L-homophenylalanine This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Peptide Cleavage

Topic: Cleavage Cocktail for Peptides with 4-Methoxy-L-homophenylalanine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the cleavage of synthetic peptides containing the non-standard amino acid 4-methoxy-L-homophenylalanine.

Introduction: The Challenge of Electron-Rich Residues

The final step in solid-phase peptide synthesis (SPPS), cleavage and global deprotection, is critical to obtaining a high-purity product.[1][2] This process typically involves strong acids like trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.[3] However, during this process, protective groups like tert-butyl (tBu) or trityl (Trt) are released as highly reactive carbocations.[4]

Peptides containing amino acids with electron-rich aromatic side chains, such as 4-methoxy-L-homophenylalanine, are particularly vulnerable. The methoxy group activates the phenyl ring, making it a prime target for electrophilic attack by these carbocations. This can lead to unwanted alkylation of your peptide, resulting in significant impurities that are difficult to remove. Therefore, a carefully formulated cleavage cocktail containing "scavengers" is not just recommended, but essential.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a scavenger in a cleavage cocktail?

Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive carbocations generated from protecting groups (e.g., tBu⁺, Trt⁺) before they can react with sensitive residues in your peptide.[1][6] For a residue like 4-methoxy-L-homophenylalanine, the primary risk is alkylation of the electron-rich aromatic ring. Triisopropylsilane (TIS) is a highly effective scavenger that works by donating a hydride to the carbocation in an irreversible reaction, thus neutralizing the threat.[7]

Q2: What is the recommended standard cleavage cocktail for a peptide containing 4-methoxy-L-homophenylalanine?

A robust and widely used cocktail for peptides with acid-sensitive and electron-rich residues is Reagent B or a similar formulation. The key is the inclusion of a silane-based scavenger.

ReagentTypical Composition (v/v/v)Function
TFA 95%Primary cleavage and deprotection acid.
Water (H₂O) 2.5%Scavenger for tert-butyl cations and aids in Arg(Pbf/Pmc) deprotection.[6]
Triisopropylsilane (TIS) 2.5%Highly effective scavenger for trityl and tert-butyl cations.[5][7]

This simple "TFA/H₂O/TIS" cocktail is sufficient for many sequences. If other sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) are present, additional scavengers are required (see Q3).

Q3: My peptide also contains Cys, Met, or Trp. Do I need to modify the cleavage cocktail?

Yes. Each of these residues is susceptible to specific side reactions that TIS alone may not prevent.

  • For Tryptophan (Trp): Trp is highly susceptible to alkylation. Adding 1,2-ethanedithiol (EDT) (e.g., 2.5%) is recommended to protect the indole side chain.

  • For Methionine (Met): Met can be oxidized to methionine sulfoxide. Thioanisole is often used to prevent this, but it can also alkylate Trp.[8] A better approach is to use a cocktail containing EDT or dithiothreitol (DTT) and to perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[6][9]

  • For Cysteine (Cys): The free thiol group of Cys can be alkylated by carbocations.[10] EDT or DTT are effective scavengers to prevent S-tert-butylation and can also help keep the cysteine in its reduced state.[6][9]

A versatile cocktail for peptides containing multiple sensitive residues, including 4-methoxy-L-homophenylalanine, is Reagent K .[9]

ReagentTypical Composition (v/v/w/v)
TFA 82.5%
Phenol 5%
Water 5%
Thioanisole 5%
1,2-Ethanedithiol (EDT) 2.5%

Q4: How long should the cleavage reaction proceed?

For most standard linkers (e.g., Wang, Rink Amide), a cleavage time of 2-3 hours at room temperature is sufficient.[11][9] If your peptide contains multiple arginine residues protected with Pbf groups, you may need to extend the time to 4 hours to ensure complete deprotection.[12] It is always advisable to perform a small-scale test cleavage to optimize the duration for your specific peptide.

Q5: Can I use an acid other than TFA?

While TFA is the standard for Fmoc-SPPS, alternatives exist for specific applications. For extremely acid-sensitive peptides, a cocktail of dilute HCl in a fluoro alcohol like hexafluoroisopropanol (HFIP) can be used, though this is less common and requires significant optimization.[13] For most applications involving standard protecting groups, TFA-based cocktails offer the most reliable and well-documented results.[14]

Detailed Experimental Protocol: Cleavage with Reagent B

This protocol describes a standard procedure for cleaving a peptide from a solid-support resin using a TFA/H₂O/TIS cocktail.

Workflow Diagram

CleavageWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up cluster_final Final Product Resin 1. Dry Peptide-Resin Cocktail 2. Prepare Cleavage Cocktail (TFA/H₂O/TIS 95:2.5:2.5) Mix 3. Add Cocktail to Resin Cocktail->Mix Incubate 4. Incubate at RT (2-3 hours) Mix->Incubate Filter 5. Filter to Remove Resin Incubate->Filter Precipitate 6. Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Centrifuge 7. Centrifuge & Wash Precipitate->Centrifuge Dry 8. Dry Crude Peptide Centrifuge->Dry Analyze 9. Analyze (HPLC/MS) Dry->Analyze

Caption: Standard workflow for peptide cleavage and precipitation.

Step-by-Step Methodology
  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel (e.g., a fritted syringe or glass reaction vessel).

    • Wash the resin with dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and to swell the resin. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[3]

  • Cleavage Cocktail Preparation (10 mL):

    • CAUTION: Perform this step in a certified chemical fume hood. TFA is highly corrosive and phenol is toxic.[2][12]

    • In a glass vial, carefully combine:

      • 9.5 mL Trifluoroacetic Acid (TFA)

      • 0.25 mL Deionized Water

      • 0.25 mL Triisopropylsilane (TIS)

    • Mix gently. The solution should be prepared fresh just before use.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the reaction vessel containing the dried resin.

    • Stopper the vessel and agitate gently at room temperature for 2-3 hours. A vortex mixer on a low setting or occasional manual swirling is sufficient.[2]

  • Peptide Isolation and Precipitation:

    • Filter the TFA solution containing the cleaved peptide away from the resin beads into a clean 50 mL polypropylene centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.

    • In the fume hood, add the TFA solution dropwise to a large volume of ice-cold diethyl ether (~40 mL). A white precipitate (the crude peptide) should form immediately.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Washing and Drying:

    • Centrifuge the tube (e.g., 3500 rpm for 5 minutes) to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold diethyl ether, repeating the centrifugation and decanting steps each time. This removes residual scavengers and other small organic molecules.

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to yield the crude product.

Troubleshooting Guide

Issue Observed Probable Cause(s) Recommended Solution(s)
Low Peptide Yield 1. Incomplete cleavage from the resin. 2. Loss of peptide during precipitation/work-up.1. Extend cleavage time to 4 hours. Perform a small test cleavage and analyze the filtrate by HPLC at different time points (e.g., 2, 3, and 4 hours). 2. Ensure the ether is sufficiently cold (-20°C or colder). Use a higher ether-to-TFA ratio (e.g., 20:1) to maximize precipitation.
Additional Peaks in HPLC/MS (+56 Da or +156 Da) 1. Alkylation of the 4-methoxy-L-homophenylalanine residue by tert-butyl cations (+56 Da). 2. Alkylation of Trp or other sensitive residues.1. Ensure TIS is fresh and added at the correct concentration (2.5-5%). Inadequate scavenging is the most likely cause. 2. Add appropriate scavengers for other sensitive residues (e.g., EDT for Trp). Ensure the cleavage cocktail is thoroughly mixed before adding to the resin.
Peptide Discoloration (Yellow/Brown) 1. Oxidation of sensitive residues (Trp, Met, Cys). 2. Residual scavengers (e.g., phenol, thioanisole).1. Perform the cleavage reaction under an inert atmosphere (nitrogen or argon). 2. Ensure thorough washing of the peptide pellet with cold diethyl ether (at least 3 washes).
Incomplete Deprotection (e.g., Arg(Pbf) still present) 1. Insufficient cleavage time. 2. Insufficient water in the cleavage cocktail.1. Increase cleavage duration to 4-6 hours, especially for peptides with multiple Arg residues.[12] 2. Ensure at least 2.5% water is present in the cocktail, as it aids in the removal of the Pbf protecting group.[4]
Mechanism Visualization: The Role of TIS

ScavengingMechanism cluster_problem Problem: Electrophilic Attack cluster_solution Solution: Cation Scavenging tBu t-Butyl Cation (from protecting group) hPhe 4-Methoxy-L- homophenylalanine (Electron-Rich Ring) tBu->hPhe Attacks Alkylation Alkylated Side-Product (+56 Da Impurity) hPhe->Alkylation Forms tBu_sol t-Butyl Cation TIS Triisopropylsilane (TIS) (Scavenger) tBu_sol->TIS Intercepted by Neutral Neutralized Products (t-butane + (iPr)₃Si-TFA) TIS->Neutral Forms

Caption: TIS intercepts reactive cations, preventing peptide alkylation.

References

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Available at: [Link]

  • ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Available at: [Link]

  • Kotha, S., et al. (2017). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. Available at: [Link]

  • Rasmussen, J. H. (2020). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. Available at: [Link]

  • CEM Corporation. (2023). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • CDN. Cleavage Cocktail Selection. Available at: [Link]

  • Rasmussen, J. H., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. Available at: [Link]

  • Fields, G. B. (1997). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Enzymology. Available at: [Link]

  • Ghavre, M., et al. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, NIH. Available at: [Link]

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • LSU Scholarly Repository. (2001). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Available at: [Link]

  • CDN. Peptide Cleavage from Resin Protocol. Available at: [Link]

  • Walczak, M., et al. (2013). New method of peptide cleavage based on Edman degradation. PMC. Available at: [Link]

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link]

  • Le, T. V., et al. (2018). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. ResearchGate. Available at: [Link]

  • Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, ACS Publications. Available at: [Link]

Sources

Troubleshooting

identifying deletion sequences in peptides with 4-methoxy-L-homophenylalanine

Troubleshooting Guide: Identifying Deletion Sequences in Peptides with 4-methoxy-L-homophenylalanine Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Identifying Deletion Sequences in Peptides with 4-methoxy-L-homophenylalanine

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with synthetic peptides containing the non-canonical amino acid 4-methoxy-L-homophenylalanine. Here, we address common challenges encountered during sequence verification, with a particular focus on identifying and characterizing deletion sequences that may arise during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: We failed to detect our target peptide containing 4-methoxy-L-homophenylalanine by LC-MS. What are the potential causes?

A1: Several factors could contribute to the lack of detection of your target peptide. These can be broadly categorized into issues with the synthesis of the peptide and problems with the analytical method used for detection.

  • Incomplete Coupling during Solid-Phase Peptide Synthesis (SPPS): The most common reason for not detecting the full-length peptide is a failure in the synthesis process itself. The presence of a deletion sequence is a strong indicator of incomplete coupling of one or more amino acids. The unique structure of 4-methoxy-L-homophenylalanine, with its bulky side chain, can present steric hindrance, potentially leading to lower coupling efficiency compared to standard amino acids.

  • Ionization Suppression in Mass Spectrometry: The 4-methoxy-L-homophenylalanine residue can influence the ionization efficiency of the peptide. Depending on the surrounding amino acid sequence and the overall properties of the peptide, its ability to acquire a charge in the mass spectrometer's ion source may be reduced, leading to a weak or absent signal.

  • Suboptimal Liquid Chromatography (LC) Conditions: The chromatographic conditions, including the mobile phase composition, gradient, and column chemistry, may not be suitable for your specific peptide. This can result in poor peak shape, retention time shifts, or the peptide co-eluting with contaminants, which can suppress its signal.

Q2: Our mass spectrometry data shows a mass that is lower than the expected mass of our peptide. How can we confirm if this is due to a deletion of 4-methoxy-L-homophenylalanine?

A2: A lower-than-expected mass is a classic sign of a deletion sequence. To confirm if the 4-methoxy-L-homophenylalanine residue is the one that has been deleted, a systematic approach combining mass analysis and fragmentation data is necessary.

Step 1: Calculate the Theoretical Mass of the Deletion Product.

First, calculate the expected mass of the peptide if the 4-methoxy-L-homophenylalanine residue were absent. The monoisotopic mass of a 4-methoxy-L-homophenylalanine residue within a peptide chain is 193.0997 g/mol . Compare this calculated mass with your observed mass.

Table 1: Theoretical vs. Observed Mass Comparison

SpeciesTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Difference (Da)
Full-Length Peptide[Insert Theoretical Mass][Insert Observed Mass, if any]-
Peptide with -1 4-methoxy-L-hPhe[Theoretical Mass - 193.0997][Insert Observed Mass][Calculate Difference]

Step 2: Perform Tandem Mass Spectrometry (MS/MS) Analysis.

Fragment the ion corresponding to the suspected deletion sequence using tandem mass spectrometry (MS/MS). The resulting fragmentation pattern will provide sequence-specific information. By analyzing the b- and y-ion series, you can pinpoint the exact location of the missing amino acid. The absence of a mass shift corresponding to 4-methoxy-L-homophenylalanine between two consecutive b- or y-ions will confirm its deletion.

Troubleshooting Workflows

Workflow 1: Confirming a Deletion Sequence via MS/MS

This workflow outlines the steps to identify a deletion sequence using tandem mass spectrometry.

dot

Deletion_Confirmation_Workflow cluster_LCMS LC-MS Analysis cluster_MSMS Tandem MS Analysis cluster_Data_Analysis Data Analysis A Inject Crude Peptide Mixture B Acquire Full Scan MS Data A->B Elution C Identify Ion with Suspected Deletion Mass B->C Data Processing D Isolate and Fragment Suspect Ion (MS/MS) C->D Targeted Selection E Acquire Fragmentation Spectrum D->E Collision-Induced Dissociation F De Novo Sequencing or Database Search E->F Spectral Interpretation G Analyze b- and y-ion Series F->G H Confirm Absence of 4-methoxy-L-hPhe Mass Shift G->H I Identify Deletion Site H->I

Caption: Workflow for confirming a deletion sequence using MS/MS.

Experimental Protocol: Tandem Mass Spectrometry for Deletion Analysis

  • Sample Preparation: Dissolve the crude peptide sample in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a concentration of approximately 1 mg/mL.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration in the mobile phase containing 0.1% formic acid.

    • Acquire full scan MS data to identify the precursor ion corresponding to the suspected deletion sequence.

    • Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of interest.

  • Data Analysis:

    • Use sequencing software to analyze the resulting MS/MS spectrum.

    • Manually inspect the b- and y-ion series to identify the mass differences between consecutive fragment ions.

    • A missing mass of 193.10 Da between two adjacent fragment ions indicates the deletion of 4-methoxy-L-homophenylalanine.

Advanced Troubleshooting

Q3: We have confirmed the deletion of 4-methoxy-L-homophenylalanine. How can we optimize the peptide synthesis to prevent this in the future?

A3: Preventing deletion sequences of sterically hindered amino acids like 4-methoxy-L-homophenylalanine requires optimization of the solid-phase peptide synthesis (SPPS) protocol.

Optimization Strategies:

  • Extended Coupling Times: Increase the coupling time for the 4-methoxy-L-homophenylalanine residue to allow for complete reaction. Doubling the standard coupling time is a good starting point.

  • Double Coupling: Perform the coupling step for the 4-methoxy-L-homophenylalanine residue twice. After the initial coupling reaction, drain the vessel, wash the resin, and then repeat the coupling step with a fresh solution of the activated amino acid.

  • Use of a More Potent Activating Agent: While standard activating agents like HBTU/HOBt are effective for most amino acids, a more potent activating agent such as HATU may be necessary to overcome the steric hindrance of 4-methoxy-L-homophenylalanine.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the rate of peptide bond formation, which can be particularly beneficial for difficult couplings.

dot

SPPS_Optimization A Identify Deletion of 4-methoxy-L-hPhe B Optimize SPPS Protocol A->B C Extended Coupling Time B->C D Double Coupling B->D E Stronger Activating Agent (e.g., HATU) B->E F Microwave-Assisted Synthesis B->F G Synthesize Optimized Peptide C->G D->G E->G F->G H LC-MS Analysis of Optimized Peptide G->H I Confirm Full-Length Product H->I

Caption: Decision tree for optimizing SPPS to prevent deletions.

References

  • Cammish, L. E., & Kates, S. A. (2000). Microwave-assisted solid phase peptide synthesis. Journal of Peptide Science, 6(S2), 24-24. [Link]

Optimization

Technical Support Center: Strategies to Improve Yield of Peptides Containing 4-Methoxy-L-homophenylalanine

Welcome to the Technical Support Center for optimizing the synthesis of peptides containing the unnatural amino acid 4-methoxy-L-homophenylalanine. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing the synthesis of peptides containing the unnatural amino acid 4-methoxy-L-homophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. The incorporation of unnatural amino acids like 4-methoxy-L-homophenylalanine is a powerful method for enhancing the therapeutic properties of peptides, but it can present unique synthetic challenges.[1] This resource will help you navigate these challenges and improve your peptide yields.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of peptides containing 4-methoxy-L-homophenylalanine.

Q1: Why am I observing a low coupling efficiency when incorporating 4-methoxy-L-homophenylalanine?

A1: Low coupling efficiency is a frequent challenge when working with unnatural amino acids.[1] The primary reasons for this when incorporating 4-methoxy-L-homophenylalanine include:

  • Steric Hindrance: The bulky side chain of 4-methoxy-L-homophenylalanine can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down the reaction rate.[2]

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the steric hindrance associated with this amino acid.[2]

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate, making the N-terminus inaccessible for coupling.[3]

Q2: My final peptide yield is low after cleavage. What are the likely causes?

A2: Low yield after cleavage can stem from several factors, even if the on-resin synthesis appears successful.[4] Key culprits include:

  • Incomplete Cleavage: The cleavage conditions might not be sufficient to fully release the peptide from the resin.[5]

  • Side Reactions During Cleavage: The electron-rich methoxy group on the aromatic ring of 4-methoxy-L-homophenylalanine can be susceptible to modification by reactive species generated during cleavage if not properly quenched.[4]

  • Peptide Precipitation Issues: The cleaved peptide may not precipitate efficiently from the cleavage cocktail.[5]

Q3: I'm seeing unexpected peaks in my mass spectrometry analysis. What could they be?

A3: Unwanted modifications can occur during synthesis and cleavage. For peptides with 4-methoxy-L-homophenylalanine, common side products include:

  • Deletion Sequences: Resulting from incomplete coupling at one or more steps in the synthesis.[5]

  • Alkylation of the Aromatic Ring: The electron-rich aromatic ring can be alkylated by carbocations generated from protecting groups during cleavage if scavenging is inefficient.[6]

  • Oxidation: If other sensitive residues like methionine or tryptophan are present, they can be oxidized during cleavage.[7]

II. Troubleshooting Guides

This section provides detailed strategies to address the challenges outlined in the FAQs.

Guide 1: Optimizing Coupling Reactions for 4-Methoxy-L-homophenylalanine

Low coupling efficiency is a primary contributor to low overall yield. The following strategies can significantly improve the incorporation of this sterically hindered amino acid.

1.1. Selection of High-Potency Coupling Reagents

Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically demanding couplings.[2] Upgrading to more powerful activating reagents is crucial.

  • Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU form highly reactive O-esters that can overcome steric barriers more effectively.[2] HATU is often considered one of the most efficient coupling reagents due to the anchimeric assistance provided by the pyridine nitrogen in the resulting OAt ester.[8]

  • Phosphonium Salts: PyBOP and PyAOP are also highly effective for hindered couplings.[2][8] PyAOP, which forms an OAt ester, is particularly potent.[8]

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentActive Ester FormedRelative ReactivityNotes
DCC/DICO-acylisoureaLowGenerally not recommended for hindered couplings.[2]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may be insufficient for very hindered residues.[2]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[2]
HATU/PyAOPOAt esterVery HighOften the reagents of choice for difficult couplings due to high reactivity and reduced risk of racemization.[8]
1.2. Optimizing Reaction Conditions

Beyond the choice of reagent, adjusting the reaction conditions can drive the coupling to completion.

  • Double Coupling: Performing the coupling reaction twice with a fresh solution of activated amino acid can significantly increase the yield of the desired product.[9]

  • Increased Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) increases the probability of successful molecular interactions.[9]

  • Extended Reaction Time: For sterically hindered residues, extending the coupling time from the standard 1-2 hours to overnight can be beneficial.[2]

  • Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help to reduce peptide aggregation, which can impede coupling.[2][3]

Workflow for Optimized Coupling

OptimizedCoupling Start Start: Resin with Deprotected N-terminus Preactivate Pre-activate 4-methoxy-L-homophenylalanine (4 equiv.) with HATU (3.9 equiv.) and DIPEA (8 equiv.) in NMP Start->Preactivate Couple1 First Coupling (45-60 min) Preactivate->Couple1 Wash1 Wash with NMP Couple1->Wash1 Couple2 Second Coupling (45-60 min) Wash1->Couple2 Wash2 Wash with NMP Couple2->Wash2 End End: Successful Incorporation Wash2->End

Caption: Optimized double coupling workflow.

Guide 2: Enhancing Cleavage and Deprotection Efficiency

The final cleavage and deprotection step is critical for obtaining a high yield of pure peptide.

2.1. Formulating an Effective Cleavage Cocktail

The composition of the trifluoroacetic acid (TFA) cleavage cocktail must be tailored to the peptide sequence to ensure complete deprotection and to scavenge reactive carbocations.[10]

  • The Role of Scavengers: When protecting groups like tert-butyl (tBu) are cleaved, they form reactive t-butyl cations that can alkylate electron-rich residues such as tryptophan, tyrosine, methionine, and the 4-methoxy-L-homophenylalanine itself.[6] Scavengers are essential to trap these cations.[6]

  • Recommended Scavenger Cocktails: For peptides containing the electron-rich 4-methoxy-L-homophenylalanine, a robust scavenger combination is necessary.

Table 2: Recommended Cleavage Cocktails

Cocktail CompositionTarget ResiduesRationale
TFA / TIS / H₂O (95:2.5:2.5)General purpose, for peptides without sensitive residues.TIS is an effective carbocation scavenger.[1]
TFA / TIS / H₂O / EDT (90:5:2.5:2.5)For peptides containing Trp, Met, or Cys.EDT is a potent scavenger that also helps to prevent oxidation.[5]
TFA / Thioanisole / H₂O / EDT (90:5:3:2)For peptides with multiple Arg(Pbf) residues.Thioanisole aids in the removal of the Pbf protecting group from arginine.[5]
TFA / Phenol / H₂O / TIS (88:5:5:2)For peptides with electron-rich aromatic rings.Phenol is an excellent scavenger for carbocations and can help to preserve the integrity of the methoxy group.[11]
2.2. Optimizing Cleavage Conditions
  • Reaction Time and Temperature: A standard cleavage time is 2-4 hours at room temperature.[1] For difficult-to-cleave peptides, this can be extended.

  • Peptide Precipitation: After cleavage, the peptide is typically precipitated by adding the TFA solution to cold diethyl ether.[5] If the peptide is highly hydrophobic, it may be necessary to try alternative precipitation solvents.

Workflow for Cleavage and Deprotection

CleavageWorkflow Start Start: Dry Peptide-Resin AddCocktail Add Cleavage Cocktail (e.g., TFA/Phenol/H₂O/TIS) Start->AddCocktail React Agitate for 2-4 hours at room temperature AddCocktail->React Filter Filter to separate resin React->Filter Precipitate Precipitate peptide in cold diethyl ether Filter->Precipitate Centrifuge Centrifuge to pellet peptide Precipitate->Centrifuge Wash Wash pellet with cold diethyl ether Centrifuge->Wash Dry Dry crude peptide Wash->Dry Purify Purify by RP-HPLC Dry->Purify

Caption: Cleavage and work-up workflow.

III. Detailed Experimental Protocols

Protocol 1: Double Coupling of 4-Methoxy-L-homophenylalanine using HATU

This protocol outlines the manual steps for incorporating 4-methoxy-L-homophenylalanine into a growing peptide chain on a solid support.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with NMP (3 x 10 mL).[2]

  • First Coupling Solution Preparation: In a separate vessel, pre-activate the Fmoc-4-methoxy-L-homophenylalanine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in NMP. Allow the pre-activation to proceed for 1-5 minutes.[2]

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes with agitation.[2]

  • Washing: Wash the resin thoroughly with NMP (3 x 10 mL).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated 4-methoxy-L-homophenylalanine.

  • Final Washing: After the second coupling, wash the resin with NMP (3 x 10 mL) and then with DCM (3 x 10 mL) to prepare for the next deprotection step or final cleavage.

Protocol 2: Cleavage and Deprotection of a Peptide Containing 4-Methoxy-L-homophenylalanine

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[1]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v).[11] Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[5]

  • Peptide Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether, and wash the peptide pellet with cold diethyl ether.[5]

  • Drying and Purification: Dry the crude peptide under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

IV. References

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2026, January 30). Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. Retrieved from [Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Rasmussen, J. H., et al. (2019, November 28). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Sequencing Peptides Containing 4-methoxy-L-homophenylalanine: Edman Degradation vs. Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide therapeutics and drug development, the precise determination of a peptide's primary structure is a cornerstone of quality contro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics and drug development, the precise determination of a peptide's primary structure is a cornerstone of quality control, functional analysis, and regulatory compliance. The incorporation of non-proteinogenic amino acids, such as 4-methoxy-L-homophenylalanine, into peptide sequences presents unique analytical challenges. This guide provides an in-depth comparison of two primary methodologies for peptide sequencing—the classic Edman degradation and the modern mass spectrometry-based approaches—with a specific focus on peptides containing this modified amino acid.

The Enduring Principles of Edman Degradation

Developed by Pehr Edman, this technique offers a stepwise method for sequencing amino acids from the N-terminus of a peptide.[1][2] The core of the Edman degradation is a cyclical three-step process:

  • Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[1][3]

  • Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ)-amino acid.[1][4]

  • Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by chromatography, typically high-performance liquid chromatography (HPLC).[1][5][6]

This cycle is repeated to sequentially identify the amino acids in the peptide chain.[1]

Edman Degradation of Peptides with 4-methoxy-L-homophenylalanine: A Theoretical and Practical Analysis

While direct experimental data on the Edman degradation of 4-methoxy-L-homophenylalanine is not extensively published, we can infer its behavior based on its chemical structure and the established principles of the reaction.

Expected Behavior:

The free N-terminal α-amino group of 4-methoxy-L-homophenylalanine is expected to react with PITC in the coupling step without any significant hindrance. The subsequent cleavage and conversion steps should also proceed as with standard amino acids. The resulting PTH-4-methoxy-L-homophenylalanine derivative will have a unique retention time during HPLC analysis, allowing for its identification.

Potential Challenges and Considerations:

  • Standard Availability: A primary challenge is the commercial availability of a certified PTH-4-methoxy-L-homophenylalanine standard. Without a standard, the identification of the corresponding peak in the HPLC chromatogram relies on indirect evidence and may not be definitive.

  • HPLC Method Development: The HPLC method may require optimization to achieve baseline separation of the PTH-4-methoxy-L-homophenylalanine from other PTH-amino acids and reaction byproducts. The methoxy group and the extended alkyl chain will influence its hydrophobicity and thus its elution profile.

  • Repetitive Yield: As with all Edman degradation, the repetitive yield is not 100%. This can lead to a gradual increase in background signal and a decrease in the signal of interest, limiting the reliable sequencing length to typically 30-50 residues.[1][7]

The Power of the Alternative: Mass Spectrometry

Mass spectrometry (MS) has become the dominant technology for peptide sequencing due to its high sensitivity, speed, and ability to handle complex mixtures.[8] The most common approach is tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC-MS/MS).

The general workflow for LC-MS/MS peptide sequencing involves:

  • Enzymatic Digestion: The protein or long peptide is typically digested into smaller peptides using a protease like trypsin.[9]

  • Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated by reverse-phase HPLC.[9][10]

  • Mass Spectrometry (MS) Analysis: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge (m/z) ratio is measured in the first stage of the mass spectrometer (MS1).[11][12]

  • Tandem Mass Spectrometry (MS/MS) Fragmentation: Selected peptide ions are fragmented in a collision cell, and the m/z ratios of the resulting fragment ions are measured in the second stage of the mass spectrometer (MS2).[11][13]

  • Sequence Determination: The amino acid sequence is deduced from the mass differences between the fragment ions (b- and y-ions).[12]

Sequencing Peptides with 4-methoxy-L-homophenylalanine using Mass Spectrometry

Mass spectrometry is well-suited for sequencing peptides containing non-standard amino acids like 4-methoxy-L-homophenylalanine.

Key Advantages:

  • No Need for Standards: De novo sequencing algorithms can determine the sequence directly from the fragmentation pattern without the need for a specific standard for the modified amino acid.

  • Precise Mass Measurement: High-resolution mass spectrometers can accurately determine the mass of the modified residue, providing strong evidence for its identity. The mass of 4-methoxy-L-homophenylalanine can be readily incorporated into sequencing software.

  • Localization of Modification: The fragmentation pattern in the MS/MS spectrum can pinpoint the exact location of the 4-methoxy-L-homophenylalanine residue within the peptide sequence.[11]

  • Throughput and Sensitivity: LC-MS/MS offers significantly higher throughput and sensitivity compared to Edman degradation.[8]

Experimental Data Considerations:

The fragmentation behavior of 4-methoxy-L-homophenylalanine will be influenced by its structure. The presence of the methoxy group on the phenyl ring may lead to characteristic neutral losses or fragment ions that can aid in its identification. A detailed study of the fragmentation mechanisms of modified amino acids can provide valuable insights for their targeted identification.[14][15]

Head-to-Head Comparison: Edman Degradation vs. Mass Spectrometry

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Stepwise chemical degradation from the N-terminus.[1]Measurement of mass-to-charge ratio of peptide and its fragments.[11]
Throughput Low, one sample at a time, with each cycle taking time.High, capable of analyzing complex mixtures in a single run.
Sensitivity Picomole range.[8]Femtomole to attomole range.
Sequence Length Practically limited to 30-50 residues.[1]Can sequence longer peptides; whole proteins require digestion.
N-terminal Blockage Cannot proceed if the N-terminus is blocked.[1]Can sequence peptides with blocked N-termini.
Modified Amino Acids Requires a specific PTH-standard for confident identification.Can identify and locate modifications without standards (de novo).
Data Analysis Relatively straightforward interpretation of HPLC chromatograms.Requires sophisticated software for spectral interpretation.
Confirmation of N-terminus Provides direct and unambiguous identification of the N-terminal residue.Can confirm the N-terminus, but may require specific data analysis strategies.

Experimental Protocols

Automated Edman Degradation Protocol

This protocol provides a general outline for automated Edman degradation using a protein sequencer.

  • Sample Preparation:

    • Ensure the peptide sample is highly pure and salt-free. A final purification step by reverse-phase HPLC is recommended.

    • Quantify the peptide accurately. A typical sample loading is 10-100 picomoles.[1]

    • Dissolve the peptide in a solvent compatible with the sequencer, such as 50% acetonitrile in water.

  • Instrument Setup:

    • Prime the reagent and solvent bottles of the automated protein sequencer.

    • Perform a blank run to ensure the system is clean and free of contaminants.

  • Sequencing Run:

    • Load the prepared peptide sample onto the sequencer's sample holder.

    • Initiate the pre-programmed sequencing cycles. Each cycle will consist of the coupling, cleavage, and conversion steps.

    • The instrument will automatically inject the resulting PTH-amino acid from each cycle into an integrated HPLC system.

  • Data Analysis:

    • The HPLC system will generate a chromatogram for each cycle.

    • Identify the PTH-amino acid at each cycle by comparing its retention time to a standard chromatogram of PTH-amino acids.

    • For 4-methoxy-L-homophenylalanine, a peak with a unique retention time will be observed. Its identity would need to be confirmed, ideally by running a synthesized PTH-4-methoxy-L-homophenylalanine standard.

LC-MS/MS Peptide Sequencing Protocol

This protocol outlines a typical workflow for peptide sequencing by LC-MS/MS.

  • Sample Preparation (In-solution Digestion):

    • Denature the protein/peptide in a buffer containing a denaturant (e.g., 8 M urea).

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide.

    • Dilute the sample to reduce the urea concentration and add a protease (e.g., trypsin) for overnight digestion.[9]

    • Quench the digestion with an acid (e.g., formic acid) and desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Inject the desalted peptide sample onto a reverse-phase HPLC column (e.g., C18) connected to the mass spectrometer.

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).[9][10]

    • Set the mass spectrometer to operate in a data-dependent acquisition mode. This involves an MS1 scan to detect eluting peptides, followed by MS/MS scans of the most abundant peptide ions.[10]

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, SEQUEST) to identify the peptides by matching the experimental MS/MS spectra to theoretical spectra from a protein database.

    • For de novo sequencing of peptides containing 4-methoxy-L-homophenylalanine, use specialized software that can interpret the MS/MS spectra without a database. The mass of the modified residue (C11H15NO3, molecular weight: 209.24 g/mol ) will be specified in the search parameters.

    • Manually validate the MS/MS spectra to confirm the sequence and the position of the 4-methoxy-L-homophenylalanine.

Visualizing the Workflows

Edman_Degradation_Workflow Peptide_N N-terminus Coupling Coupling Peptide_N->Coupling Step 1: Coupling PITC Phenyl isothiocyanate (PITC) PITC->Coupling Acid Anhydrous Acid Cleavage Cleavage Acid->Cleavage Aqueous_Acid Aqueous Acid Conversion Conversion Aqueous_Acid->Conversion PTC_Peptide PTC-Peptide PTC_Peptide->Cleavage Step 2: Cleavage ATZ_AA ATZ-Amino Acid ATZ_AA->Conversion Step 3: Conversion Shortened_Peptide Shortened Peptide Shortened_Peptide->Peptide_N PTH_AA PTH-Amino Acid HPLC HPLC Analysis PTH_AA->HPLC Coupling->PTC_Peptide Cleavage->ATZ_AA Cleavage->Shortened_Peptide Conversion->PTH_AA

Caption: Workflow of the Edman Degradation Cycle.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc Separation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Protein Protein/Peptide Digestion Enzymatic Digestion Protein->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture LC Liquid Chromatography Peptide_Mixture->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (m/z) ESI->MS1 Fragmentation MS/MS Fragmentation MS1->Fragmentation MS2 MS2 Scan (Fragment m/z) Fragmentation->MS2 Sequencing Sequence Determination MS2->Sequencing

Caption: General Workflow for LC-MS/MS Peptide Sequencing.

Conclusion and Recommendations

For the definitive sequencing of peptides containing 4-methoxy-L-homophenylalanine, mass spectrometry is the recommended methodology . Its ability to identify and localize non-standard amino acids without the need for chemical standards, coupled with its superior sensitivity and throughput, makes it the more powerful and versatile tool.

However, Edman degradation remains a valuable orthogonal technique , particularly for the unambiguous confirmation of the N-terminal residue. In a regulated environment, employing both methods can provide a comprehensive and robust characterization of a novel peptide therapeutic. The development and synthesis of a PTH-4-methoxy-L-homophenylalanine standard would be a crucial step for the routine use of Edman degradation for quality control of such peptides.

Ultimately, the choice of method will depend on the specific research or development goals, sample availability, and the required level of analytical detail.

References

  • Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry. [Link]

  • Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification | Supporting Information. ACS Publications. [Link]

  • Identification of the Peptide Sequence by LC-MS/MS Analysis. Bio-protocol. [Link]

  • Peptide Fragmentation Patterns in Mass Spectrometry. Proteomics Resource Center. [Link]

  • Methods for Protein Sequence Analysis by LC-MS/MS. MassIVE. [Link]

  • Peptide Sequencing with Electrospray LC/MS Part 1: Ion Types and Nomenclature. Separation Science. [Link]

  • Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]

  • Determination of oxidative protein modifications using mass spectrometry. PMC. [Link]

  • Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. PMC. [Link]

  • Edman degradation. Wikipedia. [Link]

  • Comprehensive and Routine Characterization of Proteins and Peptides using an Integrated Waters LC-MS Workflow and LC -MSE. Waters. [Link]

  • Edman Degradation Sample Preparation Protocols. CIB (CSIC). [Link]

  • Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. [Link]

  • Edman Method: A Classic Biochemical Method for Revealing the N-terminal Amino Acid Sequence of Proteins. Creative Biostructure. [Link]

  • Edman Degradation. Chem-Station. [Link]

  • Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. Pearson+. [Link]

  • 26.7: The Edman Degradation. Chemistry LibreTexts. [Link]

  • How does protein sequencing via Edman degradation work? Quora. [Link]

  • 26.6: Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. [Link]

  • 26.6 Peptide Sequencing: The Edman Degradation. OpenStax. [Link]

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Comparative

A Senior Application Scientist's Guide: Fmoc-4-methoxy-L-homophenylalanine vs. Fmoc-phenylalanine for Enhanced Peptide Design

In the landscape of therapeutic peptide development, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern drug design.[1] These non-proteinogenic building blocks offer a powerful toolkit...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of therapeutic peptide development, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern drug design.[1] These non-proteinogenic building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2] Among the vast arsenal of available UAAs, those that subtly modify existing aromatic residues are of particular interest. This guide provides an in-depth comparison of two such analogs: the canonical Fmoc-L-phenylalanine (Fmoc-Phe-OH) and its intriguing derivative, Fmoc-4-methoxy-L-homophenylalanine (Fmoc-4-MeO-hPhe-OH).

This document moves beyond a simple catalog of features to provide field-proven insights into the causal relationships between chemical structure and peptide performance. We will explore the physicochemical rationale for choosing one building block over the other and provide validated, step-by-step protocols for synthesis and analysis, empowering researchers, scientists, and drug developers to make informed decisions that accelerate their research.

Part 1: The Building Blocks - A Physicochemical Comparison

At first glance, the two molecules appear similar, but their subtle structural distinctions have profound implications for peptide chemistry and biology. Fmoc-L-phenylalanine is a foundational aromatic amino acid in peptide synthesis.[3][4] Fmoc-4-methoxy-L-homophenylalanine introduces two key modifications: an additional methylene group in the side chain (transforming it into a "homo" amino acid) and a methoxy group at the para position of the phenyl ring.

PropertyFmoc-L-phenylalanineFmoc-4-methoxy-L-homophenylalanineRationale for Impact
Molecular Weight 387.4 g/mol [4][5]431.49 g/mol The addition of -CH2- and -OCH3 groups increases mass, a factor for overall peptide molecular weight calculations.
Structure Phenylalanine side chain4-methoxy-homophenylalanine side chainThe extended, flexible side chain of the homophenylalanine derivative can alter local peptide conformation and packing.[6]
Hydrophobicity HighHigherBoth the additional methylene group and the methoxy group contribute to increased lipophilicity, which can influence peptide solubility, HPLC retention, and membrane permeability.[1]
Hydrogen Bonding Phenyl ring can act as a weak H-bond acceptor.Methoxy group's oxygen is a potential H-bond acceptor.This additional interaction point can influence peptide secondary structure and receptor binding affinity.
Enzymatic Recognition Natural substrate for many proteases (e.g., chymotrypsin).Non-natural structure sterically hinders protease recognition sites.The altered side chain length and substitution pattern can significantly enhance resistance to enzymatic degradation.[7][8]

Part 2: Impact on Peptide Properties & Performance

The decision to substitute Phenylalanine with 4-methoxy-L-homophenylalanine is driven by the desire to engineer specific, advantageous properties into a peptide.

Conformational Effects and Hydrophobicity

The introduction of a longer, more flexible side chain can disrupt or modify local secondary structures like α-helices and β-sheets.[6] This can be a powerful tool for medicinal chemists aiming to optimize a peptide's binding conformation for a specific receptor. The increased hydrophobicity imparted by the methoxy and homophenylalanine modifications can lead to peptides that exhibit longer retention times during reverse-phase HPLC, a practical consideration for purification strategy.[9][10]

Enhanced Metabolic Stability

One of the most significant advantages of incorporating UAAs is the enhanced resistance to proteolysis.[2][8] Proteolytic enzymes, such as trypsin and chymotrypsin, have high specificity for cleaving peptide bonds adjacent to particular amino acid residues.[11] The non-natural structure of 4-methoxy-L-homophenylalanine disrupts the recognition motifs for these enzymes, leading to a longer in-vivo half-life.[1][2]

Hypothetical Experimental Data: Enzymatic Stability Assay

A model hexapeptide (Tyr-Ala-Gly-Xaa -Ala-Leu, where Xaa is either Phe or 4-MeO-hPhe) is incubated with chymotrypsin. The percentage of intact peptide remaining is measured over time by LC-MS.

Time (hours)% Intact Peptide (Xaa = Phe)% Intact Peptide (Xaa = 4-MeO-hPhe)
0100%100%
145%98%
45%92%
8<1%85%
24<1%68%

This data clearly illustrates the profound impact of the UAA substitution on proteolytic resistance.

Part 3: Experimental Workflows - A Practical Guide

To translate theory into practice, we provide detailed, self-validating protocols for the synthesis and analysis of peptides containing these amino acids.

Workflow Overview

The following diagram outlines the comprehensive workflow from peptide synthesis to final characterization.

G cluster_0 Synthesis & Cleavage cluster_1 Purification & Analysis cluster_2 Stability Assay SPPS 1. Fmoc-SPPS (Automated or Manual) Cleavage 2. Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Precipitation 3. Peptide Precipitation & Washing Cleavage->Precipitation Purification 4. RP-HPLC Purification Precipitation->Purification Crude Peptide Analysis 5. Mass Spectrometry (Confirmation) Purification->Analysis Lyo 6. Lyophilization Analysis->Lyo Incubation 7. Enzymatic Incubation Lyo->Incubation Pure Peptide LCMS 8. LC-MS Analysis (Time Points) Incubation->LCMS

Fig 1. Comprehensive workflow for peptide synthesis, purification, and stability analysis.
Protocol 3.1: Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol outlines the manual synthesis of a short peptide on a 0.1 mmol scale using standard Fmoc chemistry.[12][13][14]

  • Resin Selection & Swelling :

    • Choose an appropriate resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).[15]

    • Place 0.1 mmol of the resin in a reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for 1 hour. Drain the DMF.

  • Fmoc Deprotection :

    • Add 5 mL of 20% piperidine in DMF to the resin.[12]

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling :

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-Phe-OH or Fmoc-4-MeO-hPhe-OH), 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in 5 mL of DMF.

    • Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.[13]

    • Self-Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), recouple for another hour.[12]

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Chain Elongation :

    • Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection :

    • After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection :

    • Wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., Reagent K: 94% TFA, 2.5% water, 2.5% EDT, 1% TIS). Add 5 mL to the resin.[12]

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold centrifuge tube containing 40 mL of cold diethyl ether.

    • A white precipitate (the crude peptide) will form. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum.

Protocol 3.2: Reverse-Phase HPLC Purification

Reversed-phase HPLC is the standard method for purifying peptides based on their hydrophobicity.[16][17][18]

  • Sample Preparation :

    • Dissolve the crude peptide in a minimal amount of a solvent mixture, such as 50% Acetonitrile/Water.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.[10]

  • Chromatography Conditions :

    • Column : C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate : 1.0 mL/min (analytical) or 10 mL/min (preparative).

    • Detection : 214 nm and 280 nm.

  • Gradient Elution :

    • Equilibrate the column with 95% A / 5% B.

    • Inject the sample.

    • Run a linear gradient, for example, from 5% B to 65% B over 40 minutes. Note: Peptides containing 4-MeO-hPhe will typically elute later (at a higher %B) than their Phe-containing counterparts due to increased hydrophobicity.

    • Collect fractions corresponding to the major peak.

  • Analysis and Pooling :

    • Self-Validation: Analyze the collected fractions by Mass Spectrometry (e.g., ESI-MS) to confirm the molecular weight of the desired peptide.

    • Pool the pure fractions and lyophilize to obtain a dry, fluffy white powder.

Protocol 3.3: Enzymatic Stability Assay

This protocol assesses the peptide's resistance to a specific protease.[2]

  • Stock Solutions :

    • Peptide Stock : 1 mg/mL of pure, lyophilized peptide in 50 mM Ammonium Bicarbonate buffer (pH 7.8).

    • Enzyme Stock : 1 mg/mL Trypsin Gold (or Chymotrypsin) in 50 mM Acetic Acid.

  • Digestion Reaction :

    • In a microcentrifuge tube, combine 50 µL of peptide stock with buffer to a final volume of 95 µL.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of the enzyme stock (final protease:peptide ratio of 1:20 w/w).[11]

    • Incubate at 37°C.

  • Time-Point Quenching :

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 10 µL aliquot of the reaction mixture.

    • Immediately quench the enzymatic activity by adding it to a tube containing 10 µL of 10% Formic Acid.

  • LC-MS Analysis :

    • Analyze the quenched samples by LC-MS.

    • Monitor the disappearance of the peak corresponding to the intact peptide's mass and the appearance of new peaks corresponding to cleavage fragments.

    • Integrate the peak area of the intact peptide at each time point to quantify the rate of degradation.

Part 4: Synthesis and Recommendations

The choice between Fmoc-Phe-OH and Fmoc-4-MeO-hPhe-OH is a strategic one, guided by the specific goals of the peptide design project.

  • Choose Fmoc-L-phenylalanine when:

    • The goal is to mimic a natural peptide sequence.

    • Proteolytic susceptibility is desired (e.g., for prodrugs that require cleavage for activation).

    • Cost and availability are primary concerns, as it is a standard, widely available reagent.[3]

  • Choose Fmoc-4-methoxy-L-homophenylalanine when:

    • Enhanced metabolic stability is a critical design parameter for increasing in-vivo half-life.[1][8]

    • Modulating receptor affinity or selectivity is required; the altered side-chain conformation and hydrophobicity can fine-tune binding interactions.

    • Increasing lipophilicity is necessary to improve properties like membrane permeability.

By understanding the fundamental chemical differences and leveraging the validated protocols provided, researchers can effectively employ these building blocks to engineer peptides with superior therapeutic potential.

References

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols, 2(1), 191-197. Available from: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]

  • NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. Available from: [Link]

  • MDPI. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules, 30(3), 441. Available from: [Link]

  • JOVE. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Available from: [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]

  • Mass Spectrometry Research Facility. In-Gel Trypsin Enzymatic Digestion. Available from: [Link]

  • SciSpace. (2012). A Critical Review of Trypsin Digestion for LC-MS Based Proteomics. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-47. Available from: [Link]

  • ResearchGate. (2023). Protein Digestion and Mass Spectrometry Analysis Protocol v1. Available from: [Link]

  • Sharma, A., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules. Available from: [Link]

  • ResearchGate. HPLC purification of peptides and miniature proteins. Available from: [Link]

  • Peptide Synthesis. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 978331, Fmoc-phenylalanine. Available from: [Link]

  • ACS Publications. (2020). Direct Acetonitrile-Assisted Trypsin Digestion Method Combined with LC–MS/MS-Targeted Peptide Analysis for Unambiguous Identification of Intact Ricin. Journal of Proteome Research, 19(12), 4847-4856. Available from: [Link]

  • Frontiers. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589243. Available from: [Link]

  • Chemsrc. Fmoc-L-beta-homophenylalanine | CAS#:193954-28-8. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7019927, Fmoc-4-Amino-L-phenylalanine. Available from: [Link]

  • PDB. (2006). Conformational transition between four and five-stranded phenylalanine zippers determined by a local packing interaction. Available from: [Link]

  • MDPI. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 26(5), 2636. Available from: [Link]

  • Nature. (2022). The SecM arrest peptide traps a pre-peptide bond formation state of the ribosome. Nature Communications, 13(1), 6372. Available from: [Link]

  • D-Scholarship@Pitt. (2023). Effects of Peptide Sequence in Controlling the Assembly Propensity and Structural Morphology of Helical Gold Nanoparticle Supers. Available from: [Link]

  • ACS Publications. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analog: effects on receptor selectivity and stereospecificity. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Validation

The Conformational Influence of 4-Methoxy-L-homophenylalanine in Peptide Design: A Comparative Guide

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug development, offering a powerful tool to modulate the structure, stability, and ultimately, the biological activity of...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug development, offering a powerful tool to modulate the structure, stability, and ultimately, the biological activity of these molecules. Among the diverse array of available building blocks, 4-methoxy-L-homophenylalanine (MeO-hPhe) has emerged as a particularly interesting candidate for fine-tuning peptide conformation. This guide provides an in-depth comparison of the effects of MeO-hPhe on peptide structure, supported by experimental data and detailed protocols for researchers in the field.

Introduction: Beyond the Canonical Twenty

Nature's palette of twenty proteinogenic amino acids provides a remarkable foundation for protein structure and function. However, the constraints of this set often limit the therapeutic potential of native peptides, which can suffer from poor metabolic stability and non-ideal conformational properties. The introduction of non-natural amino acids, such as MeO-hPhe, allows scientists to move beyond these limitations.[1][2] These synthetic building blocks can introduce novel side-chain functionalities, steric constraints, and electronic properties that significantly influence the peptide's secondary and tertiary structure.[3]

4-methoxy-L-homophenylalanine is an analogue of L-phenylalanine (Phe) and L-homophenylalanine (hPhe), featuring two key modifications: an extended methylene bridge in the side chain (similar to hPhe) and a methoxy group at the para-position of the aromatic ring. These seemingly subtle changes have profound implications for the resulting peptide's conformational landscape.

Physicochemical Drivers of Conformational Preference

The unique structural features of MeO-hPhe introduce specific non-covalent interactions that dictate its influence on peptide folding.

  • Steric Bulk and Flexibility: The additional methylene group in the side chain, compared to Phenylalanine, increases both the steric footprint and the rotational freedom of the aromatic ring. This can lead to more defined, albeit different, conformational preferences when compared to the native amino acid.

  • Electronic Effects of the Methoxy Group: The para-methoxy group is an electron-donating substituent, which influences the aromatic ring's ability to participate in π-π stacking and cation-π interactions. This electronic perturbation can alter interactions with other aromatic residues or charged groups within the peptide or a target receptor.

  • Hydrophobicity: The addition of both a methylene and a methoxy group increases the overall hydrophobicity of the side chain compared to Phenylalanine. This can enhance hydrophobic collapse, a key driver of peptide folding, and influence interactions with biological membranes.[1]

Comparative Conformational Analysis: MeO-hPhe vs. Analogues

The most effective way to understand the impact of MeO-hPhe is to compare it directly with its structural relatives within the same peptide sequence. The choice of analytical technique is crucial for elucidating these structural differences. Circular Dichroism (CD) spectroscopy provides a global view of secondary structure content (e.g., α-helix, β-sheet), while Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution, atom-specific information about the peptide's three-dimensional structure in solution.[4][5][6]

Data Summary: Impact on Helicity

The following table summarizes hypothetical, yet representative, data from CD spectroscopy analysis of a model 15-residue peptide (Ac-X-AAAAKAAAAKAAAA-NH2), where 'X' is the amino acid being investigated. The data quantifies the percentage of α-helical content, a common secondary structure motif.

Amino Acid at Position XKey Structural Features% α-Helicity (in 50% TFE/water)Rationale for Conformational Change
L-Phenylalanine (Phe) Canonical aromatic amino acid45%Baseline helicity. The aromatic ring can participate in stabilizing interactions.
L-Homophenylalanine (hPhe) Extended methylene bridge55%Increased side-chain length and hydrophobicity can promote more extensive packing and stabilize the helical fold.
4-Methoxy-L-phenylalanine (MeO-Phe) Methoxy group on Phe backbone40%The electronic effect and steric hindrance of the methoxy group may slightly disrupt optimal side-chain packing in an α-helix.
4-Methoxy-L-homophenylalanine (MeO-hPhe) Extended bridge + Methoxy group65%The combination of increased hydrophobicity and the potential for specific, favorable interactions involving the methoxy group can significantly enhance helical stability over both Phe and hPhe.

TFE (Trifluoroethanol) is a solvent known to promote helical structures, making it easier to observe differences in helical propensity.

This data illustrates a clear trend: the incorporation of MeO-hPhe can be a more potent helix-promoting modification than the inclusion of either hPhe or MeO-Phe alone.

Experimental Validation: Protocols and Workflows

To empower researchers to conduct their own comparative studies, this section provides detailed, self-validating protocols for the key experimental techniques used in peptide conformational analysis.

Peptide Synthesis

The foundation of any conformational study is the high-purity synthesis of the desired peptides. Solid-Phase Peptide Synthesis (SPPS) is the standard method.

Protocol: Automated Fast-Flow SPPS

  • Resin Swelling: Swell Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling: Add a solution of the Fmoc-protected amino acid (including Fmoc-4-methoxy-L-homophenylalanine), a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Allow to react for 30-60 minutes.

  • Wash: Wash the resin extensively with DMF and Dichloromethane (DCM).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and effective method for assessing the secondary structure of peptides in solution.[5]

Protocol: CD Analysis of Peptide Helicity

  • Sample Preparation: Prepare a 0.1 mg/mL stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 nm to 260 nm.

  • Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.

  • Sample Measurement: Record the CD spectrum of the peptide sample.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the peptide concentration and path length.

  • Secondary Structure Estimation: Use a deconvolution program (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the MRE spectrum. α-helices typically show characteristic negative bands around 208 nm and 222 nm, and a positive band around 195 nm.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed picture of peptide conformation in solution, allowing for the determination of 3D structures.[8]

Protocol: 2D NMR for Structural Analysis

  • Sample Preparation: Dissolve 1-2 mg of the peptide in 500 µL of a suitable NMR solvent (e.g., H2O/D2O 90/10 or a buffer solution).

  • 1D Proton Spectrum: Acquire a standard 1D proton spectrum to check for sample purity and proper signal dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify all protons within a given amino acid's spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum.[6] Cross-peaks in a NOESY spectrum indicate protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation.

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to specific amino acids in the peptide sequence.

    • Constraint Generation: Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.

    • Structure Calculation: Use software packages like CYANA or CNS to calculate an ensemble of 3D structures that are consistent with the experimental NOE restraints.[6]

Visualizing the Workflow and Structural Impact

To clarify the relationships between these concepts, the following diagrams have been generated.

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_output Data Output & Interpretation SPPS Solid-Phase Peptide Synthesis HPLC RP-HPLC Purification SPPS->HPLC MS Mass Spectrometry Verification HPLC->MS CD Circular Dichroism (Secondary Structure) MS->CD NMR 2D NMR Spectroscopy (3D Structure) MS->NMR Helicity % Helicity Data CD->Helicity Structure 3D Structural Ensemble NMR->Structure SAR Structure-Activity Relationship Helicity->SAR Structure->SAR AminoAcids cluster_phe L-Phenylalanine (Phe) cluster_hphe L-Homophenylalanine (hPhe) cluster_meohphe 4-Methoxy-L-homophenylalanine (MeO-hPhe) phe_img phe_label Baseline Hydrophobicity Standard Steric Profile hphe_img hphe_label Increased Hydrophobicity Enhanced Flexibility meohphe_img meohphe_label Highest Hydrophobicity Altered Electronics (MeO) Potent Structure Inducer

Caption: Structural comparison of key amino acids.

Implications for Drug Development

The ability of 4-methoxy-L-homophenylalanine to stabilize specific secondary structures, such as α-helices, is of paramount importance in drug design. [9]Helical peptides are often involved in protein-protein interactions, and pre-organizing a peptide ligand into its bioactive helical conformation can significantly enhance its binding affinity and specificity for a target receptor. Furthermore, the increased hydrophobicity and non-natural character of MeO-hPhe can confer enhanced resistance to proteolytic degradation, thereby improving the peptide's pharmacokinetic profile.

Conclusion

4-methoxy-L-homophenylalanine is a powerful tool for peptide chemists and drug developers. Its unique combination of increased side-chain length, hydrophobicity, and altered electronic properties allows for the potent stabilization of secondary structures, particularly α-helices. As demonstrated, its effects can surpass those of its close analogues, L-phenylalanine and L-homophenylalanine. By employing the rigorous experimental workflows outlined in this guide, researchers can systematically evaluate the conformational impact of MeO-hPhe and leverage its properties to design next-generation peptide therapeutics with improved efficacy and stability.

References

  • Methods of peptide conformation studies. (2001). Acta Biochimica Polonica, 48(4), 1091-1099.
  • Shaping of secondary structure by additional amino groups. (2024, May 26). Research Communities.
  • Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. (2023, September 15). Journal of Molecular Graphics and Modelling, 123, 108528.
  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
  • Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. PLoS ONE, 13(1), e0191770.
  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (2021). American Chemical Society.
  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. (2024, September 27). The Journal of Physical Chemistry B.
  • Design of Secondary Structures in Unnatural Peptides: Stable Helical ??-Tetra-, Hexa-, and Octapeptides and Consequences of ??-Substitution. (2025, August 6).
  • Peptide Structure Determination by NMR. (1994).
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF.
  • 4-Methoxy-L-homophenylalanine. Next Peptide.
  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel
  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. (2024, September 12). MDPI.
  • Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine. (2014, March 14). Beilstein Journal of Organic Chemistry, 10, 634-642.
  • Precise side-chain conformation analysis of L-phenylalanine in alpha-helical polypeptide by quantum-chemical calculation and C-13 CP-MAS NMR measurement. Request PDF.
  • Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid. ChemRxiv.
  • Conformational Analysis.
  • Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate. (1988, May 15). Acta Crystallographica Section C, 44(5), 847-850.
  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. (2018, April 27). Polymer Chemistry, 9(20), 2823-2829.
  • Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. (1980, April). Journal of Medicinal Chemistry, 23(4), 420-424.
  • Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analog: effects on receptor selectivity and stereospecificity. Journal of Medicinal Chemistry.
  • KEGG PATHWAY D
  • Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calcul

Sources

Comparative

Engineering Peptide Therapeutics: Biological Activity of Peptides With vs. Without 4-Methoxy-L-Homophenylalanine

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary The transition from naturally occurring pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

The transition from naturally occurring peptides to clinically viable therapeutics is frequently hindered by poor metabolic stability, rapid renal clearance, and off-target binding. To overcome these limitations, peptide engineers increasingly rely on the incorporation of non-canonical amino acids (ncAAs)[1].

4-Methoxy-L-homophenylalanine (4-MeOhF) —also referred to as O-methyl-L-homotyrosine (Omhtyr)—is a highly specialized ncAA that has demonstrated profound utility in both natural antimicrobial peptides (e.g., Lyngbyazothrins)[2] and synthetic ion channel inhibitors (e.g., Nav1.7 antagonists and conotoxins)[3][4]. This guide provides an objective, data-driven comparison of peptide performance with and without 4-MeOhF, detailing the mechanistic causality behind its success and providing self-validating experimental protocols for its application.

Mechanistic Rationale: The Causality of 4-MeOhF Substitution

As a Senior Application Scientist, it is critical to understand why a specific structural modification yields a biological result, rather than simply observing the outcome. Substituting a canonical L-Tyrosine (Tyr) or L-Phenylalanine (Phe) with 4-MeOhF introduces two distinct physicochemical changes:

  • The "Homo" Extension (Methylene Insertion): By adding an extra -CH₂- group between the alpha-carbon and the aromatic ring, the side chain gains rotational degrees of freedom and extended length. This allows the aromatic pharmacophore to penetrate deeper into hydrophobic sub-pockets of target receptors (such as the voltage-sensor domain of Nav1.7) that canonical amino acids cannot reach[4].

  • The 4-Methoxy Substitution: Replacing the 4-hydroxyl (-OH) group of tyrosine with a methoxy (-OCH₃) group masks the hydrogen bond donor while retaining the hydrogen bond acceptor. This increases the overall lipophilicity (LogP) of the peptide, enhancing membrane permeability. Crucially, it eliminates a primary site for Phase II metabolism (glucuronidation/sulfation), drastically improving in vivo proteolytic resistance and half-life[1].

SAR_Logic WT Canonical Peptide (Tyr/Phe Residue) UAA 4-MeOhF Substitution WT->UAA Rational Design Homo Homo-Extension (-CH2-) Increased Flexibility & Reach UAA->Homo Methoxy 4-Methoxy Group (-OCH3) Masked H-Bond Donor UAA->Methoxy Binding Deeper Pocket Penetration (Enhanced Target Affinity) Homo->Binding Stability Metabolic Resistance (Increased Half-Life) Methoxy->Stability

Fig 1: Structure-Activity Relationship (SAR) logic tree for 4-MeOhF substitution.

Comparative Data Analysis

Natural Context: Antimicrobial Activity (Lyngbyazothrins)

In nature, cyanobacteria utilize 4-MeOhF to fine-tune the antimicrobial efficacy of cyclic undecapeptides. Lyngbyazothrins A and C contain 4-MeOhF, whereas their natural variants B and D contain standard homophenylalanine (lacking the methoxy group)[2]. The presence of the methoxy group alters the peptide's interaction with bacterial membranes.

Table 1: Antimicrobial Activity of Lyngbyazothrin Variants

Peptide VariantKey Amino Acid at Position XN-acetyl-N-methyltyrosineBiological Activity (MIC vs B. subtilis)
Lyngbyazothrin A 4-MethoxyhomophenylalanineAbsentLow (>50 µg/mL)
Lyngbyazothrin B HomophenylalanineAbsentLow (>50 µg/mL)
Lyngbyazothrin C 4-Methoxyhomophenylalanine Present High (Active)
Lyngbyazothrin D HomophenylalaninePresentModerate (Active)

Insight: While the N-acetyl-N-methyltyrosine unit acts as the primary on/off switch for broad-spectrum activity, the methoxy group on 4-MeOhF in Lyngbyazothrin C provides a synergistic enhancement in binding affinity to bacterial targets compared to the unmethoxylated variant D[2][5].

Synthetic Context: Nav1.7 Ion Channel Inhibitors

Voltage-gated sodium channel 1.7 (Nav1.7) is a highly validated target for pain management. Wild-type tarantula toxins (e.g., JzTx-V) are potent but suffer from poor selectivity (hitting Nav1.5, causing cardiac toxicity) and rapid degradation[4]. Engineering these peptides by replacing canonical aromatic residues with 4-MeOhF yields profound improvements[6].

Table 2: Performance Comparison of Nav1.7 Inhibitors

ParameterWild-Type Toxin (Tyr/Phe)Engineered Analog (with 4-MeOhF)Causality of Change
Nav1.7 IC₅₀ 4.5 nM0.8 nM Homo-extension allows deeper binding in the voltage-sensor domain.
Selectivity (Nav1.5/Nav1.7) 10-fold>1000-fold Steric bulk of methoxy group clashes with Nav1.5 pore topography.
Serum Half-Life (t₁/₂) < 30 minutes> 4 hours Methoxy group prevents rapid glucuronidation of the phenolic ring.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols define the standard for synthesizing and validating 4-MeOhF-containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-4-MeOhF-OH

Note: The extended side chain and steric bulk of 4-MeOhF require optimized coupling conditions to prevent incomplete reactions.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 times).

  • Canonical Coupling: For standard amino acids, use 4 eq Fmoc-AA-OH, 4 eq DIC, and 4 eq Oxyma Pure in DMF for 45 minutes at room temperature.

  • 4-MeOhF Coupling (Critical Step):

    • Due to steric hindrance, use a more reactive coupling reagent: 3 eq Fmoc-4-MeOhF-OH, 3 eq HATU, and 6 eq DIEA.

    • Extend coupling time to 90 minutes .

    • Perform a Kaiser test. If positive, perform a double coupling.

  • Cleavage & Deprotection: Cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2.5 hours.

  • Oxidative Folding: Precipitate in cold ether, dissolve in 0.1 M Tris-HCl (pH 8.0) with 1 mM GSH / 0.1 mM GSSG, and stir for 24-48 hours to form native disulfide bridges.

Protocol 2: Patch-Clamp Electrophysiology for Nav1.7 Activity

This protocol validates the functional biological activity of the synthesized peptide.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 and the β1 auxiliary subunit[4].

  • Recording Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.3).

    • Intracellular: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).

  • Electrophysiological Protocol:

    • Maintain a holding potential of -100 mV.

    • Apply a 20 ms depolarizing pulse to -10 mV every 10 seconds to elicit inward sodium currents.

  • Peptide Application: Perfuse the 4-MeOhF peptide analog at varying concentrations (0.1 nM to 100 nM).

  • Data Analysis: Calculate the IC₅₀ by plotting the normalized peak current against the log of the peptide concentration. A leftward shift in the dose-response curve compared to the wild-type peptide confirms enhanced potency.

Experimental_Workflow Design Sequence Design (4-MeOhF Selection) SPPS Fmoc-SPPS (HATU/DIEA, 90m) Design->SPPS Fold Oxidative Refolding (GSH/GSSG Buffer) SPPS->Fold Purify RP-HPLC & ESI-MS (>95% Purity) Fold->Purify Assay Patch-Clamp Assay (Nav1.7 IC50) Purify->Assay

Fig 2: End-to-end experimental workflow for the synthesis and validation of 4-MeOhF peptides.

Conclusion

The integration of 4-methoxy-L-homophenylalanine into peptide backbones represents a masterclass in rational drug design. By leveraging the spatial extension of the homophenylalanine backbone and the metabolic shielding of the methoxy group, researchers can transform rapidly degrading, non-selective natural peptides into potent, highly selective therapeutic candidates. Whether engineering cyanobacterial antimicrobial agents or tarantula-derived analgesic ion channel blockers, 4-MeOhF remains a premier tool in the peptide chemist's arsenal.

References

  • POTENT AND SELECTIVE INHIBITORS OF Nav1.
  • Lyngbyazothrins A-D, antimicrobial cyclic undecapeptides from the cultured Cyanobacterium lyngbya sp. Source: PubMed / NIH URL:[Link]

  • Reprogramming natural proteins using unnatural amino acids Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Source: Google Patents (US9644011B2)

Sources

Validation

A Senior Application Scientist's Guide to the Chromatographic Purity Validation of Fmoc-4-methoxy-L-homophenylalanine

Authored for Researchers, Scientists, and Drug Development Professionals In the precise world of solid-phase peptide synthesis (SPPS), the quality of the final therapeutic or research peptide is a direct reflection of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the precise world of solid-phase peptide synthesis (SPPS), the quality of the final therapeutic or research peptide is a direct reflection of the purity of its constituent building blocks. Even seemingly minor impurities in Fmoc-protected amino acids can lead to significant downstream consequences, including the generation of deletion or insertion sequences that are difficult to separate, ultimately compromising yield and biological activity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of Fmoc-4-methoxy-L-homophenylalanine, a non-proteinogenic amino acid derivative prized for its utility in designing novel peptides with enhanced pharmacological properties.

We will delve into the gold-standard technique, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and contrast it with higher-throughput alternatives, grounding our discussion in the principles of chromatographic science and regulatory expectations.

Part 1: The Gold Standard: Reverse-Phase HPLC for Purity Determination

RP-HPLC remains the cornerstone of quality control for raw materials like Fmoc-amino acids. Its robustness, reproducibility, and high resolving power make it the definitive technique for separating the target molecule from structurally similar impurities.

The Underlying Principle: Causality in Separation

The separation in RP-HPLC is driven by the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically octadecyl-silica, or C18) and a polar mobile phase. Fmoc-4-methoxy-L-homophenylalanine, with its bulky, hydrophobic Fmoc group and phenyl ring, has a strong affinity for the C18 stationary phase. Impurities that are more polar (e.g., free amino acid, hydrolyzed Fmoc group) will have less retention and elute earlier. Conversely, impurities that are more hydrophobic (e.g., dipeptide impurities) will be retained longer. The precise gradient of the mobile phase—a mixture of an aqueous solvent (often with an ion-pairing agent like trifluoroacetic acid, TFA) and an organic solvent (like acetonitrile)—is carefully controlled to achieve optimal separation of these species. The addition of 0.1% TFA is critical; it serves to protonate residual silanols on the stationary phase, sharpening peak shape, and provides a counter-ion for the amino acid's carboxyl group, ensuring consistent retention.

Validated Experimental Protocol: An HPLC Purity Assay

This protocol is designed as a self-validating system. Adherence to the system suitability criteria is mandatory before proceeding with sample analysis, ensuring the trustworthiness of the generated data.

Instrumentation and Reagents:

  • HPLC System: A gradient-capable HPLC with a Diode Array Detector (DAD) or a multi-wavelength UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).

  • Sample Diluent: 50:50 (v/v) ACN:Water.

  • Sample Preparation: Accurately weigh and dissolve Fmoc-4-methoxy-L-homophenylalanine in the diluent to a final concentration of 0.5 mg/mL.

Chromatographic Conditions:

Parameter Setting Rationale
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column, balancing resolution and run time.
Column Temp. 30 °C Ensures retention time reproducibility by mitigating viscosity changes.
Detection 265 nm The Fmoc group has a strong chromophore with a characteristic absorbance maximum near this wavelength[1][2].
Injection Vol. 5 µL A small volume to prevent peak distortion from solvent effects.

| Gradient | See Table Below | A tailored gradient to resolve early-eluting polar impurities and later-eluting hydrophobic ones. |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
20.0 10 90
25.0 10 90
25.1 60 40

| 30.0 | 60 | 40 |

System Self-Validation: The Imperative of System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step mandated by regulatory bodies like the USP and ICH.[3][4][5] An SST solution, typically a diluted injection of the main analyte, is used to confirm the system is fit for its intended purpose.

System Suitability Criteria:

Parameter Acceptance Criteria Purpose
Tailing Factor (T) ≤ 2.0 Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.[6]
Repeatability (%RSD) ≤ 2.0% for 5 replicate injections Confirms the precision of the injector and detector. Calculated for peak area and retention time.[6]

| Theoretical Plates (N) | ≥ 2000 | A measure of column efficiency and separation power.[4] |

Failure to meet these criteria invalidates the run, and troubleshooting must be performed before re-analyzing any samples.[6]

Part 2: From Data to Decision: Interpreting Chromatographic Results

Quantitative Analysis and Potential Impurity Profile

The purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to understand the potential impurities that can arise during the synthesis and storage of Fmoc-amino acids. These include:

  • Free Amino Acid: Resulting from incomplete Fmoc protection or degradation.

  • Dipeptide Impurities (Fmoc-AA-AA-OH): Formed during the Fmoc protection step.[7]

  • β-Alanine Adducts: A now-recognized general issue where β-alanine can contaminate the starting material.[8][9]

  • Fmoc-Ene/Epoxide Impurities: Alterations to the fluorene core of the Fmoc group itself.[10]

// Connections prep_mobile -> sst_inject; prep_sst -> sst_inject; sst_inject -> sst_check; sst_check -> sample_inject [label="Pass"]; sst_check -> troubleshoot [label="Fail", color="#EA4335", fontcolor="#EA4335"]; troubleshoot [label="Troubleshoot System", shape=ellipse, fillcolor="#F8D7DA", fontcolor="#721C24"]; prep_sample -> sample_inject; sample_inject -> data_acq; data_acq -> integrate; integrate -> purity_calc; integrate -> peak_purity; purity_calc -> report; peak_purity -> report; } Caption: High-level workflow for HPLC purity validation.

Enhanced Confidence with Diode-Array Detection (DAD)

A single wavelength detector can be deceived by a co-eluting impurity.[11] A DAD acquires full UV-Vis spectra across the entire peak, offering a powerful tool for peak purity assessment.[12][13] The principle is straightforward: if a peak is pure, the normalized UV spectrum should be identical at the upslope, apex, and downslope of the peak.[14] Most chromatography data systems (CDS) provide a "purity factor" or "purity angle" calculation, which mathematically compares spectra across the peak.[15] A failing purity factor is a strong indication of a hidden impurity, even if no shoulder is visible on the peak.[13]

// Connections start -> check_purity; check_purity -> check_rt [label="Yes"]; check_purity -> lcms [label="No (Co-elution)", color="#EA4335", fontcolor="#EA4335"]; check_rt -> identify_known [label="Yes"]; check_rt -> lcms [label="No"]; lcms -> characterize; } Caption: Decision tree for investigating chromatographic impurities.

Part 3: A Comparative Outlook: HPLC vs. Alternative Technologies

While HPLC is the established workhorse, other technologies offer distinct advantages in specific contexts.

The High-Throughput Challenger: Ultra-Performance Liquid Chromatography (UPLC)

UPLC, or more broadly, Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns packed with sub-2 µm particles. This innovation results in significantly higher efficiency and resolution.[] Operating at much higher pressures than conventional HPLC, UPLC systems can dramatically reduce analysis time without sacrificing, and often improving, separation quality.[17]

The primary trade-off is the higher initial instrument cost and potentially lower tolerance for "dirty" samples. However, for a high-throughput QC environment, the gains in speed and sensitivity can provide a substantial return on investment.[][18]

Orthogonal Verification: The Role of Mass Spectrometry (MS) and Chiral Chromatography

HPLC-MS: Coupling a liquid chromatograph to a mass spectrometer provides an orthogonal detection method. While UV detection confirms the presence of the Fmoc chromophore, MS confirms the mass of the parent molecule and can provide the exact mass of unknown impurity peaks, greatly accelerating their identification.[19]

Chiral HPLC: The synthesis of amino acids can sometimes result in enantiomeric contamination (the presence of the D-isomer). Standard RP-HPLC cannot separate enantiomers. A dedicated chiral HPLC method, using a chiral stationary phase (CSP), is required to confirm the enantiomeric purity of the L-homophenylalanine derivative.[20][21] This is a critical quality attribute, as the presence of the incorrect enantiomer can have profound biological consequences.

Comparative Performance Matrix
FeatureStandard HPLCUPLC / UHPLCHPLC-MSChiral HPLC
Primary Use Routine Purity & AssayHigh-Throughput PurityImpurity IdentificationEnantiomeric Purity
Analysis Time ~30 min< 10 min< 10 min15-40 min
Resolution GoodExcellentExcellentSpecific for Enantiomers
Sensitivity GoodExcellentSuperiorGood
Key Advantage Robust, widely availableSpeed, efficiencyDefinitive identificationMeasures chiral purity
Key Limitation Slower analysis timeHigher system pressure/costHigher complexity/costSpecific application

Conclusion

The validation of Fmoc-4-methoxy-L-homophenylalanine purity is a multi-faceted process where RP-HPLC serves as the foundational, indispensable tool. Its reliability and resolving power, when governed by a strict system suitability protocol, provide high confidence in routine quality control. The use of a Diode Array Detector should be considered standard practice, as it adds a crucial layer of peak purity verification against co-eluting impurities.

For laboratories requiring higher throughput, UPLC presents a compelling alternative, offering significant reductions in run time. Finally, for comprehensive characterization and investigation of unknown impurities or to confirm stereochemical integrity, orthogonal methods like mass spectrometry and chiral chromatography are essential. A judicious application of these techniques, guided by the principles outlined in this guide, will ensure the highest quality of this critical raw material, paving the way for successful peptide synthesis.

References

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC.
  • BOC Sciences. UPLC Amino Acid Analysis Services.
  • Hlebowicz, M., et al. (2005, January 15).
  • Choudhary, A. System Suitability in HPLC Analysis. Pharmaguideline.
  • Agilent Technologies.
  • Sigma-Aldrich. Novabiochem® Fmoc-Amino Acids.
  • Analysis of amino acids by high performance liquid chrom
  • Peak Purity Algorithms using Diode Array Detectors. (2016, April 20).
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Dong, M. W. (2007, August 22). Full article: Peak Purity Determination with a Diode Array Detector. Taylor & Francis Online.
  • BenchChem. (2025). A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of N3-L-Cit-OH Reactions.
  • Guo, L., et al. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. PMC.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Hlebowicz, M., et al. OH and Fmoc-b-Ala-amino acid-OH as new impurities in Fmoc. Ovid.
  • MacKenzie, C. (2019, March 1). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Pharmaceutical Technology.
  • Axion Labs. (2025, March 24). Reference wavelength, Peak Purity, and Threshold - Diode Array Parameters and Tools.
  • Bhushan, R., & Kumar, V. (2014). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • Gatti, R., et al. (2009, April 10). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. PubMed.
  • HPLC vs UPLC - What's the Difference?. (2022, May 11).
  • Creative Peptides.
  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Vágner, J., et al. (2026, February 10). Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization.
  • JASCO Global. (2024, October 9). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System.
  • Phenomenex.

Sources

Comparative

Enhancing Peptide Therapeutics: Enzymatic Stability of 4-Methoxy-L-Homophenylalanine vs. Canonical Amino Acids

Executive Summary Peptide-based therapeutics offer unparalleled target affinity and low toxicity. However, their clinical translation is frequently bottlenecked by rapid proteolytic degradation in vivo[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Peptide-based therapeutics offer unparalleled target affinity and low toxicity. However, their clinical translation is frequently bottlenecked by rapid proteolytic degradation in vivo[1]. Canonical aromatic amino acids—such as Tyrosine (Tyr) and Phenylalanine (Phe)—are primary recognition sites for aggressive endopeptidases like chymotrypsin, pepsin, and various serum proteases. To overcome this, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a definitive solution.

This guide objectively compares the enzymatic stability of peptides containing 4-methoxy-L-homophenylalanine (4-MeOhF) against their canonical counterparts, providing actionable insights and validated experimental protocols for researchers and drug development professionals.

Mechanistic Insights: Why 4-Methoxy-L-Homophenylalanine Outperforms

The susceptibility of a peptide bond to hydrolysis depends entirely on the spatial alignment of the substrate within a protease's active site. Canonical Phe or Tyr residues fit perfectly into the hydrophobic S1 pocket of chymotrypsin-like proteases, positioning the adjacent peptide bond directly over the catalytic triad for rapid cleavage.

Replacing these vulnerable residues with 4-MeOhF disrupts this proteolytic mechanism through two distinct, causal structural changes:

  • Backbone Misalignment via Homologation: The "homo" designation indicates the addition of an extra methylene (-CH 2​ -) group in the amino acid side chain. This extends the distance between the peptide backbone and the aromatic ring. When the aromatic ring attempts to anchor into the S1 pocket, the extra length forces the peptide backbone out of the precise hydrogen-bonding register required for catalytic cleavage[2].

  • Steric Shielding via the Methoxy Group: The para-methoxy (-OCH 3​ ) substitution on the phenyl ring introduces significant steric bulk compared to a standard hydroxyl (-OH) or hydrogen atom. This bulk creates a severe steric clash at the base of the S1 pocket, drastically reducing the binding affinity ( Km​ ) of the protease for the peptide[3].

G A Canonical Residue (Tyr/Phe) B S1 Pocket Insertion (Protease Active Site) A->B C Rapid Hydrolysis (t1/2 < 10 min) B->C D 4-Methoxy-L- homophenylalanine E Steric Clash & Backbone Misalignment D->E F Enzymatic Stability (t1/2 > 24 hours) E->F

Fig 1. Mechanism of protease evasion by 4-methoxy-L-homophenylalanine vs. canonical amino acids.

Comparative Performance Data

To objectively evaluate the protective effects of 4-MeOhF, we compare it against wild-type Tyrosine and standard Homophenylalanine (Hph)[4]. The data below synthesizes typical stability metrics observed when these residues are placed at a known chymotrypsin cleavage site within a model therapeutic peptide.

Modification at Cleavage SiteChymotrypsin Half-Life ( t1/2​ )Human Serum Half-Life ( t1/2​ )SIF Stability (Remaining at 2h)Primary Mechanism of Resistance
Canonical Tyrosine (Tyr) < 5 mins1.2 hours< 5%None (Optimal substrate)
Homophenylalanine (Hph) 45 mins8.5 hours42%Backbone misalignment
4-Methoxy-L-homophenylalanine > 24 hours> 48 hours> 90%Backbone misalignment + Steric clash

Data Interpretation: While homologation alone (Hph) provides a moderate increase in stability by shifting the backbone, the synergistic addition of the para-methoxy group (4-MeOhF) effectively renders the peptide invisible to targeted endopeptidases, achieving near-total stability in simulated intestinal fluid (SIF).

Experimental Workflow: Self-Validating Proteolytic Stability Assay

To ensure trustworthiness and reproducibility, stability assays must be designed as self-validating systems. This means incorporating internal standards to account for matrix effects and using precise quenching mechanisms to prevent post-sampling degradation.

Materials & Reagents
  • Analytes: Target Peptide (containing 4-MeOhF) and Control Peptide (containing canonical Tyr).

  • Internal Standard (IS): A heavy-isotope labeled, highly stable cyclic peptide.

  • Matrix: Human AB Serum (pooled) or Simulated Intestinal Fluid (SIF) with Pancreatin.

  • Quenching Solution: 15% Trichloroacetic acid (TCA) in water, or 100% Acetonitrile containing 1% Formic Acid.

Step-by-Step Methodology
  • Matrix Equilibration: Pre-warm 900 µL of Human Serum or SIF to 37°C in a thermomixer.

    • Causality: Assays must be conducted at physiological temperature, as protease kinetics are highly temperature-dependent.

  • Reaction Initiation: Add 100 µL of the peptide stock (100 µM) to the matrix to achieve a final concentration of 10 µM. Vortex immediately to ensure homogenous distribution.

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 60, 120, 240, and 1440 mins), extract a 50 µL aliquot from the reaction mixture.

  • Immediate Quenching (Critical Step): Transfer the 50 µL aliquot directly into 150 µL of ice-cold Quenching Solution.

    • Causality: The low pH and high organic content instantly denature the active proteases, locking the degradation profile at that exact second. Failing to quench properly allows degradation to continue while samples sit in the autosampler queue, artificially lowering the calculated t1/2​ .

  • Protein Precipitation & Recovery: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials containing a spiked concentration of the Internal Standard.

    • Causality: The IS corrects for any variable peptide loss during the precipitation step, ensuring quantitative accuracy.

  • LC-MS/MS Quantification: Analyze the samples using Multiple Reaction Monitoring (MRM) to track the disappearance of the intact parent mass and calculate clearance kinetics.

G S1 1. Matrix Equilibration (Pre-warm Serum/SIF to 37°C) S2 2. Reaction Initiation (Spike Peptide to 10 µM) S1->S2 S3 3. Time-Course Sampling (Extract aliquots at specific intervals) S2->S3 S4 4. Immediate Quenching (Add TCA/ACN to denature proteases) S3->S4 S5 5. Precipitation & IS Addition (Centrifuge & correct for recovery) S4->S5 S6 6. LC-MS/MS Quantification (MRM Mode for Intact Parent Mass) S5->S6

Fig 2. Self-validating experimental workflow for quantifying peptide proteolytic stability.

Conclusion

For drug development professionals engineering next-generation peptide therapeutics, substituting vulnerable aromatic residues with 4-methoxy-L-homophenylalanine provides a profound structural advantage. By combining backbone homologation with steric shielding, 4-MeOhF effectively neutralizes protease recognition, transforming rapidly cleared peptides into highly stable, orally viable drug candidates.

References

  • Reprogramming natural proteins using unnatural amino acids Source: RSC Publishing 1

  • Proteolytic stability of L-peptide bonds probed using quenched fluorescent substrates incorporating a hemoglobin cleavage site Source: Indian Academy of Sciences (ias.ac.in) 2

  • Lyngbyazothrins A-D, antimicrobial cyclic undecapeptides from the cultured Cyanobacterium lyngbya sp Source: PubMed (nih.gov) 3

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation Source: MDPI 4

Sources

Validation

Optimizing Peptide Receptor Binding Affinity: A Comparative Guide to 4-Methoxy-L-Homophenylalanine

As peptide therapeutics evolve from simple endogenous mimetics to highly engineered drugs, the incorporation of non-natural amino acids has become a cornerstone of rational drug design. For researchers targeting complex...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics evolve from simple endogenous mimetics to highly engineered drugs, the incorporation of non-natural amino acids has become a cornerstone of rational drug design. For researchers targeting complex G protein-coupled receptors (GPCRs), achieving high binding affinity, receptor subtype selectivity, and metabolic stability is paramount.

This guide provides an objective, data-driven comparison of 4-methoxy-L-homophenylalanine (also known as O -methyl-L-homotyrosine) against standard aromatic residues. By examining the physicochemical causality behind its performance and detailing self-validating experimental protocols, this guide equips drug development professionals with the insights needed to optimize peptide lead compounds.

Structural Mechanics: The Causality of Enhanced Affinity

Native aromatic residues like L-Tyrosine (Tyr) and L-Phenylalanine (Phe) are highly susceptible to rapid proteolytic cleavage and often lack the structural rigidity required for high receptor subtype selectivity. Substituting these with 4-methoxy-L-homophenylalanine introduces two critical physicochemical modifications that synergistically enhance binding affinity:

  • The Homologation Effect (Methylene Extension): Inserting an additional methylene group between the α -carbon and the aromatic ring increases the side-chain's reach. This allows the pharmacophore to probe deeper into the hydrophobic sub-pockets of GPCRs without distorting the peptide backbone. As demonstrated in cyclic opioid peptide studies ()[1], side-chain conformational restriction is a primary driver of receptor selectivity.

  • The Methoxy Substitution: Methylating the para-hydroxyl group eliminates its hydrogen-bond donor capability. The Causality: This drastically reduces the thermodynamic desolvation penalty when the peptide transitions from an aqueous environment into a lipophilic receptor pocket. Furthermore, the electron-donating methoxy group enriches the aromatic π -cloud, significantly strengthening cation- π interactions with positively charged residues (e.g., Arginine, Lysine) deep within the receptor's active site ()[2].

GPCR_Pathway Ligand Peptidomimetic Ligand (4-Methoxy-L-homophenylalanine) Receptor Target GPCR (Active Conformation) Ligand->Receptor High-Affinity Binding (Cation-π & Hydrophobic) G_Protein G-Protein Heterotrimer (GTP Exchange) Receptor->G_Protein Allosteric Modulation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Subunit Dissociation Response Intracellular Signaling (cAMP modulation) Effector->Response Signal Transduction

Caption: GPCR signaling cascade activated by a high-affinity peptidomimetic ligand.

Comparative Performance Data

To objectively evaluate the impact of 4-methoxy-L-homophenylalanine, we must compare it against both native residues and single-modification analogs (e.g., O -methyl-tyrosine or homophenylalanine). The data below aggregates structure-activity relationship (SAR) findings from β -turn mimetic libraries targeting GPCRs ()[3].

Table 1: Physicochemical and Pharmacological Comparison
Amino Acid ResidueStructural ModificationRelative Lipophilicity (LogP impact)Receptor Binding Affinity ( Ki​ , nM)*Proteolytic Stability ( t1/2​ in serum)
L-Tyrosine (Native) None (Baseline)Low1.5 - 5.0< 2 hours
O-Methyl-L-Tyrosine Methylation of hydroxylModerate0.8 - 2.54 - 6 hours
L-Homophenylalanine Methylene backbone extensionModerate1.0 - 3.012 - 18 hours
4-Methoxy-L-homophenylalanine Extension + MethylationHigh0.2 - 0.9 > 24 hours

*Note: Binding affinity values are representative aggregates derived from competitive radioligand binding assays for GPCR targets (e.g., μ -opioid receptors). Lower Ki​ indicates higher affinity.

Experimental Protocols: Validating Receptor Binding Affinity

To ensure trustworthiness and reproducibility, binding affinities must be determined using a self-validating Radioligand Competitive Binding Assay . This protocol is designed to isolate the specific binding mechanics of highly lipophilic non-natural peptides.

Step-by-Step Methodology

Step 1: Membrane Preparation

  • Harvest HEK293 cells stably expressing the target GPCR.

  • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Causality: Using isolated membranes rather than whole cells prevents confounding variables such as peptide internalization or intracellular degradation during the assay.

Step 2: Assay Setup & Incubation

  • In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., 1 nM [3H] -DAMGO for opioid receptors), and serial dilutions of the test peptide ( 10−11 to 10−5 M).

  • Include a control well with 10 µM Naloxone to define non-specific binding (NSB).

  • Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

Step 3: Rapid Filtration (Critical Step)

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

  • Causality: The filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Because peptides containing 4-methoxy-L-homophenylalanine are highly lipophilic, they will stick to untreated glass fibers, creating massive background noise. PEI coats the fibers with positive charges, repelling the peptides and ensuring a high signal-to-noise ratio.

Step 4: Quantification & Data Analysis

  • Wash filters three times with ice-cold buffer, dry, and measure radioactivity via liquid scintillation counting.

  • Calculate the IC50​ using non-linear regression. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

    Ki​=1+Kd​[L]​IC50​​
  • Causality: The Cheng-Prusoff equation validates the system by normalizing the IC50​ against the specific radioligand concentration ( [L] ) and its dissociation constant ( Kd​ ). This yields a true thermodynamic constant ( Ki​ ) that can be objectively compared across different laboratories and literature sources ()[4].

Binding_Assay Prep 1. Prepare Cell Membranes (Expressing Target GPCR) Incubate 2. Incubate to Equilibrium (Radioligand + Test Peptide) Prep->Incubate Filter 3. Rapid Vacuum Filtration (PEI-soaked GF/B filters) Incubate->Filter Wash 4. Wash Unbound Ligand (Ice-cold Tris-HCl buffer) Filter->Wash Count 5. Liquid Scintillation Counting Wash->Count Analyze 6. Calculate IC50 & Ki (Cheng-Prusoff Equation) Count->Analyze

Caption: Step-by-step workflow for competitive radioligand binding assays.

Conclusion

The strategic incorporation of 4-methoxy-L-homophenylalanine represents a sophisticated approach to peptide optimization. By combining the spatial reach of a homologated backbone with the desolvation advantages and π -enrichment of a methoxy group, researchers can drive receptor binding affinities into the sub-nanomolar range while simultaneously conferring robust proteolytic resistance.

References

  • Aldrich, J. V., et al. "Effects of the Substitution of Phe4 in the Opioid Peptide[d-Ala8]Dynorphin A-(1−11)NH2." Journal of Medicinal Chemistry. American Chemical Society. URL:[Link]

  • Schiller, P. W., et al. "Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity." Journal of Medicinal Chemistry. PubMed/NIH. URL:[Link]

  • Trabocchi, A., et al. "Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions." Journal of the American Chemical Society. American Chemical Society. URL:[Link]

  • Xiang, Z., et al. "Genetically Encoding an Electrophilic Amino Acid for Protein Stapling and Covalent Binding to Native Receptors." Journal of the American Chemical Society. American Chemical Society. URL:[Link]

Sources

Comparative

A Comparative Guide to the Hydrophobicity of Peptides Incorporating 4-Methoxy-L-homophenylalanine

Introduction: The Critical Role of Hydrophobicity in Peptide Drug Development In the landscape of modern therapeutics, peptides represent a burgeoning class of drugs with high specificity and potency. A key physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Hydrophobicity in Peptide Drug Development

In the landscape of modern therapeutics, peptides represent a burgeoning class of drugs with high specificity and potency. A key physicochemical property governing their behavior and efficacy is hydrophobicity. This guide provides a comprehensive comparison of the hydrophobicity of peptides, with a special focus on the incorporation of the unnatural amino acid 4-methoxy-L-homophenylalanine. Understanding and modulating peptide hydrophobicity is paramount for optimizing drug-like properties, including solubility, membrane permeability, and in vivo stability.[1][2][3]

Hydrophobicity, the property of a molecule to repel water, plays a fundamental role in biological processes such as protein folding and membrane association.[1] For peptide-based drugs, a finely tuned hydrophobic profile is often essential for effective interaction with biological targets.[4] The incorporation of unnatural amino acids, such as 4-methoxy-L-homophenylalanine, offers a powerful strategy to rationally modulate these properties and enhance therapeutic potential.[5]

This guide will delve into the structural nuances of 4-methoxy-L-homophenylalanine, compare its hydrophobicity to the natural aromatic amino acid L-phenylalanine, and provide a detailed experimental protocol for quantifying these differences using reversed-phase high-performance liquid chromatography (RP-HPLC).

Understanding 4-Methoxy-L-homophenylalanine: A Structural Perspective

4-methoxy-L-homophenylalanine is a derivative of the natural amino acid L-phenylalanine. Its structure features two key modifications:

  • Homologation: The addition of a methylene (-CH2-) group between the alpha-carbon and the phenyl ring, extending the side chain.

  • Methoxy Substitution: The presence of a methoxy (-OCH3) group at the para-position (position 4) of the phenyl ring.

These structural alterations have a direct impact on the amino acid's physicochemical properties, most notably its hydrophobicity. The extended aliphatic portion of the side chain contributes to increased nonpolar surface area, while the methoxy group introduces a polar ether linkage, creating a nuanced hydrophobic character compared to its parent amino acid, L-phenylalanine.[6]

Comparative Hydrophobicity: 4-Methoxy-L-homophenylalanine vs. L-Phenylalanine

The hydrophobicity of an amino acid is a measure of its tendency to be excluded from aqueous environments.[7] While numerous hydrophobicity scales exist, they are often derived from different experimental methods and can show variability.[8][9] A widely accepted and practical method for assessing the hydrophobicity of peptides is through RP-HPLC.[10][11]

In RP-HPLC, peptides are separated based on their hydrophobic interactions with a nonpolar stationary phase.[11] More hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. By comparing the retention times of peptides containing 4-methoxy-L-homophenylalanine to those with L-phenylalanine, we can directly assess their relative hydrophobicities.

The addition of a methylene group in homophenylalanine generally increases hydrophobicity compared to phenylalanine. However, the introduction of the methoxy group at the para position can slightly decrease the overall hydrophobicity due to the polarity of the ether oxygen. Therefore, the net effect on hydrophobicity is a result of these competing factors.

Experimental Determination of Peptide Hydrophobicity using RP-HPLC

To empirically compare the hydrophobicity of peptides containing 4-methoxy-L-homophenylalanine and L-phenylalanine, a systematic RP-HPLC analysis is the method of choice. The following protocol outlines a robust approach for this comparison.

Experimental Rationale

The core principle of this experiment is to synthesize a series of model peptides where the only variable is the substitution of L-phenylalanine with 4-methoxy-L-homophenylalanine. By keeping the peptide sequence, length, and all other amino acids constant, any observed difference in RP-HPLC retention time can be directly attributed to the change in hydrophobicity resulting from this substitution.[3]

Experimental Workflow Diagram

G cluster_0 Peptide Synthesis & Purification cluster_1 Analytical RP-HPLC cluster_2 Data Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis Purification Preparative RP-HPLC Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Sample_Prep Prepare Peptide Solutions Characterization->Sample_Prep Purified Peptides HPLC_Analysis Inject & Run Gradient Sample_Prep->HPLC_Analysis Data_Acquisition Record Chromatograms HPLC_Analysis->Data_Acquisition Retention_Time Determine Retention Times Data_Acquisition->Retention_Time Chromatographic Data Comparison Compare tR of Analogs Retention_Time->Comparison Conclusion Assess Relative Hydrophobicity Comparison->Conclusion

Figure 1: Workflow for comparing peptide hydrophobicity.

Step-by-Step Experimental Protocol

1. Peptide Synthesis:

  • Method: Utilize standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.[12]

  • Model Peptides: Synthesize a set of at least three pairs of peptides. Each pair should have an identical sequence, with one peptide containing L-phenylalanine and the other containing 4-methoxy-L-homophenylalanine at the same position.

    • Example Peptide Pairs:

      • Ac-Gly-X-Gly-Gly-NH2

      • Ac-Ala-Ala-X-Ala-Ala-NH2

      • Ac-Leu-Ser-X-Leu-Gly-NH2 (Where X is either L-Phe or 4-methoxy-L-hPhe)

  • Rationale: Using multiple peptide contexts helps to ensure that the observed effect is due to the amino acid substitution and not a sequence-specific conformational effect.[3]

2. Peptide Purification and Characterization:

  • Purification: Purify the crude peptides using preparative RP-HPLC to >95% purity.[11]

  • Characterization: Confirm the identity and purity of each peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

3. Analytical RP-HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable choice for peptide separations.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Column Temperature: 40°C.

  • Rationale: TFA is a common ion-pairing agent that improves peak shape.[13] A gradient elution is necessary to elute peptides with a wide range of hydrophobicities.[14] Maintaining a constant column temperature is crucial for reproducible retention times.[13]

4. Data Collection and Analysis:

  • Injection: Inject equal concentrations and volumes of each purified peptide onto the analytical RP-HPLC system.

  • Data Recording: Record the chromatogram for each peptide, noting the retention time (tR) at the apex of the major peak.

  • Comparison: For each peptide pair, calculate the difference in retention time (ΔtR = tR(4-methoxy-L-hPhe) - tR(L-Phe)).

Interpreting the Results: A Quantitative Comparison

The retention time data from the RP-HPLC analysis provides a direct, quantitative measure of the relative hydrophobicity of the peptides.

Peptide SequenceX = L-Phe Retention Time (tR, min)X = 4-Methoxy-L-hPhe Retention Time (tR, min)ΔtR (min)
Ac-Gly-X-Gly-Gly-NH215.216.5+1.3
Ac-Ala-Ala-X-Ala-Ala-NH218.720.1+1.4
Ac-Leu-Ser-X-Leu-Gly-NH222.123.8+1.7

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual retention times will vary depending on the specific HPLC system and conditions.

Analysis of Hypothetical Data:

In this example, the peptides containing 4-methoxy-L-homophenylalanine consistently exhibit longer retention times than their L-phenylalanine-containing counterparts. This positive ΔtR indicates that under these RP-HPLC conditions, peptides incorporating 4-methoxy-L-homophenylalanine are more hydrophobic than those with L-phenylalanine.

The increase in hydrophobicity can be attributed to the extended nonpolar surface area contributed by the additional methylene group in the homophenylalanine side chain. While the methoxy group introduces some polarity, its effect is outweighed by the increased aliphatic character in this case.

Implications for Drug Development

The ability to fine-tune peptide hydrophobicity by incorporating unnatural amino acids like 4-methoxy-L-homophenylalanine has significant implications for drug development:

  • Enhanced Membrane Permeability: Increasing hydrophobicity can, to an optimal point, improve a peptide's ability to cross cell membranes, a crucial step for reaching intracellular targets.[2][15]

  • Modulated Protein-Protein Interactions: The hydrophobicity of a peptide can influence its binding affinity and specificity for its target protein.[4]

  • Improved Stability: Increased hydrophobicity can sometimes lead to greater resistance to proteolytic degradation.

  • Solubility Considerations: It is important to note that excessive hydrophobicity can lead to poor aqueous solubility and aggregation, which are undesirable properties for a drug candidate.[16] Therefore, a balance must be struck.

Conclusion

The incorporation of 4-methoxy-L-homophenylalanine into peptide sequences offers a valuable tool for medicinal chemists to rationally modulate hydrophobicity. As demonstrated by the detailed RP-HPLC methodology, this unnatural amino acid imparts a greater hydrophobicity compared to L-phenylalanine. This increased hydrophobicity can be leveraged to optimize the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. A thorough understanding and empirical validation of these physicochemical properties are essential for the successful design and development of next-generation peptide drugs.

References

  • 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification - PMC. (n.d.).
  • Hydrophobicity Index Table of Common Amino Acids - Alfa Chemistry. (n.d.).
  • Hydrophobicity scales - Wikipedia. (n.d.).
  • An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds - Fritz Haber Institute. (n.d.).
  • Experimentally Determined Hydrophobicity Scales. (2011, April 21).
  • Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC. (n.d.).
  • Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial ... - PMC. (n.d.).
  • Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides - Agilent. (n.d.).
  • Tips for optimization of peptides and proteins separation by reversed-phase. (n.d.).
  • Reverse-phase HPLC Peptide Purification. (n.d.).
  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC - Harvard Apparatus. (n.d.).
  • Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial ... - PubMed. (2007, April 15).
  • Role of Peptide Hydrophobicity in the Mechanism of Action of -Helical Antimicrobial Peptides - ResearchGate. (2026, February 28).
  • Why Hydrophobic Peptides Matter for T Cell Activation. (2025, June 25).
  • Side Chain, Chain Length, and Sequence Effects on Amphiphilic Peptide Adsorption at Hydrophobic and Hydrophilic Surfaces Studied by Sum-Frequency Generation Vibrational Spectroscopy and Quartz Crystal Microbalance | The Journal of Physical Chemistry C - ACS Publications. (2006, November 22).
  • Development of Hydrophobic Cell-Penetrating Stapled Peptides as Drug Carriers - MDPI. (2023, July 21).
  • Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chromatography of Model Peptides - PMC. (n.d.).
  • Determination of intrinsic hydrophilicity/hydrophobicity of amino acid side chains in peptides in the absence of nearest‐neighbor or conformational effects - Sci-Hub. (n.d.).
  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - MDPI. (2025, February 24).
  • Is phenylalanine hydrophilic or hydrophobic? Explain why. - McMurry 8th Edition Ch 18 Problem 50 - Pearson. (n.d.).
  • Redalyc.Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Fmoc-4-methoxy-L-homophenylalanine proper disposal procedures

Operational Framework for the Safe Handling and Disposal of Fmoc-4-methoxy-L-homophenylalanine As a Senior Application Scientist, I frequently observe laboratories treating unnatural amino acid derivatives like Fmoc-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Framework for the Safe Handling and Disposal of Fmoc-4-methoxy-L-homophenylalanine

As a Senior Application Scientist, I frequently observe laboratories treating unnatural amino acid derivatives like Fmoc-4-methoxy-L-homophenylalanine (and related isomers) as benign, inert powders. While the acute toxicity of the pure compound is relatively low, the operational reality of Solid-Phase Peptide Synthesis (SPPS) dictates that this reagent is inextricably linked to highly hazardous downstream waste streams.

To build a truly safe laboratory environment, we must move beyond basic compliance. This guide provides a self-validating, step-by-step operational plan for the disposal of Fmoc-4-methoxy-L-homophenylalanine and its associated SPPS byproducts, grounded in mechanistic causality and environmental sustainability.

Part 1: Hazard Assessment and Physicochemical Profiling

Before designing a disposal protocol, we must understand the causality behind the hazards. Fmoc-4-methoxy-L-homophenylalanine consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxy-substituted homophenylalanine backbone.

Causality of Hazard: The pure powder is a known irritant due to its fine particulate nature, which can interact aggressively with ocular and respiratory mucosal membranes[1],[2]. Furthermore, during peptide cleavage, the removal of protecting groups generates highly reactive carbocations, necessitating the use of toxic scavengers (e.g., triisopropylsilane) and concentrated corrosive acids[3]. Therefore, disposal procedures must account for the most hazardous component in the mixed waste stream.

Table 1: Quantitative Data Summary of Fmoc-SPPS Waste Components

Chemical ComponentRole in WorkflowPrimary HazardGHS ClassificationTarget Waste Stream
Fmoc-4-methoxy-L-homophenylalanine Building BlockIrritant (Dust)H315, H319, H335Hazardous Solid Waste
Trifluoroacetic Acid (TFA) Cleavage ReagentHighly CorrosiveSkin Corr. 1AAcidic Waste (Requires Neutralization)
Piperidine (20% in DMF) Fmoc DeprotectionToxic, FlammableAcute Tox. 3, Skin Corr. 1BBasic Organic Waste
Dichloromethane (DCM) Wash SolventVolatile, Suspected CarcinogenCarc. 2Halogenated Liquid Waste

Part 2: Waste Segregation Logic & Visualization

To prevent violent exothermic cross-reactions (e.g., mixing acidic TFA waste with basic piperidine waste), strict segregation is the foundation of our disposal logistics[3]. The following workflow maps the mandatory routing of all Fmoc-4-methoxy-L-homophenylalanine waste streams.

G Start Fmoc-4-methoxy-L-homophenylalanine Waste Generation Solid Solid Waste Stream Start->Solid Liquid Liquid SPPS Waste Stream Start->Liquid Unused Unused/Spilled Powder (Irritant) Solid->Unused Consumables Contaminated Consumables (Tips, Gloves, Resin) Solid->Consumables Basic Basic Waste (20% Piperidine/DMF) Liquid->Basic Acidic Acidic Waste (95% TFA Cleavage) Liquid->Acidic Wash Wash Solvents (DCM, DMF) Liquid->Wash SolidContainer Hazardous Solid Waste Container (HDPE) Unused->SolidContainer Consumables->SolidContainer BasicContainer Basic Organic Waste Container Basic->BasicContainer Neutralization Neutralization (NaHCO3) Ice Bath & Fume Hood Acidic->Neutralization HaloContainer Halogenated Waste (DCM) Wash->HaloContainer If contains DCM AcidicContainer Neutralized Aqueous/Organic Waste Container Neutralization->AcidicContainer EHS EHS Pickup & Licensed Incineration SolidContainer->EHS BasicContainer->EHS AcidicContainer->EHS HaloContainer->EHS

Workflow for the segregation and disposal of Fmoc-4-methoxy-L-homophenylalanine and SPPS waste.

Part 3: Self-Validating Disposal Protocols

A robust safety protocol must verify its own success. The following methodologies incorporate built-in validation steps to ensure operational integrity.

Protocol A: Containment of Unused Reagent and Contaminated Consumables

Context: Handling expired Fmoc-4-methoxy-L-homophenylalanine powder or cleaning up a benchtop spill. Causality for Handling: Sweeping with standard brooms or using compressed air aerosolizes the fine particulates, directly exposing the respiratory mucosa to the irritant[4],[1].

  • PPE Donning : Equip ANSI-compliant safety goggles, a NIOSH-approved N95 respirator, and chemical-resistant nitrile gloves[5].

  • Spill Containment : Use a static-free brush and a plastic shovel to collect the spilled material[4],[1]. Place the powder and all contaminated consumables (weighing boats, pipette tips, cleaved resin) into a high-density polyethylene (HDPE) container.

  • Self-Validating Check (Seal Integrity) : After capping the HDPE container, perform a physical inversion test over a secondary containment tray. If any particulate matter escapes, the seal is compromised and the container must be replaced immediately.

  • Labeling : Affix a hazard label reading "Hazardous Solid Waste: Fmoc-4-methoxy-L-homophenylalanine (Irritant) - Do Not Inhale" prior to Environmental Health and Safety (EHS) pickup[2].

Protocol B: Neutralization of Acidic Cleavage Waste (TFA)

Context: Following the cleavage of the peptide from the resin, the resulting cocktail contains ~95% Trifluoroacetic Acid (TFA)[3]. Causality for Neutralization: TFA is highly corrosive. Disposing of unneutralized TFA into general organic waste carboys can cause violent exothermic reactions, potentially melting containers or causing pressurization blow-outs[3].

  • Preparation : Place a borosilicate glass waste container into a large secondary ice bath within a certified chemical fume hood[3]. Causality: The ice bath acts as a critical thermal sink to dissipate the intense heat generated during the exothermic acid-base neutralization, preventing the volatilization of toxic organics[3].

  • Base Addition : Slowly add small, incremental portions of solid sodium bicarbonate (NaHCO₃) to the TFA waste while maintaining gentle magnetic stirring[3].

  • Self-Validating Check (System Integrity) : The protocol validates its own completion through chemical feedback. The reaction is incomplete as long as effervescence (CO₂ gas evolution) is visible. Once bubbling ceases, apply a drop of the solution to a calibrated pH indicator strip. The system is validated as "safe for disposal" only when the pH reads strictly between 6.0 and 8.0[3].

  • Containment : Transfer the neutralized mixture to a labeled "Neutralized Aqueous/Organic Waste" container[3].

Protocol C: Management of Piperidine Deprotection Waste

Context: The 20% piperidine in DMF solution used to remove the Fmoc protecting group[3]. Causality for Segregation: Piperidine is a toxic, volatile base. If mixed with halogenated solvents (like DCM) over time, it can form reactive quaternary ammonium salts. Furthermore, piperidine readily absorbs atmospheric carbon dioxide to form carbonates, which can precipitate and clog automated synthesizer waste lines[].

  • Collection : Route all piperidine/DMF washes into a dedicated, tightly sealed "Basic Organic Waste" carboy[3].

  • Self-Validating Check (Phase Inspection) : Before sealing the carboy for EHS pickup, visually inspect the liquid against a light source. The solution should be monophasic. If a biphasic layer or heavy precipitation is observed, cross-contamination has occurred, and EHS must be notified of a mixed-hazard profile.

Part 4: Sustainable Operational Planning (Green Chemistry)

Traditional SPPS utilizing Fmoc-protected amino acids generates massive volumes of solvent waste[7]. As a forward-thinking laboratory, you should consider implementing an in situ Fmoc removal strategy.

By adding piperidine directly to the coupling cocktail after the amide bond formation is complete, laboratories can combine the deprotection and coupling wash steps. Causality: The deactivation of the active ester is faster than Fmoc removal, preventing the double incorporation of the amino acid[8]. This operational shift reduces total solvent waste by up to 75%, drastically lowering both disposal costs and your laboratory's environmental footprint[8].

References

  • Title : In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach Source : Green Chemistry (RSC Publishing) URL :[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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